Borane
説明
特性
CAS番号 |
13283-31-3 |
|---|---|
分子式 |
BH3 |
分子量 |
13.84 g/mol |
IUPAC名 |
borane |
InChI |
InChI=1S/BH3/h1H3 |
InChIキー |
UORVGPXVDQYIDP-UHFFFAOYSA-N |
SMILES |
B |
正規SMILES |
B |
同義語 |
Boron trihydride |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the History of Borane Discovery and Synthesis
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth exploration of the historical milestones, key scientific figures, and seminal synthetic methodologies that have shaped the field of borane chemistry. From their initial perplexing discovery to the elucidation of their unique bonding and their application in modern synthesis, this guide offers a technical overview for the scientific community.
The Dawn of this compound Chemistry: Alfred Stock's Pioneering Era (1912-1937)
The systematic study of boron hydrides, or boranes, was initiated by the German chemist Alfred Stock in the early 20th century.[1] Faced with compounds that were volatile, highly reactive, toxic, and spontaneously flammable in air, Stock developed groundbreaking experimental techniques, most notably the glass high-vacuum line, to handle these challenging substances.[1][2] This apparatus allowed for the manipulation of gaseous and volatile materials in the absence of air and grease, a critical innovation for the field.[3]
Stock's initial synthetic route involved the reaction of magnesium boride (Mg₃B₂) with acids like hydrochloric acid, which produced a mixture of boranes in low yields.[1] Through meticulous fractional distillation, he successfully isolated and characterized a series of boranes, including B₂H₆ (dithis compound), B₄H₁₀ (tetrathis compound), B₅H₉ (pentathis compound), B₆H₁₀ (hexathis compound), and B₁₀H₁₄ (decathis compound).[3][4] He named them "boranes" in analogy to the alkanes.[1] Stock's work laid the entire foundation for this compound chemistry, though the nature of their chemical bonding remained a profound mystery for decades.[4]
The American Chapter: Schlesinger, Brown, and the Advent of Borohydrides
Beginning in the 1930s, American chemists began to build upon Stock's work. A team led by Hermann I. Schlesinger and his student Herbert C. Brown at the University of Chicago made pivotal contributions, particularly during World War II when interest in boranes surged for potential applications, including as high-energy fuels.[1][2]
A significant breakthrough from Schlesinger's group was the development of the chemistry of anionic boron hydrides.[2] In 1940, Schlesinger and Brown reported the synthesis of the first alkali metal borohydride (B1222165), lithium borohydride (LiBH₄).[4] This was followed by the development of methods to produce sodium borohydride (NaBH₄), a nucleophilic and highly versatile reducing agent that has since become indispensable in organic synthesis for the reduction of aldehydes, ketones, and other functional groups.[4] This work effectively transformed boranes from laboratory curiosities into essential synthetic reagents.
Unraveling the Enigma: William Lipscomb and the Nature of this compound Bonding
The structures of boranes presented a major theoretical challenge. They are "electron-deficient," meaning they lack sufficient valence electrons to form conventional 2-center, 2-electron (2c-2e) covalent bonds between all adjacent atoms.[5][6] For decades, their stability was inexplicable using standard bonding theories.
In the 1950s, William N. Lipscomb, Jr., employed X-ray crystallography and quantum mechanical calculations to meticulously map the molecular structures of numerous boranes.[7][8] His work, for which he was awarded the Nobel Prize in Chemistry in 1976, revealed the novel bonding patterns that accommodate this electron deficiency.[7][9] Lipscomb's crucial insight was the concept of the 3-center, 2-electron (3c-2e) bond , where a single pair of electrons binds three atoms together.[7][10] He identified two primary types of these bonds in boranes:
-
B-H-B hydrogen bridges : Often called "banana bonds," where two boron atoms are bridged by a hydrogen atom.[6]
-
B-B-B bonds : Where three boron atoms, typically at the corners of a triangle, share a single electron pair.[11]
This theoretical framework finally explained the structures and stability of the polyhedral boron clusters.
Caption: A timeline of the pivotal discoveries in this compound chemistry.
Quantitative Data: Properties of Common Boranes
The physical properties of boranes vary with their molecular weight and structure. Generally, melting and boiling points increase with complexity.[1]
| Formula | Name | Classification | Melting Point (°C) | Boiling Point (°C) |
| B₂H₆ | Dithis compound(6) | - | -164.9 | -92.6 |
| B₄H₁₀ | Tetrathis compound(10) | arachno | -120 | 18 |
| B₅H₉ | Pentathis compound(9) | nido | -46.6 | 48 |
| B₅H₁₁ | Pentathis compound(11) | arachno | -123 | 63 |
| B₆H₁₀ | Hexathis compound(10) | nido | -62.3 | 108 |
| B₁₀H₁₄ | Decathis compound(14) | nido | 99.7 | 213 |
Data compiled from reference[12]. Classification is based on Wade's rules.
Experimental Protocols: Key Syntheses
Synthesis of Dithis compound(6), B₂H₆
Dithis compound (B8814927) is the simplest isolable this compound and a critical starting material for the synthesis of higher boranes and organothis compound reagents.[1]
Method 1: Laboratory Scale (Oxidation of Sodium Borohydride)
This method is convenient for small-scale laboratory preparations.[13][14][15]
-
Reaction: 2NaBH₄ + I₂ → B₂H₆ (g) + 2NaI + H₂ (g)
-
Apparatus: A two-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a cold trap (-196 °C, liquid nitrogen) for collecting the dithis compound.
-
Procedure:
-
A solution of sodium borohydride (NaBH₄) in a suitable ether solvent, such as diglyme (B29089) (bis(2-methoxyethyl) ether), is placed in the reaction flask.
-
A solution of iodine (I₂) in the same solvent is placed in the dropping funnel.
-
The NaBH₄ solution is stirred, and the iodine solution is added dropwise at room temperature.
-
A stream of dry, inert gas (e.g., nitrogen or argon) is passed through the apparatus to carry the gaseous dithis compound product into the cold trap, where it condenses as a white solid.
-
The reaction is typically run for 2-3 hours, after which the collected dithis compound can be carefully warmed to room temperature to be used as a gas.
-
Method 2: Industrial Scale (Reduction of Boron Trifluoride)
This method is commonly used for large-scale industrial production.[14][15]
-
Reaction: 2BF₃ + 6NaH → B₂H₆ (g) + 6NaF
-
Apparatus: A high-temperature reactor capable of handling slurries and gaseous products.
-
Procedure:
-
A slurry of sodium hydride (NaH) in an appropriate high-boiling solvent is prepared in the reactor.
-
Gaseous boron trifluoride (BF₃) is bubbled through the heated slurry (typically >180 °C).
-
The gaseous dithis compound produced is continuously removed from the reactor, purified, and compressed into cylinders for storage.
-
Caption: A workflow diagram for the laboratory synthesis of dithis compound.
Synthesis of Decathis compound(14), B₁₀H₁₄
Decathis compound (B607025) is a key air-stable this compound cluster that serves as a primary entry point into higher boranes and carboranes.[16]
Method 1: Classical Method (Pyrolysis of Dithis compound)
This was the original method developed by Alfred Stock.[16]
-
Reaction: 5B₂H₆ → B₁₀H₁₄ + 8H₂ (simplified)
-
Procedure: Dithis compound gas is passed through a heated tube (pyrolysis), typically at temperatures between 100-250 °C. This process yields a complex mixture of boranes from which decathis compound, a solid, can be separated from the more volatile products by fractional condensation. This method generally results in low yields and a complex mixture of products.
Method 2: Modern Method (Oxidation of [B₁₁H₁₄]⁻)
This contemporary route is safer, more efficient, and avoids the direct handling of large quantities of dithis compound.[16][17][18]
-
Step 1 (Formation of [B₁₁H₁₄]⁻): Sodium borohydride (NaBH₄) is reacted with boron trifluoride etherate (BF₃·O(C₂H₅)₂) in a high-boiling ether like diglyme. The mixture is heated (e.g., to 105 °C) to form the sodium salt of the tetradecahydroundecaborate(-1) ion, Na[B₁₁H₁₄], in situ.
-
Step 2 (Oxidation to B₁₀H₁₄): The resulting solution containing the [B₁₁H₁₄]⁻ ion is cooled and then oxidized. A variety of oxidizing agents with an electrode potential of at least +0.6 volts can be used, such as aqueous ferric chloride (FeCl₃) or sodium dichromate (Na₂Cr₂O₇).
-
Workup: The decathis compound product is then extracted from the reaction mixture into an organic solvent (e.g., benzene (B151609) or hexane), dried, and purified by filtration and crystallization or sublimation. This method provides significantly higher and more reliable yields of decathis compound.
Caption: A diagram showing the classification of this compound clusters.
References
- 1. This compound | Description, Structure, & Facts | Britannica [britannica.com]
- 2. Boranes - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.com [encyclopedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grademiners.com [grademiners.com]
- 6. This compound: Structure, Formula, Reactions & Uses Explained [vedantu.com]
- 7. William Nunn Lipscomb, Jr. | Nobel Prize, Quantum Chemistry, Biophysicist | Britannica [britannica.com]
- 8. nobelprize.org [nobelprize.org]
- 9. nobelprize.org [nobelprize.org]
- 10. William Lipscomb - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homes.nano.aau.dk [homes.nano.aau.dk]
- 13. Dithis compound: Structure, Properties, Preparation & Uses [allen.in]
- 14. quora.com [quora.com]
- 15. Dithis compound - Wikipedia [en.wikipedia.org]
- 16. Decathis compound: From Alfred Stock and Rocket Fuel Projects to Nowadays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US4115521A - Process for the synthesis of decathis compound(14) - Google Patents [patents.google.com]
- 18. CA1040386A - Process for the synthesis of decathis compound(14) - Google Patents [patents.google.com]
An In-depth Technical Guide to the Theoretical Models of Borane Reactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boron, a unique electron-deficient element, forms a vast array of compounds known as boranes. The reactivity of these molecules is governed by the empty p-orbital on the boron atom, which makes them potent Lewis acids and versatile reagents in organic synthesis and materials science.[1][2] The incorporation of boron into drug candidates has seen a significant increase, with five FDA-approved boron-containing drugs to date, highlighting the importance of understanding their chemical behavior.[3] Boronic acid derivatives, for example, can form reversible covalent bonds with nucleophilic amino acid residues, a key interaction in drug design.[4] This guide delves into the core theoretical models that describe borane reactivity—Lewis acid-base adduct formation, hydroboration, and σ-bond metathesis—supported by quantitative data, experimental methodologies, and mechanistic diagrams.
Lewis Acid-Base Adduct Formation
The most fundamental aspect of this compound reactivity is its Lewis acidity. The vacant p-orbital on the sp²-hybridized boron atom readily accepts electron pairs from Lewis bases (e.g., amines, phosphines, ethers), forming a stable, tetrahedrally coordinated sp³-hybridized adduct.[1][5] This interaction is the initial step in many this compound-mediated reactions and is crucial for stabilizing highly reactive this compound species, such as in the widely used BH₃·THF or amine-borane complexes.[6][7]
Mechanistic Pathway
The formation of a Lewis acid-base adduct is typically a rapid and reversible equilibrium. The strength of the resulting dative N-B or O-B bond is influenced by the electronic and steric properties of both the this compound (the Lewis acid) and the coordinating ligand (the Lewis base).[6][8] Computational studies have been instrumental in predicting the thermodynamic stability of these adducts.[9]
Quantitative Data on Lewis Acidity and Adduct Stability
The strength of Lewis acids can be quantified using various experimental and computational methods. The Gutmann-Beckett method and computational Fluoride/Hydride Ion Affinity (FIA/HIA) are common approaches.[10] The stability of the formed adduct is often expressed as the Gibbs free energy of formation (ΔG) or an affinity constant (KA).
| This compound Lewis Acid | Lewis Base | ΔG (kcal/mol) | Affinity Constant (KA) | Method | Reference |
| BH₃ | THF | -16.6 | - | Computational | [9] |
| B[OTeF₃(C₆F₅)₂]₃ | Pyridine | - | (1.23 ± 0.16) x 10⁴ | ITC | [11] |
| B(OTeF₅)₃ | Pyridine | - | (1.69 ± 0.13) x 10⁵ | ITC | [11] |
| Tris(ortho-carboranyl)this compound | - | FIA: 452.68 kJ/mol | - | Computational | [10] |
| 9-phenyl-9-borafluorene | - | FIA: 366.27 kJ/mol | - | Computational | [10] |
Table 1: Thermodynamic Data for Lewis Adduct Formation.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of interactions in solution. The following provides a generalized protocol for assessing the affinity of a this compound Lewis acid with a Lewis base.[11]
-
Preparation: Prepare solutions of the this compound (e.g., 1-2 mM) and the Lewis base (e.g., 15-20 mM) in a dry, aprotic solvent (e.g., o-difluorobenzene or dichloromethane) under an inert atmosphere.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 30°C).
-
Loading: Load the this compound solution into the sample cell and the Lewis base solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the Lewis base into the sample cell while stirring.
-
Data Acquisition: Measure the heat change associated with each injection. The instrument records a series of heat spikes corresponding to the binding events.
-
Data Analysis: Integrate the heat spikes and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the affinity constant (KA) and enthalpy of reaction (ΔH).
Hydroboration
First reported by Herbert C. Brown, the hydroboration-oxidation reaction is a cornerstone of organic synthesis that converts alkenes and alkynes into alcohols and carbonyl compounds, respectively.[12][13] The reaction is characterized by its high regioselectivity (anti-Markovnikov addition) and stereospecificity (syn-addition).[13][14]
Mechanistic Pathway
The hydroboration of an alkene is a concerted, two-step process.[7]
-
Hydroboration Step: this compound (BH₃), often stabilized as a THF adduct, adds across the C=C double bond. This occurs via a four-membered cyclic transition state where the π-bond of the alkene attacks the electrophilic boron atom, and a hydride (H⁻) is transferred from the boron to the adjacent carbon.[14][15] The boron atom adds to the less substituted carbon due to both steric and electronic effects. This step repeats until all B-H bonds have reacted, forming a trialkylthis compound.[13]
-
Oxidation Step: The resulting trialkylthis compound is then oxidized, typically with hydrogen peroxide (H₂O₂) in a basic solution. This process replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry.[7][14]
Quantitative Data on Amine-Borane Reactivity
The reactivity of this compound complexes in hydroboration is inversely related to the strength of the coordinating Lewis base bond; weaker bonds lead to higher reactivity.[16] This can be evaluated by measuring the time required for hydrolysis, which releases hydrogen gas.
| Amine-Borane (AB) Complex | Description | Hydrolysis Time (min) | Reactivity Ranking | Reference |
| Aniline-Borane (AAB) | Aromatic Amine | < 5 | Most Reactive | [6] |
| N,N-Dimethylaniline-Borane (DMAB) | Aromatic Amine | ~30 | Intermediate | [6] |
| Triethylamine-Borane (TAB) | Aliphatic Amine | > 120 | Least Reactive (Stable) | [6] |
Table 2: Comparative Reactivity of Amine-Borane Complexes.
Experimental Protocol: Hydroboration-Oxidation of 1-Decene (B1663960)
This protocol describes a general procedure for the hydroboration of an alkene using an amine-borane complex, followed by oxidation.[6]
-
Hydroboration:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-decene (e.g., 3 mmol) in a dry solvent like THF.
-
Add a stock solution of the amine-borane reagent (e.g., 1 mmol of AAB in THF) to the alkene solution.
-
The reaction can be performed at room temperature or accelerated using microwave or ultrasound irradiation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Oxidation:
-
Once the hydroboration is complete, cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 3M NaOH).
-
Carefully add hydrogen peroxide (e.g., 30% H₂O₂) dropwise, ensuring the temperature remains below 40-50°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by GC).
-
-
Workup and Purification:
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product (1-decanol) by column chromatography or distillation.
-
σ-Bond Metathesis
σ-bond metathesis is a concerted chemical reaction where a sigma bond in a reactant is exchanged for a new sigma bond in the product, typically involving a metal complex.[17] In the context of this compound chemistry, this pathway is crucial for C-H bond activation and functionalization, such as alkane borylation.[18] Theoretical studies show that this reaction is often initiated by the metathesis between a metal-hydride catalyst and an amine to release hydrogen, followed by interaction with the this compound.
Mechanistic Pathway
The reaction proceeds through a cyclic transition state without a change in the formal oxidation state of the metal center. In boron-assisted, metal-mediated σ-bond metathesis, the "unoccupied" p-orbital of the boron ligand plays a critical role by accepting electron density from the metal, thereby lowering the energy of the transition state.[18] The mechanism can be described as a three-center, four-electron process.[17]
Quantitative Data on Reaction Energetics
The feasibility of σ-bond metathesis is highly dependent on the bond dissociation energies (BDEs) of the bonds being broken and formed, as well as the activation energy of the transition state. Computational studies, particularly Density Functional Theory (DFT), are essential for elucidating these energy landscapes.[1]
| Reaction System | Rate-Determining Step | Apparent Activation Free Energy (kcal/mol) | Computational Method | Reference | | :--- | :--- | :--- | :--- | | MgH₂-catalyzed amine-borane dehydrocoupling | Dehydrogenation | - | DFT | | | CaH₂-catalyzed amine-borane dehydrocoupling | Hydride Transfer | - | DFT | | | SrH₂-catalyzed amine-borane dehydrocoupling | Hydride Transfer | - | DFT | | | BR₃ + Corey's Ylide | 1,2-migration | 21.1 | DFT |[1] | | AlR₃ + Corey's Ylide | 1,2-migration | 36.9 | DFT |[1] | | GaR₃ + Corey's Ylide | 1,2-migration | 38.3 | DFT |[1] |
Table 3: Activation Energies for this compound-Related Reactions.
| Bond Type | First Sequential BDE (kcal/mol) | Method | Reference |
| H₂B-H | 108.8 | G-2 Theory | [19] |
| H₂B-CH₃ | 102.3 | G-2 Theory | [19] |
| H₂B-F | 165.7 | G-2 Theory | [19] |
| (CH₃)₂B-H | 106.3 | G-2 Theory | [19] |
| (CH₃)₂B-CH₃ | 96.6 | G-2 Theory | [19] |
Table 4: Calculated Sequential Bond Dissociation Energies (BDEs) for Boranes.
Experimental Protocol: Computational Investigation of a Reaction Mechanism
Theoretical models are validated through computational chemistry. The following outlines a general workflow for studying a reaction mechanism, such as σ-bond metathesis, using DFT.[20]
-
Software and Method Selection: Choose appropriate quantum chemistry software (e.g., Gaussian, ORCA) and a suitable theoretical method. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or 6-311++G** is common for these systems.[20][21]
-
Geometry Optimization: Build the molecular structures of reactants, intermediates, transition states, and products. Perform geometry optimizations to find the lowest energy conformation for each species on the potential energy surface.
-
Frequency Calculations: Perform frequency calculations on all optimized structures. For minima (reactants, intermediates, products), all vibrational frequencies should be real. For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Transition State Searching: Employ methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector following to locate transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state structure to confirm that it correctly connects the desired reactant and product minima.
-
Energy Calculations: Compute the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain the free energies (ΔG) of all species. This allows for the construction of a complete reaction energy profile, identifying the rate-determining step and overall thermodynamics.[15]
-
Solvation Modeling: If the reaction occurs in solution, apply an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), to account for solvent effects.[20]
Conclusion
The reactivity of boranes is diverse and theoretically rich, primarily driven by the electron-deficient nature of the boron center. The models of Lewis acid-base adduct formation, hydroboration, and σ-bond metathesis provide a robust framework for understanding and predicting the behavior of these compounds. For researchers in synthetic chemistry and drug development, a firm grasp of these principles is essential for designing novel reagents, catalysts, and therapeutic agents that leverage the unique chemical properties of boron.[3][22] Continued advances in computational chemistry will undoubtedly provide deeper insights, enabling the rational design of next-generation boron-based technologies.[20][23]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. The hydroboration-oxidation mechanism: An updated look. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Experimental and computational evidence for a boron-assisted, sigma-bond metathesis pathway for alkane borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Borane Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques employed in the characterization of borane compounds. Boranes, with their unique three-center-two-electron bonds and diverse cluster structures, present a fascinating area of study with significant applications in drug development, materials science, and catalysis. Understanding their structural and electronic properties through spectroscopic analysis is paramount for their effective utilization. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Boron Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound compounds in solution. Boron has two NMR-active nuclei, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance). Due to its higher natural abundance, greater sensitivity, and smaller quadrupole moment, ¹¹B NMR is the preferred method for studying this compound compounds.[1]
¹¹B NMR Spectroscopy
The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. The chemical shift range for boron compounds is extensive, spanning from approximately +100 to -120 ppm.[2] This wide dispersion allows for the resolution of signals from boron atoms in different chemical environments within a molecule.
Key Features of ¹¹B NMR Spectra:
-
Chemical Shifts (δ): The position of a resonance in the ¹¹B NMR spectrum provides information about the electronic environment of the boron nucleus. Tricoordinate boranes generally resonate at lower field (more positive ppm values) compared to tetracoordinate boranes, which appear at higher field (more negative ppm values).[3] The addition of a ligand or coordinating solvent to a tricoordinate this compound results in an upfield shift.[3]
-
Coupling Constants (J): Spin-spin coupling between boron and other nuclei, most commonly ¹H, provides valuable structural information. The multiplicity of a boron signal in a proton-coupled ¹¹B NMR spectrum indicates the number of directly attached hydrogen atoms (n+1 rule for I=1/2 nuclei like ¹H).[3] One-bond ¹¹B-¹H coupling constants typically range from 40 to 160 Hz in polyhedral boranes.[2]
-
Linewidths: Both ¹¹B and ¹⁰B are quadrupolar nuclei, which often leads to broad NMR signals due to efficient quadrupolar relaxation.[2] However, in highly symmetric environments, such as in the [BH₄]⁻ anion, the electric field gradient at the nucleus is small, resulting in sharper lines.[3]
Table 1: Representative ¹¹B NMR Chemical Shifts for Various this compound Compounds
| Compound Class | Example | ¹¹B Chemical Shift (δ, ppm) | Reference Compound |
| Trivalent Boranes | B(CH₃)₃ | +86.0 | BF₃·OEt₂ |
| This compound Adducts | BH₃·THF | -0.1 | BF₃·OEt₂ |
| Borohydrides | NaBH₄ | -41.0 | BF₃·OEt₂ |
| closo-Boranes | [B₁₂H₁₂]²⁻ | -14.5 | BF₃·OEt₂ |
| nido-Boranes | B₅H₉ | +12.5 (apical), -10.5 (basal) | BF₃·OEt₂ |
| Carboranes | o-C₂B₁₀H₁₂ | -2.3, -6.0, -9.6, -11.0 | BF₃·OEt₂ |
Note: Chemical shifts can be influenced by solvent and concentration.
Experimental Protocol: ¹¹B NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹¹B frequency.
-
Quartz NMR tubes are recommended to avoid the broad background signal from borosilicate glass tubes.[1][4]
Sample Preparation:
-
Dissolve the this compound compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN). The choice of solvent is critical as coordinating solvents can form adducts with the this compound, significantly altering the chemical shift.[3]
-
The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable time.
Data Acquisition:
-
Tune and match the probe to the ¹¹B frequency.
-
Acquire a standard one-pulse ¹¹B NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.
-
For structural elucidation, a proton-coupled spectrum should also be acquired to observe ¹¹B-¹H coupling.
-
The spectral width should be set to encompass the entire expected range of ¹¹B chemical shifts.
-
A relaxation delay of 1-5 seconds is typically sufficient due to the relatively short T₁ values of ¹¹B.
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to obtain the frequency-domain spectrum.
-
Phase the spectrum carefully.
-
Reference the spectrum using an external standard, typically BF₃·OEt₂ (δ = 0.0 ppm).
-
Integrate the signals to determine the relative ratios of different boron environments.
-
If a broad background signal from the NMR tube is present, it can be reduced during processing by left-shifting the FID and applying linear prediction.[4]
Advanced NMR Techniques
For complex this compound clusters, two-dimensional (2D) NMR experiments are invaluable for complete structural assignment.
-
¹¹B-¹¹B COSY (Correlation Spectroscopy): This experiment identifies boron atoms that are scalar coupled to each other, providing information about the connectivity within the boron cluster.
-
¹H-¹¹B HETCOR (Heteronuclear Correlation): This experiment correlates proton and boron signals, allowing for the assignment of protons to their directly attached boron atoms.[2]
Infrared (IR) Spectroscopy: Vibrational Signatures of this compound Bonds
Infrared spectroscopy is a powerful technique for identifying functional groups and probing the bonding in this compound compounds. The vibrational frequencies of B-H, B-B, B-O, B-N, and other bonds provide a characteristic fingerprint of the molecule.
Key Vibrational Modes in this compound Compounds:
-
B-H Stretching: Terminal B-H bonds typically exhibit sharp, intense absorption bands in the region of 2400-2600 cm⁻¹. Bridging B-H-B bonds absorb at lower frequencies, generally between 1600 and 2100 cm⁻¹.
-
B-B Stretching: These vibrations are often weak in the IR spectrum and are more readily observed in the Raman spectrum. They typically appear in the 700-1200 cm⁻¹ region.
-
Boron Cluster Vibrations: Polyhedral boranes and carboranes exhibit complex vibrational spectra with numerous bands corresponding to the cage vibrations.
Table 2: Characteristic IR Absorption Frequencies for this compound Moieties
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Terminal B-H Stretch | 2400 - 2600 | Strong, Sharp |
| Bridging B-H-B Stretch | 1600 - 2100 | Medium to Strong, Broad |
| B-O Stretch | 1300 - 1450 | Strong |
| B-N Stretch | 1300 - 1500 | Strong |
| B-Cl Stretch | 900 - 1000 | Strong |
Data compiled from various sources, including[5][6].
Experimental Protocol: Infrared Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
Appropriate sampling accessory (e.g., KBr pellet press, gas cell, or ATR).
Sample Preparation:
-
Solids: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Gases: The sample can be introduced into a gas cell with IR-transparent windows.
-
Air-sensitive samples: All manipulations must be performed in an inert atmosphere (e.g., in a glovebox).
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Co-adding multiple scans improves the signal-to-noise ratio.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the sample.
-
Identify and assign the characteristic absorption bands based on their position, intensity, and shape.
-
Comparison with spectral databases or literature data for known compounds can aid in the identification.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound compounds. The isotopic pattern of boron (¹¹B and ¹⁰B) results in a characteristic cluster of peaks for boron-containing ions, which is a powerful diagnostic tool.
Key Features of Mass Spectra of this compound Compounds:
-
Isotopic Pattern: The presence of two boron isotopes leads to a distinctive isotopic pattern for any boron-containing fragment. The relative intensities of the isotopic peaks can be used to determine the number of boron atoms in the ion.
-
Fragmentation: Boranes and carboranes exhibit characteristic fragmentation patterns under electron impact (EI) or other ionization methods.[7] Boranes tend to fragment more extensively than the more stable closo-carboranes.[7] Common fragmentation pathways involve the loss of hydrogen atoms or larger neutral fragments.
-
Soft Ionization Techniques: For fragile this compound compounds, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and observe the molecular ion.[8][9] ESI-MS is particularly useful for analyzing this compound salts.[8]
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
A mass spectrometer with a suitable ion source (e.g., EI, ESI, MALDI) and mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
EI-MS: The sample is typically introduced via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.
-
ESI-MS: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and infused into the ion source.[8]
-
MALDI-MS: The sample is co-crystallized with a suitable matrix on a target plate.
Data Acquisition:
-
The instrument is calibrated using a known standard.
-
The sample is introduced into the ion source and ionized.
-
The ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the isotopic pattern of the molecular ion and fragment ions to determine the number of boron atoms.
-
Analyze the fragmentation pattern to gain structural information.
-
High-resolution mass spectrometry can be used to determine the exact elemental composition of the ions.
Workflow for Spectroscopic Analysis of this compound Compounds
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel this compound compound.
Caption: Workflow for the spectroscopic characterization of this compound compounds.
Conclusion
The spectroscopic analysis of this compound compounds is a multifaceted endeavor that relies on the synergistic application of NMR, IR, and Mass Spectrometry. ¹¹B NMR provides unparalleled insight into the core structure and connectivity of the boron framework. IR spectroscopy offers a rapid method for identifying key functional groups and bonding modes. Mass spectrometry is indispensable for determining molecular weight and confirming the elemental composition through the characteristic boron isotopic pattern. By employing the detailed protocols and data interpretation strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize novel this compound compounds, paving the way for their application in various scientific disciplines.
References
- 1. Boron NMR [chem.ch.huji.ac.il]
- 2. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. NMR Protocols [nmr.chem.ucsb.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ELECTROSPRAY MASS SPECTROMETRY OF this compound SALTS: MAXIMUM R... [degruyterbrill.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of Novel Borane Clusters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of novel borane clusters, with a focus on their application in drug development. This compound clusters, polyhedral structures composed of boron and hydrogen atoms, offer unique chemical and physical properties that make them promising candidates for therapeutic agents, particularly in Boron Neutron Capture Therapy (BNCT).[1] Their three-dimensional, cage-like structures and the potential for extensive functionalization allow for the design of highly targeted and effective drugs.[2][3]
Fundamental Principles of this compound Cluster Chemistry
This compound clusters are electron-deficient molecules characterized by multicenter bonding, where three or more atoms share only two electrons.[4][5] This bonding arrangement results in highly stable, polyhedral geometries. The structures of these clusters can be predicted using the Wade-Mingos rules, which relate the number of skeletal electron pairs to the overall shape of the cluster.[4][6]
The primary structural classifications of this compound clusters are:
-
Closo-clusters: These have a complete, closed polyhedral structure.
-
Nido-clusters: These are "nest-like" and are missing one vertex from a closo-structure.
-
Arachno-clusters: These are "web-like" and are missing two vertices from a closo-structure.[7]
The unique properties of this compound clusters that are advantageous for drug design include their high stability, hydrophobicity, and the ability to be functionalized at specific vertices, allowing for the attachment of targeting moieties.[2][3] Carboranes, which are this compound clusters that incorporate one or more carbon atoms into the polyhedral framework, are a particularly important class of compounds in medicinal chemistry.[2][8]
Caption: Logical relationship between closo, nido, and arachno this compound clusters.
Synthesis of Novel this compound Clusters
The synthesis of novel this compound clusters can be broadly categorized into three main approaches: pyrolysis, cluster expansion, and functionalization of existing clusters.
Pyrolysis: This method involves the thermal decomposition of smaller boranes, such as dithis compound (B8814927) (B₂H₆), to form larger clusters.[6] For example, decathis compound(14) (B₁₀H₁₄), a key starting material for many other this compound clusters, is synthesized through the pyrolysis of dithis compound.[9]
Cluster Expansion: This technique involves reacting an existing this compound cluster with a source of boron atoms, such as BH₃, to create a larger cluster.[4]
Functionalization: This is a powerful strategy for creating novel this compound clusters with desired properties for drug delivery. This can involve the substitution of hydrogen atoms on the cluster with a variety of functional groups or the fusion of the cluster with heterocyclic molecules.[10][11] Transition metal-catalyzed B-H activation has emerged as a key method for the selective functionalization of this compound clusters.[11][12]
Experimental Protocol: Synthesis of Decathis compound(14) (B₁₀H₁₄) by Pyrolysis of Dithis compound (B₂H₆)
This protocol is a generalized procedure based on established methods.[6]
Apparatus:
-
A pyrolysis apparatus consisting of a heated tube reactor.
-
A series of cold traps.
-
A vacuum line.
Procedure:
-
Dithis compound (B₂H₆) gas is passed through the heated tube reactor at a controlled temperature and pressure.
-
The pyrolysis of dithis compound leads to the formation of a mixture of this compound clusters.
-
The product mixture is passed through a series of cold traps to separate the different this compound clusters based on their volatility.
-
Decathis compound(14) is collected as a solid in one of the traps.
-
The crude decathis compound(14) is then purified by sublimation.
Characterization of Novel this compound Clusters
A combination of spectroscopic, crystallographic, and computational techniques is used to characterize novel this compound clusters.
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is the most important technique for characterizing this compound clusters.[13] The chemical shifts and coupling patterns in the ¹¹B NMR spectrum provide information about the number of unique boron environments in the cluster, the connectivity of the boron atoms, and the presence of terminal and bridging hydrogen atoms.[14][15] The ¹¹B nucleus has a spin of 3/2, which can lead to complex spectra, but two-dimensional techniques like ¹¹B-¹¹B COSY can be used to elucidate the cluster structure.[13][16]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound clusters.[4][17][18] It provides precise information about bond lengths, bond angles, and the overall geometry of the cluster. This data is crucial for understanding the bonding and reactivity of the cluster.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the this compound cluster and to gain insights into its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of anionic this compound clusters.[19]
Computational Chemistry
Computational methods, particularly density functional theory (DFT), are used to predict the structures, stabilities, and spectroscopic properties of this compound clusters.[20][21] These calculations can be used to complement experimental data and to guide the design of new synthetic targets.[22][23]
Caption: A typical workflow for the synthesis and characterization of novel this compound clusters.
Application in Drug Development: Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that involves the selective accumulation of a non-toxic boron-10 (B1234237) (¹⁰B) containing agent in tumor cells, followed by irradiation with a beam of low-energy neutrons.[24][25] The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that produces a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus.[1] These particles have a short path length in tissue, which confines the damage to the tumor cells that have taken up the boron agent, sparing the surrounding healthy tissue.[25]
The success of BNCT depends on the development of boron delivery agents that can selectively target tumor cells and deliver a sufficient concentration of ¹⁰B.[1][25] this compound clusters, with their high boron content and chemical stability, are ideal candidates for the development of next-generation BNCT agents.[1][3] Carboranes have been extensively investigated for this purpose and have been incorporated into a variety of biomolecules, including amino acids, nucleosides, and peptides, to enhance their tumor-targeting ability.[2][26]
Caption: The signaling pathway of Boron Neutron Capture Therapy (BNCT).
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound clusters.
Table 1: ¹¹B NMR Chemical Shifts of Selected this compound Clusters
| Compound | Cluster Type | ¹¹B Chemical Shift (ppm) | Reference |
| B₂H₆ | - | +16.6 | [15] |
| B₅H₉ | nido | -12.5 (apical), -51.5 (basal) | [15] |
| B₁₀H₁₄ | nido | +11.3, -0.3, -2.1, -36.0 | [15] |
| [B₁₀H₁₀]²⁻ | closo | +0.6, -28.7 | [14] |
| [B₁₂H₁₂]²⁻ | closo | -15.5 | [14] |
| 1,2-C₂B₁₀H₁₂ | closo | -2.3, -5.9, -9.6, -11.2 | [13] |
Table 2: Representative B-B and B-H Bond Lengths from X-ray Crystallography
| Compound | Bond Type | Bond Length (Å) | Reference |
| B₂H₆ | B-B | 1.77 | [4] |
| B-H (terminal) | 1.19 | [4] | |
| B-H (bridging) | 1.33 | [4] | |
| B₁₀H₁₄ | B-B | 1.76 - 2.01 | [17] |
| B-H (terminal) | 1.10 - 1.13 | [17] | |
| [B₁₂H₁₂]²⁻ | B-B | ~1.78 | [27] |
Table 3: Synthetic Yields for Selected this compound Cluster Syntheses
| Product | Starting Material | Synthetic Method | Yield (%) | Reference |
| B₁₀H₁₄ | B₂H₆ | Pyrolysis | Variable | [6] |
| [B₁₀Cl₁₀]²⁻ | [B₁₀H₁₀]²⁻ | Halogenation | High | [10] |
| [B₁₂Cl₁₂]²⁻ | [B₁₂H₁₂]²⁻ | Halogenation | High | [10] |
| Carthis compound-fused heterocycles | o-Carthis compound derivatives | Transition metal-catalyzed B-H activation | Moderate to good | [11] |
References
- 1. State-of-the-art boron clusters for boron neutron-capture therapy [thno.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron hydride clusters - Wikipedia [en.wikipedia.org]
- 5. Towards the Application of Purely Inorganic Icosahedral Boron Clusters in Emerging Nanomedicine [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Boranes and this compound Clusters | Borates Today [borates.today]
- 8. Challenges and Opportunities for the Application of Boron Clusters in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Polyhedral this compound Cluster Fused Heterocycles via Transition Metal Catalyzed B-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Polyhedral this compound Cluster Fused Heterocycles via Transition Metal Catalyzed B-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Boron Crystallography - 911Metallurgist [911metallurgist.com]
- 19. ELECTROSPRAY MASS SPECTROMETRY OF this compound SALTS: MAXIMUM R... [degruyterbrill.com]
- 20. researchgate.net [researchgate.net]
- 21. Computational Studies On Macropolyhedral Boranes And Metallaboranes [etd.iisc.ac.in]
- 22. Benchmark Data Sets of Boron Cluster Dihydrogen Bonding for the Validation of Approximate Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 24. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis and Applications of Perfunctionalized Boron Clusters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Three-Center Two-Electron Bond in Diborane
Abstract: This document provides a comprehensive examination of the three-center two-electron (3c-2e) bond, a cornerstone of chemical bonding theory, through the exemplary molecule, diborane (B8814927) (B₂H₆). It addresses the electron-deficient nature of dithis compound, which defies classical Lewis structures, and elucidates the formation and characteristics of its unique B-H-B bridging bonds. This guide synthesizes structural data, details the seminal experimental protocols that confirmed its structure, and provides visualizations to clarify the complex orbital interactions and logical pathways of its scientific discovery. This work is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this fundamental bonding principle.
Introduction: The Bonding Conundrum of Dithis compound
Dithis compound (B₂H₆) presents a classic problem in chemical bonding. With 12 valence electrons (3 from each boron and 1 from each hydrogen), the molecule cannot be described by a conventional ethane-like structure using two-center two-electron (2c-2e) bonds, as this would require 14 valence electrons to satisfy the octet rule for both boron atoms.[1][2][3] This "electron deficiency" led to significant theoretical and experimental investigation. The now-accepted structure, first proposed by H. Christopher Longuet-Higgins, involves a unique bonding paradigm: the three-center two-electron (3c-2e) bond.[4]
The structure of dithis compound features two boron atoms bridged by two hydrogen atoms, with two terminal hydrogen atoms attached to each boron.[4] The four terminal B-H bonds are conventional 2c-2e covalent bonds. The stability of the central B₂H₂ ring is achieved through two 3c-2e bonds, where a single pair of electrons binds three atoms (two boron and one hydrogen).[4][5] These are often referred to as "banana bonds" due to their curved shape.[1][4]
Molecular Orbital Theory and the 3c-2e Bond
A molecular orbital (MO) approach provides a robust explanation for the bonding in dithis compound. Each boron atom is considered to be approximately sp³ hybridized.[1][6]
-
Terminal Bonds: Two of the four sp³ hybrid orbitals on each boron atom overlap with the 1s orbitals of two terminal hydrogen atoms to form four standard B-H sigma bonds. These four bonds account for eight of the available valence electrons.[1][6]
-
Bridging Bonds: This leaves each boron atom with two remaining sp³ hybrid orbitals and one remaining valence electron.[1][4] For each bridge, one sp³ hybrid orbital from each of the two boron atoms combines with the 1s orbital of a bridging hydrogen atom.[1] This combination of three atomic orbitals generates three molecular orbitals: one bonding (ψ_b), one non-bonding (ψ_n), and one anti-bonding (ψ_a).[1][5][7]
The remaining four valence electrons (two from the borons and two from the bridging hydrogens) fill the two bonding molecular orbitals of the two B-H-B bridges.[6] The two electrons in each bonding MO are delocalized over the three atoms, creating a stable 3c-2e bond that holds the bridge together.[5][7]
Quantitative Structural Data
The unique bonding in dithis compound results in distinct differences between the terminal and bridging B-H bonds. These differences have been confirmed by various experimental techniques, primarily gas-phase electron diffraction and spectroscopy. The key structural parameters are summarized below.
| Parameter | Value (Å or °) | Experimental Method |
| B-H Terminal Bond Length | 1.19 Å / 1.200 Å | Electron Diffraction |
| B-H Bridging Bond Length | 1.33 Å / 1.317 Å | Electron Diffraction |
| B-B Bond Distance | 1.760 Å | Electron Diffraction |
| H(terminal)-B-H(terminal) Angle | ~120° | Spectroscopy/Diffraction |
| H(bridging)-B-H(bridging) Angle | 96.155° | Electron Diffraction |
| B-H(bridging)-B Angle | 83.845° | Electron Diffraction |
Table 1: Experimentally determined molecular geometry of Dithis compound (B₂H₆). Data sourced from multiple electron diffraction studies.[4][8][9]
The bridging B-H bonds are significantly longer and weaker than the terminal B-H bonds, which is a direct consequence of two electrons being shared across three centers.[4][5]
Experimental Protocols for Structure Elucidation
The determination of dithis compound's bridged structure was a landmark achievement in structural chemistry, relying on the convergence of evidence from multiple experimental techniques.
Gas-Phase Electron Diffraction (GED)
This technique was crucial in providing the definitive bond lengths and angles for dithis compound.[10][11]
Methodology:
-
Sample Introduction: A gaseous beam of dithis compound molecules is effused from a fine nozzle into a high-vacuum chamber (typically 10⁻⁷ mbar).[12]
-
Electron Beam Interaction: A high-energy, monochromatic beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the gas stream.[12] The electrons are scattered by the electrostatic potential of the atoms in the dithis compound molecules.[12]
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or other electronic detector).[12] The random orientation of the gas molecules results in a one-dimensional radial distribution of intensity.[12]
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. After correcting for background scattering, the molecular scattering intensity component is isolated. This component contains the structural information. A Fourier transform of the molecular scattering data yields a radial distribution function (RDF), which shows peaks corresponding to the various internuclear distances within the molecule (B-H_terminal, B-H_bridge, B-B, and non-bonded distances). By fitting this RDF to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.[12]
Infrared (IR) Spectroscopy
IR spectroscopy provided the earliest compelling evidence against an ethane-like structure and supported the bridge model.[4] The vibrational modes of a molecule are determined by its symmetry and bond strengths.
Methodology:
-
Sample Preparation: Gaseous dithis compound is introduced into a gas cell with windows transparent to IR radiation (e.g., KBr or NaCl). For solid-state studies, dithis compound can be condensed at low temperatures or studied under high pressure using a diamond anvil cell.[13][14][15]
-
Spectral Acquisition: An infrared spectrometer passes a beam of IR radiation through the sample. The detector measures the amount of light absorbed at each frequency (wavenumber).
-
Spectral Analysis: The absorption bands in the IR spectrum correspond to specific vibrational modes. In dithis compound, the terminal B-H bonds and bridging B-H bonds show distinct stretching frequencies.
-
Terminal B-H stretches: Appear around 2500-2600 cm⁻¹.[4]
-
Bridging B-H stretches: Appear at lower frequencies, around 1600-2100 cm⁻¹.[4] The presence of these two distinct B-H stretching regions is strong evidence for two different types of hydrogen environments, which is inconsistent with an ethane-like structure where all B-H bonds would be equivalent.[16]
-
Visualizations of Bonding and Discovery Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex bonding in dithis compound and the logical flow of its scientific discovery.
Caption: Molecular structure of dithis compound (B₂H₆) showing terminal and bridging atoms.
Caption: Formation of MOs for a B-H-B three-center two-electron bond.
Caption: Logical workflow for the discovery of the 3c-2e bond in dithis compound.
Conclusion
The three-center two-electron bond in dithis compound is a fundamental concept that expanded the principles of chemical bonding beyond simple Lewis structures. It elegantly explains the stability of electron-deficient molecules and has been foundational in the chemistry of boranes and other cluster compounds.[5] The elucidation of its structure through a combination of theoretical insight and rigorous experimental verification by techniques such as gas-phase electron diffraction and infrared spectroscopy stands as a testament to the scientific method. For researchers in chemistry and drug development, a thorough understanding of such non-classical bonding is essential for the rational design and synthesis of novel molecular architectures.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. brainly.in [brainly.in]
- 3. scribd.com [scribd.com]
- 4. Dithis compound - Wikipedia [en.wikipedia.org]
- 5. Three-center two-electron bond - Wikipedia [en.wikipedia.org]
- 6. ELEMENTAL CHEMISTRY: Dithis compound Structure and Bonding [elementalchemistry.in]
- 7. m.youtube.com [m.youtube.com]
- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 9. scispace.com [scispace.com]
- 10. [PDF] Electron‐Diffraction Study of Dithis compound and Deuterodithis compound | Semantic Scholar [semanticscholar.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 13. In situ high-pressure study of dithis compound by infrared spectroscopy | Carnegie Science [carnegiescience.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Dithis compound - Molecule of the Month - October 2020 (HTML version) [chm.bris.ac.uk]
Wade's Rules for Predicting Borane Cluster Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Wade's rules, a cornerstone of inorganic cluster chemistry, for predicting the structures of borane clusters. Developed by Kenneth Wade, these rules, also known as Polyhedral Skeletal Electron Pair Theory (PSEPT), offer a powerful method for rationalizing the geometries of electron-deficient this compound compounds and their derivatives, which are of increasing interest in fields such as medicinal chemistry and materials science.[1][2][3] This document will delve into the theoretical underpinnings of Wade's rules, provide detailed methodologies for the synthesis and characterization of key this compound clusters, present quantitative structural data, and explore their applications, particularly in drug development.
Core Principles of Wade's Rules
Boranes, compounds composed of boron and hydrogen, adopt unique three-dimensional polyhedral structures that cannot be explained by simple two-center, two-electron bonding models due to boron's electron deficiency (having only three valence electrons).[1] Wade's rules establish a correlation between the number of skeletal electron pairs (SEPs) available for cluster bonding and the overall geometry of the this compound cage.[3][4]
The application of Wade's rules involves a systematic electron-counting procedure:
-
Determine the Total Number of Valence Electrons (TVE): Sum the valence electrons of all atoms in the cluster. Each boron atom contributes 3 electrons, each carbon atom (in carboranes) contributes 4 electrons, and each hydrogen atom contributes 1 electron. The overall charge of the ion must also be accounted for.[1][5]
-
Calculate the Number of Skeletal Electron Pairs (SEPs): From the TVE, subtract two electrons for each B-H or C-H terminal bond (assuming one per boron or carbon). The remaining electrons are the skeletal electrons. Divide the number of skeletal electrons by two to obtain the number of SEPs.[4]
-
Relate SEPs to the Cluster Structure: The structure of the this compound cluster is then predicted based on the relationship between the number of vertices (n, typically the number of boron atoms) and the number of SEPs.[1][6]
The classification of this compound cluster structures is as follows:
-
Closo- (from the Greek for "cage"): These clusters have a complete, closed polyhedral structure with triangular faces (a deltahedron). They are characterized by having n+1 SEPs.[6]
-
Nido- (from the Latin for "nest"): These clusters have a non-closed structure derived from a closo- polyhedron with one missing vertex. They possess n+2 SEPs.[1]
-
Arachno- (from the Greek for "spider's web"): These clusters are even more open, derived from a closo- polyhedron with two missing vertices. They are characterized by n+3 SEPs.[7][8]
-
Hypho- (from the Greek for "net"): These are the most open clusters, derived from a closo- polyhedron with three missing vertices. They have n+4 SEPs.[5]
The relationship between the number of vertices and the number of skeletal electron pairs dictates the fundamental geometry of the this compound cluster.
Quantitative Data of Representative this compound Clusters
The following table summarizes the key quantitative parameters for several representative this compound clusters, illustrating the application of Wade's rules.
| Formula | Cluster Type | Total Valence Electrons (TVE) | Number of Vertices (n) | Skeletal Electron Pairs (SEP) | Parent Polyhedron | Predicted Geometry |
| [B6H6]2- | Closo | 26 | 6 | 7 | Octahedron | Complete Octahedron |
| B5H9 | Nido | 24 | 5 | 7 | Octahedron | Square Pyramidal |
| B4H10 | Arachno | 22 | 4 | 7 | Octahedron | Butterfly |
| B5H11 | Arachno | 26 | 5 | 8 | Pentagonal Bipyramid | Open structure from pentagonal bipyramid |
| [B9H14]- | Arachno | 41 | 9 | 12 | Tricapped Trigonal Prism | Open structure from tricapped trigonal prism |
| C2B10H12 | Closo | 50 | 12 | 13 | Icosahedron | Complete Icosahedron |
Experimental Protocols for Synthesis and Characterization
The verification of this compound cluster structures predicted by Wade's rules relies on experimental synthesis and characterization. Boranes are typically air- and moisture-sensitive, requiring specialized handling techniques.
Synthesis of Representative this compound Clusters
3.1.1. Synthesis of closo-[B6H6]2-
The synthesis of the closo-hexaborate(2-) anion often starts from the pyrolysis of smaller boranes. A common route involves the thermal decomposition of salts of the octahydrotriborate anion, [B₃H₈]⁻.
-
Reaction: 2 [B₃H₈]⁻ → [B₆H₆]²⁻ + 5 H₂
-
Procedure:
-
A salt of [B₃H₈]⁻, such as Na[B₃H₈], is heated under vacuum or in an inert atmosphere.
-
The temperature is carefully controlled, typically in the range of 150-200 °C.
-
The reaction produces a mixture of this compound products, from which the desired [B₆H₆]²⁻ salt can be isolated.
-
Purification is often achieved by selective precipitation or chromatography.
-
3.1.2. Synthesis of nido-B5H9
Pentathis compound(9) can be synthesized by the pyrolysis of dithis compound (B8814927) (B₂H₆).
-
Reaction: 5 B₂H₆ → 2 B₅H₉ + 6 H₂
-
Procedure:
-
Dithis compound gas is passed through a hot tube reactor at a temperature of approximately 200-250 °C.
-
The reaction products are then passed through a series of cold traps to separate B₅H₉ from unreacted B₂H₆ and other this compound byproducts.
-
B₅H₉ is a volatile, colorless liquid and must be handled with extreme caution due to its toxicity and pyrophoric nature.
-
3.1.3. Synthesis of arachno-B4H10
Tetrathis compound(10) can be prepared by the hydrolysis of magnesium boride or through the reduction of boron halides.[9] A common laboratory-scale synthesis involves the reaction of a triborate salt with an acid.[9]
-
Reaction: 2 [B₃H₈]⁻ + 2 H⁺ → B₄H₁₀ + B₂H₆
-
Procedure:
-
A salt of the octahydrotriborate anion, such as Na[B₃H₈], is treated with a strong acid, like polyphosphoric acid, at low temperatures.
-
The volatile products, B₄H₁₀ and B₂H₆, are collected in a vacuum line.
-
Fractional condensation is used to separate the B₄H₁₀ from the more volatile B₂H₆.
-
Characterization Techniques
3.2.1. X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound clusters, providing accurate bond lengths and angles.[10]
-
Experimental Workflow:
-
Crystal Growth: Single crystals of the this compound compound are grown, often by slow evaporation of a solvent, cooling of a saturated solution, or sublimation. This is a critical and often challenging step.[11]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the positions of the atoms in the unit cell. The structural model is then refined to obtain precise geometric parameters.[10]
-
References
- 1. fiveable.me [fiveable.me]
- 2. Arachno-carthis compound | Britannica [britannica.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. fiveable.me [fiveable.me]
- 8. difference.wiki [difference.wiki]
- 9. webqc.org [webqc.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
A Technical Guide to the Structural Differences of closo-, nido-, and arachno-Boranes for Researchers and Drug Development Professionals
An in-depth exploration of the core structural distinctions, properties, and applications of polyhedral boron hydrides.
This technical guide provides a comprehensive overview of the structural chemistry of closo-, nido-, and arachno-boranes, classes of polyhedral boron hydride clusters with significant implications for materials science and medicine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique properties and potential applications of these boron clusters.
Core Structural Differences and Wade's Rules
The structural diversity of boranes is elegantly rationalized by the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade's Rules. This theory correlates the number of skeletal electron pairs (SEPs) with the geometry of the borane cluster. The classification into closo-, nido-, and arachno- structures is based on the relationship between the number of boron vertices (n) and the number of SEPs.
-
Closo- boranes (from the Greek for "cage") have a completely closed, polyhedral structure with triangular faces. They are characterized by having n+1 skeletal electron pairs. These structures are the most electronically delocalized and typically the most thermally stable of the three classes.[1] Their general formula is [BnHn]2-.
-
Nido- boranes (from the Latin for "nest") have a more open structure that is derived from a closo- polyhedron by the removal of one vertex. They possess n+2 skeletal electron pairs. The resulting structure resembles a nest, with an open face that makes them more reactive than their closo- counterparts.[1][2] Their general formula is BnHn+4.
-
Arachno- boranes (from the Greek for "spider's web") have an even more open structure, derived from a closo- polyhedron by the removal of two vertices.[1] They contain n+3 skeletal electron pairs. Their web-like structure makes them the most reactive and generally the least thermally stable of the three classes.[1] Their general formula is BnHn+6.
The structural relationship between these this compound classes can be visualized as a progression from a closed polyhedron to increasingly open structures, with a corresponding increase in the number of hydrogen atoms to satisfy the bonding requirements of the exposed boron atoms.
Quantitative Data Summary
The structural differences between closo-, nido-, and arachno-boranes are reflected in their geometric parameters and thermodynamic stabilities. The following tables summarize key quantitative data for representative examples of each class.
Table 1: Comparison of Structural Parameters
| This compound Cluster | Type | B-B Bond Lengths (Å) | B-H (terminal) Bond Lengths (Å) | B-H (bridging) Bond Lengths (Å) |
| [B6H6]2- | closo | 1.68 - 1.75[3] | ~1.11 | N/A |
| B5H9 | nido | Apical to Basal: ~1.69Basal to Basal: ~1.80 | Apical: ~1.10Basal: ~1.12 | ~1.35 |
| B4H10 | arachno | Hinge: ~1.71Wingtip to Hinge: ~1.84 | ~1.19 | ~1.33 - 1.43[4] |
Note: Bond lengths can vary depending on the specific crystalline environment and the method of determination (e.g., X-ray diffraction, electron diffraction, or computational modeling).
Table 2: Thermodynamic Stability
| This compound Cluster | Type | Enthalpy of Formation (ΔHf°) (kJ/mol) | Decomposition Temperature |
| [B12H12]2- salts | closo | Highly negative (stable) | High, e.g., [C6mim]2[B12Cl11(O-nPr)] decomposes at 371 °C[5] |
| B5H9 | nido | +73.2 | Decomposes above 150 °C[6] |
| B4H10 | arachno | +66.3 | Thermally unstable at room temperature[1] |
Experimental Protocols
The synthesis and characterization of boranes require specialized techniques due to their air and moisture sensitivity, and in some cases, their toxicity and pyrophoric nature.
Synthesis
Synthesis of a closo-Borane: [B6H6]2-
The synthesis of closo-borane anions often involves the pyrolysis of smaller boranes or their derivatives in the presence of a reducing agent. A common laboratory-scale synthesis of salts of [B6H6]2- can be achieved through the pyrolysis of alkali metal tetrahydroborates.
Protocol Outline:
-
Starting Material: Sodium tetrahydroborate (NaBH4).
-
Reaction Conditions: The NaBH4 is heated under vacuum or in an inert atmosphere at high temperatures (e.g., 500-600 °C).
-
Product Formation: The pyrolysis leads to a mixture of polyhedral this compound anions, including [B6H6]2-.
-
Isolation and Purification: The desired [B6H6]2- salt is separated from the mixture by selective precipitation and recrystallization, often as a tetraalkylammonium salt to enhance solubility in organic solvents for purification.
Synthesis of a nido-Borane: B5H9
Pentathis compound(9) can be synthesized by the pyrolysis of dithis compound (B8814927) (B2H6).[6]
Protocol Outline:
-
Precursor: Dithis compound(B2H6) gas.
-
Apparatus: A hot-cold reactor is typically used, where dithis compound is passed through a heated tube.
-
Reaction Conditions: The dithis compound gas is heated to approximately 200-250 °C.
-
Product Collection: The reaction mixture is passed through a series of cold traps to separate the products based on their volatility. Pentathis compound(9) is collected in a trap maintained at a temperature low enough to condense it (boiling point 58.4 °C).[6]
-
Purification: Further purification is achieved by vacuum distillation.
Synthesis of an arachno-Borane: B4H10
Tetrathis compound(10) can be prepared by the hydrolysis of magnesium boride or by the reaction of smaller boranes.
Protocol Outline:
-
Starting Materials: Magnesium boride (MgB2) and a non-oxidizing acid (e.g., phosphoric acid).
-
Reaction: The acid is slowly added to the magnesium boride under an inert atmosphere.
-
Product Evolution: A mixture of boranes is produced as gases.
-
Separation: The gaseous products are passed through a series of cold traps to fractionally separate the different boranes. Tetrathis compound(10) is collected in a trap at a suitable temperature (boiling point 18 °C).[4]
Characterization
11B Nuclear Magnetic Resonance (NMR) Spectroscopy
11B NMR is a primary tool for the characterization of boranes, providing information on the number of distinct boron environments and their connectivity.
Methodology:
-
Sample Preparation: Due to their reactivity, this compound samples are typically prepared in deuterated solvents under an inert atmosphere in sealed NMR tubes. Quartz NMR tubes are recommended to avoid background boron signals from borosilicate glass.[7]
-
Instrumentation: A high-field NMR spectrometer equipped with a boron-sensitive probe is used.
-
Data Acquisition: Both proton-coupled and -decoupled 11B NMR spectra are acquired. The decoupled spectrum shows a single peak for each unique boron environment, while the coupled spectrum reveals B-H coupling, providing information on the number of attached terminal hydrogen atoms.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the this compound cluster.
Single-Crystal X-ray Diffraction
This technique provides definitive structural information, including precise bond lengths and angles.
Methodology:
-
Crystal Growth: Single crystals of suitable quality are grown, often by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.[8] This can be challenging for volatile or unstable boranes.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often at low temperature to prevent degradation.[8]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[9][10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the atomic coordinates, from which bond lengths, angles, and other geometric parameters are calculated.[10]
Applications in Drug Development
The unique properties of boranes, particularly carboranes (boron clusters containing carbon atoms), have made them attractive scaffolds in drug discovery.[11] Their three-dimensional structure, hydrophobicity, and high stability offer advantages in designing novel therapeutic agents.
Boron Clusters as Enzyme Inhibitors
Carboranes have been successfully employed as pharmacophores to design potent and selective enzyme inhibitors. A notable example is their use in targeting carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.
Mechanism of Action:
The general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[12] Carthis compound-based inhibitors are designed with a sulfonamide moiety attached to the carthis compound cage. The bulky and hydrophobic carthis compound cluster can then interact with hydrophobic pockets in the active site, leading to enhanced binding affinity and potentially improved isoform selectivity.[13]
Workflow for Boron Cluster-Based Drug Discovery
The development of drugs incorporating boron clusters follows a similar pipeline to traditional small-molecule drug discovery, but with special considerations for the unique chemistry of boranes.
This workflow highlights the key stages, from initial target identification to the development of a clinical candidate. The synthesis of diverse libraries of boron clusters and their derivatives is a crucial step in the lead generation phase. Subsequent optimization focuses on improving potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Preclinical evaluation involves in vitro and in vivo studies to assess efficacy and safety before advancing to clinical trials.[14]
References
- 1. web.mit.edu [web.mit.edu]
- 2. digital.csic.es [digital.csic.es]
- 3. Tetrathis compound - Wikipedia [en.wikipedia.org]
- 4. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Protocols [nmr.chem.ucsb.edu]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 10. neutrons2.ornl.gov [neutrons2.ornl.gov]
- 11. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carthis compound-based carbonic anhydrase inhibitors: insight into CAII/CAIX specificity from a high-resolution crystal structure, modeling, and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrogel-Based Pre-Clinical Evaluation of Repurposed FDA-Approved Drugs for AML [mdpi.com]
- 14. Wiley-VCH - Evaluation of Drug Candidates for Preclinical Development [wiley-vch.de]
A Technical Guide to Quantum Chemical Calculations of Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of quantum chemical calculations to the study of borane complexes. Boranes, compounds of boron and hydrogen, and their derivatives exhibit unique electronic structures and reactivity, making them crucial in fields ranging from materials science to medicine.[1] Computational methods are indispensable for elucidating their complex bonding, predicting their properties, and designing novel applications, particularly in the realm of drug discovery where boron-containing compounds represent a growing class of therapeutics.[2][3]
Core Theoretical Concepts in Quantum Chemistry
Quantum chemical calculations aim to solve the time-independent Schrödinger equation for a given molecular system to determine its electronic structure and properties. Due to the complexity of this many-body problem, a series of approximations and methods are employed.
1.1. Theoretical Methods
The choice of theoretical method is a trade-off between accuracy and computational cost. For this compound complexes, the following are most relevant:
-
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.
-
Hartree-Fock (HF): A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which is often crucial for accurate results.
-
Post-Hartree-Fock Methods: These methods systematically improve upon the HF result by including electron correlation. Examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. Coupled Cluster methods, like CCSD(T), are considered the "gold standard" for accuracy but are computationally very expensive.[4]
-
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its favorable balance of cost and accuracy.[5] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. The accuracy of a DFT calculation depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. The B3LYP functional is a widely used hybrid functional for many applications, including this compound chemistry.[6][7]
-
Semi-empirical Methods: These methods, such as AM1, use parameters derived from experimental data to simplify calculations.[8] They are much faster than ab initio or DFT methods and can be applied to very large systems, but their accuracy is limited.[8]
1.2. Basis Sets
In most quantum chemistry software, molecular orbitals are constructed from a linear combination of atomic orbitals (LCAO), which are themselves represented by a set of mathematical functions known as a basis set.[4]
-
Function Types: Modern calculations almost exclusively use Gaussian-type orbitals (GTOs) because the multi-center integrals required are much faster to compute than with the more physically accurate Slater-type orbitals (STOs).[9]
-
Pople Style Basis Sets: These are denoted by conventions like 6-31G* or 6-311++G**. The numbers describe the number of GTOs used for core and valence orbitals. Symbols like * or (d,p) add polarization functions, which allow orbitals to change shape, while + or ++ add diffuse functions, which are important for describing anions and weak interactions.[6]
-
Correlation-Consistent Basis Sets: Developed by Dunning and coworkers, these sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit as the size of the basis set increases.[9][10] The "aug-" prefix indicates the addition of diffuse functions.[4]
Choosing an appropriate basis set is critical. For boron compounds, basis sets with adequate polarization and diffuse functions, such as 6-311++G** or aug-cc-pVTZ, are often necessary for reliable results.[6][7]
Computational Protocols
A typical quantum chemical investigation of a this compound complex involves several key steps. The following protocols outline a standard workflow using common software packages like Gaussian, GAMESS, ORCA, or Q-Chem.[11][12][13][14]
2.1. Protocol: Geometry Optimization and Frequency Analysis
This procedure is used to find the lowest energy structure (the equilibrium geometry) of a molecule.
-
Input Structure: Build an initial 3D structure of the this compound complex using molecular modeling software.
-
Select Method and Basis Set: Choose a level of theory appropriate for the system size and desired accuracy (e.g., B3LYP/6-311+G(d,p)).
-
Perform Optimization: Run a geometry optimization calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.
-
Frequency Calculation: Once the optimization has converged, perform a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
It provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and predicts the infrared (IR) spectrum.
-
2.2. Protocol: Bonding and Interaction Analysis
Understanding the nature of the bonding within a this compound complex, especially the dative bond in an adduct, is a primary goal.
-
Optimized Geometry: Use the optimized structure from the previous protocol.
-
Wavefunction Analysis: Perform a single-point energy calculation with keywords to generate additional output for analysis.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated wavefunction into a representation of localized bonds, lone pairs, and anti-bonding orbitals. This allows for:
-
Quantifying the charge transfer between a Lewis base and the this compound Lewis acid.
-
Evaluating the strength of the donor-acceptor interaction through second-order perturbation theory analysis of the NBOs.
-
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms, bonds, and their properties. The presence of a bond critical point between two atoms is a definitive indicator of a chemical bond.
Data Presentation: Quantitative Insights
Quantum chemical calculations provide a wealth of quantitative data. The following tables summarize representative results for various this compound complexes.
Table 1: Comparison of Calculated Dimerization Energy of this compound (2BH₃ → B₂H₆)
| Method | Basis Set | Dimerization Energy (kcal/mol) | Reference |
|---|---|---|---|
| Experimental | - | -34.3 to -39.1 | [5] |
| W4 | - | -44.47 | [5] |
| FN-DMC | - | -36.59(8) | [5] |
| DFT (various) | - | Varies with functional | [5] |
Note: This table highlights the range of values obtained from different high-level methods compared to experimental data for a fundamental reaction in this compound chemistry.
Table 2: Calculated Lewis Acidity and Steric Parameters for Selected Boranes
| This compound | Parameter | Value | Units | Reference |
|---|---|---|---|---|
| B(C₆F₅)₃ | Acceptor Number | 65.6 | - | [15] |
| Tris(ortho-carboranyl)this compound | Acceptor Number | 76.8 | - | [15] |
| BPh₃ | %Vbur | 53.1 | % | [16] |
| B(C₆Cl₅)₃ | %Vbur | 70.2 | % | [16] |
Note: Higher Acceptor Numbers indicate greater Lewis acidity.[15] The percent buried volume (%Vbur) quantifies the steric hindrance around the Lewis acidic center.[16]
Table 3: Representative Calculated Bond Lengths in this compound Complexes
| Complex | Bond | Bond Length (Å) | Method/Basis Set | Reference |
|---|---|---|---|---|
| Tris(ortho-carboranyl)this compound | B–Ccarthis compound | 1.558 - 1.597 | DFT | [15] |
| B(C₆F₅)₃-Bestmann Ylide Adduct | B–O | 1.573 | DFT | |
| Tris(ortho-carboranyl)this compound-Bestmann Ylide Adduct | B–O | 1.522 | DFT |
Note: The shorter B-O bond in the tris(ortho-carboranyl)this compound adduct reflects its higher Lewis acidity compared to B(C₆F₅)₃.
Visualizations: Workflows and Concepts
Diagrams generated using the DOT language provide clear visual representations of computational workflows and theoretical concepts.
Caption: General workflow for quantum chemical calculations of a this compound complex.
Caption: Conceptual diagram of Lewis acid-base interaction in this compound adducts.
Application in Drug Development
Boron-containing compounds are increasingly important in medicine, with drugs like bortezomib (B1684674) (Velcade) used in cancer therapy.[2] However, computational drug design for these molecules faces a significant hurdle: most standard molecular mechanics force fields used in docking software lack accurate parameters for boron, especially in polyhedral cages like carboranes.[3][17][18][19]
Quantum chemical calculations provide a critical solution to this problem. By using DFT or ab initio methods, researchers can:
-
Accurately determine the partial atomic charges and geometries of boron-containing fragments.
-
Calculate the interaction energies between a this compound-containing drug candidate and amino acid residues in a protein's active site.
-
Use this quantum mechanical data to parameterize classical force fields or to guide docking simulations.
A common strategy involves performing high-level QM calculations on the ligand and its interaction with key active site residues and then using this information to validate or refine docking poses that were generated using approximations (e.g., treating boron atoms as carbon atoms during the initial docking run).[17][18][19]
Caption: Logical workflow for using QM to overcome boron parameterization issues.
Conclusion
Quantum chemical calculations are a powerful and essential tool for the modern chemist working with this compound complexes. From elucidating the fundamental nature of the three-center, two-electron bond to predicting reactivity and guiding the design of new pharmaceuticals, these computational methods provide insights that are often inaccessible through experimental means alone. As computational resources continue to grow and theoretical methods become more sophisticated, the predictive power of these calculations will further accelerate innovation in boron chemistry and its diverse applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. A computational study of the formation of a boron–oxygen–carbon linkage. The reaction of monohydroxy this compound with methanol (2003) | Krishna L. Bhat | 15 Citations [scispace.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Computational Studies of the Synthesis of Decathis compound with Olefins | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 12. mdpi.com [mdpi.com]
- 13. iscitech.com [iscitech.com]
- 14. quora.com [quora.com]
- 15. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)this compound and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Lewis Acidity of Borane Derivatives
This technical guide provides a comprehensive exploration of the Lewis acidity of this compound derivatives, a critical aspect of their chemistry that underpins their utility in a vast array of applications, from catalysis to materials science.[1] This document details the methodologies for quantifying Lewis acidity, presents comparative data for a range of boranes, and outlines the key factors influencing this fundamental property.
Introduction to Lewis Acidity in Boranes
The concept of Lewis acidity, first proposed by G.N. Lewis in 1923, describes the ability of a chemical species to accept an electron pair. This compound derivatives, characterized by a trivalent boron atom with a vacant p-orbital, are archetypal Lewis acids.[1] The strength of this acidity can be precisely tuned by modifying the substituents attached to the boron center, which in turn dictates their reactivity and catalytic activity.[1][2] Understanding and quantifying the Lewis acidity of these compounds is paramount for designing new reagents and catalysts for applications such as organic synthesis, polymerization, and frustrated Lewis pair (FLP) chemistry.[1][3][4]
Quantifying Lewis Acidity: A Multifaceted Approach
There is no single, universal scale for Lewis acid strength; instead, a variety of experimental and computational methods are employed to evaluate it.[5][6] These methods can be broadly categorized into those that measure the thermodynamics of adduct formation (Global Lewis Acidity, gLA) and those that measure the effect of the Lewis acid on a probe molecule (Effective Lewis Acidity, eLA).[6][7]
Logical Workflow for Assessing this compound Lewis Acidity
The following diagram illustrates a typical workflow for the characterization of a novel this compound derivative's Lewis acidity.
References
A Technical Guide to the Synthesis of Polyhedral Borane Anions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core synthetic methodologies for producing polyhedral borane anions, with a particular focus on the scientifically and medically significant closo-decaborate ([B₁₀H₁₀]²⁻) and closo-dodecaborate ([B₁₂H₁₂]²⁻) anions. These unique boron clusters are foundational building blocks in various fields, including nanoelectronics, and are of increasing interest in drug design and for applications like boron neutron capture therapy (BNCT).[1][2] Their stability, three-dimensional structure, and potential for functionalization make them valuable pharmacophores and bioisosteres for aromatic carbocycles.[1][3]
Core Synthetic Strategies
The synthesis of polyhedral this compound anions generally falls into a few key categories, primarily involving the condensation or disproportionation of smaller boron hydride precursors. High-yield syntheses have been developed from two main reaction types: the reaction of a hydride ion source with a boron hydride (e.g., NaBH₄ + B₂H₆), and the reaction of an organic Lewis base with a boron hydride.[4] The octahydrotriborate ion, [B₃H₈]⁻, is often a crucial intermediate in these syntheses.[4][5]
Key approaches include:
-
Pyrolysis of Borohydride (B1222165) Salts: Thermal decomposition of alkali metal or tetraalkylammonium borohydrides can yield closo-borane anions.[6][7]
-
This compound Condensation with Lewis Bases: Reactions of this compound adducts (e.g., H₃B·NEt₃) with other boranes like dithis compound (B8814927) (B₂H₆) or decathis compound (B607025) (B₁₀H₁₄) at elevated temperatures are effective.[8]
-
Oxidative Coupling/Disproportionation: The reaction of sodium borohydride with reagents like iodine generates the [B₃H₈]⁻ intermediate, which then thermally disproportionates to form [B₁₂H₁₂]²⁻.[5]
Below is a logical diagram illustrating the progression from simple borohydrides to the stable icosahedral [B₁₂H₁₂]²⁻ cluster, highlighting the key intermediate species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CCCC 2002, Volume 67, Issue 6, Abstracts pp. 679-727 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
An In-Depth Technical Guide to ¹¹B NMR Spectroscopy for Borane Characterization
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Boron-11 (B1246496) NMR
Boron-containing compounds, particularly boranes and their derivatives, represent a class of molecules with immense structural diversity and a wide array of applications, from synthetic reagents to advanced materials and pharmaceuticals.[1] The electron-deficient nature of boron leads to unique bonding paradigms that are often challenging to characterize.[1] Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy of the boron-11 (¹¹B) nucleus stands out as the most powerful and direct method for elucidating the structure, bonding, and chemical environment of boron atoms in molecules.[2][3]
This guide provides a comprehensive overview of the principles and practical applications of ¹¹B NMR spectroscopy for the characterization of borane compounds. It is designed to serve as a technical resource for researchers in chemistry and drug development who work with these fascinating molecules.
Core Principles of ¹¹B NMR Spectroscopy
The utility of ¹¹B NMR stems from the favorable properties of the ¹¹B isotope. It has a high natural abundance of 80.1% and a nuclear spin (I) of 3/2.[4] Its receptivity is significantly higher than that of ¹³C, making ¹¹B NMR a relatively sensitive technique.[1]
-
Chemical Shift (δ): The ¹¹B chemical shift is highly sensitive to the electronic environment around the boron nucleus and spans a very wide range, typically from +100 to -120 ppm.[5] This large spectral dispersion allows for the resolution of signals from boron atoms in subtly different environments. The standard reference compound for ¹¹B NMR is boron trifluoride diethyl etherate (BF₃·OEt₂), which is set to 0 ppm.[1][5]
-
Quadrupolar Relaxation: As a quadrupolar nucleus (I > 1/2), ¹¹B experiences efficient relaxation through its interaction with local electric field gradients. This often results in broader NMR signals compared to spin-1/2 nuclei like ¹H or ¹³C.[5] However, in highly symmetric environments, such as the tetrahedral BH₄⁻ anion, the lines can be quite sharp. The short relaxation times can be advantageous, allowing for rapid data acquisition.[6]
-
Spin-Spin Coupling: ¹¹B nuclei couple to other magnetically active nuclei, most commonly protons (¹H). The one-bond coupling constant, ¹J(¹¹B-¹H), provides direct information about the number of hydrogen atoms attached to the boron.[5] For terminal B-H bonds, ¹J(¹¹B-¹H) values are typically in the range of 100-160 Hz, while for bridging hydrides (B-H-B), the coupling is smaller, around 40-60 Hz.[5][7] Coupling between adjacent boron atoms, ¹J(¹¹B-¹¹B), can also be observed and is indicative of B-B bonding.[5][8]
Structural Elucidation: Interpreting ¹¹B NMR Spectra
The chemical shift of a ¹¹B nucleus is the most informative parameter for determining its structural environment. Several key factors influence its value.
-
Coordination Number: The most significant factor determining the ¹¹B chemical shift is the coordination number of the boron atom.
-
Three-coordinate (Trigonal Planar) Boron: These compounds, featuring an empty p-orbital on the boron, are deshielded and resonate at low field (downfield), typically in the range of +20 to +90 ppm.[9]
-
Four-coordinate (Tetrahedral) Boron: The formation of a dative bond to a Lewis base fills the empty p-orbital, creating a more shielded, tetrahedral environment. This results in a large upfield shift, with signals appearing between +20 and -120 ppm.[1][9] This dramatic shift is a powerful diagnostic tool for observing Lewis acid-base complexation.
-
-
Substituent Effects: The nature of the groups attached to the boron atom significantly modulates the chemical shift.
-
π-Donation: Substituents with lone pairs, such as -OR and -NR₂, can donate electron density into boron's empty p-orbital. This increases the shielding and causes an upfield shift compared to analogous alkylboranes.[9]
-
Electronegativity: More electronegative substituents generally lead to greater deshielding and a downfield shift in three-coordinate boranes.
-
Unsaturation: Boron atoms bonded to sp² or sp hybridized carbons are shifted to a higher field due to π-interactions.[9]
-
-
Structural and Environmental Factors:
-
Ring Strain: In cyclic boranes, the ring size affects the chemical shift. Five-membered rings (borolanes), for instance, are shifted downfield compared to six-membered or acyclic analogues.[9]
-
Solvent Effects: Coordinating solvents like THF can form adducts with three-coordinate boranes, leading to an upfield shift in the observed resonance as an equilibrium between the free and complexed this compound is established.[9]
-
Below is a diagram illustrating the logical relationships between this compound structure and the resulting ¹¹B NMR chemical shift.
Figure 1. Factors influencing ¹¹B NMR chemical shifts.
Quantitative Data Summary
The following tables summarize typical ¹¹B NMR chemical shift ranges and coupling constants for various classes of this compound compounds.
Table 1: Typical ¹¹B Chemical Shift (δ) Ranges for Common this compound Classes
| Class of this compound Compound | Coordination | Structure Example | Typical δ Range (ppm) |
|---|---|---|---|
| Trialkylboranes | 3 | B(CH₂CH₃)₃ | +83 to +93[9] |
| Boronic Acids / Esters | 3 | RB(OR)₂ | +18 to +35[9][10] |
| Trihaloboranes | 3 | BCl₃ | -80 to +50[10] |
| This compound-Amine Adducts | 4 | H₃B·NR₃ | -25 to -5[10] |
| This compound-THF Adduct | 4 | H₃B·THF | -0.3 |
| Tetrahydroborates (Borohydrides) | 4 | BH₄⁻ | -45 to -26[9] |
| Tetraorganoborates | 4 | B(C₆H₅)₄⁻ | -22 to -6[9] |
| Polyhedral Boranes (closo, nido) | 4+ | B₁₂H₁₂²⁻, B₂H₆ | -38 to +38[7][10] |
All chemical shifts are relative to external BF₃·OEt₂.
Table 2: Representative ¹J(¹¹B-¹H) Coupling Constants
| B-H Bond Type | Compound Example | ¹J(¹¹B-¹H) (Hz) |
|---|---|---|
| Terminal B-H | BH₄⁻ | 82[7] |
| Terminal B-H in Dithis compound | B₂H₆ | ~135[7] |
| Bridging B-H-B in Dithis compound | B₂H₆ | ~45[7] |
| General Polyhedral Boranes | - | 40 - 160[5] |
Table 3: Representative ¹J(¹¹B-¹¹B) Coupling Constants
| Compound Type | ¹J(¹¹B-¹¹B) (Hz) | Note |
|---|---|---|
| Diborenes (B=B) | 75 - 85 | Consistent with sp² hybridization.[8] |
| Diborynes (B≡B) | ~187 | Consistent with sp hybridization.[8] |
| Polyhedral Boranes | 10 - 60 | Varies with cluster geometry.[5] |
Experimental Protocols
Proper experimental technique is critical for acquiring high-quality ¹¹B NMR spectra. The quadrupolar nature of ¹¹B and the potential for background signals require special consideration.
Protocol 1: Sample Preparation
-
Select an Appropriate Solvent: Use a deuterated solvent in which the sample is sufficiently soluble.[11] For ¹H-coupled spectra, ensure the solvent does not have signals that overlap with regions of interest.
-
Determine Concentration: For routine characterization, a concentration of 10-50 mM is generally sufficient. For detecting minor components or for samples with very broad signals, higher concentrations may be necessary.[11]
-
Use Quartz NMR Tubes: Standard borosilicate glass (Pyrex) NMR tubes contain boron and will produce a very broad, large background signal that can obscure the signal from the sample.[12][13] For clean, high-quality spectra, always use quartz NMR tubes (e.g., Wilmad 507-PP-7QTZ or equivalent).[11][12]
-
Ensure Sample Homogeneity: The sample must be free of any solid particles, as these will degrade the magnetic field homogeneity and broaden spectral lines. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the clean, dry quartz NMR tube.[11]
-
Degassing (Optional): For samples sensitive to oxygen or for precise T₁ measurements, degas the sample using several freeze-pump-thaw cycles.
Protocol 2: Data Acquisition
The following diagram outlines a typical workflow for setting up a ¹¹B NMR experiment.
Figure 2. A standard workflow for ¹¹B NMR data acquisition.
-
Instrument Setup: After inserting the sample, lock the spectrometer on the deuterium (B1214612) signal of the solvent and tune the probe for the ¹¹B frequency.
-
Pulse Program Selection:
-
Standard Acquisition (zg or zgig): A simple pulse-acquire experiment is often sufficient. For ¹H-decoupled spectra, a proton decoupling sequence is applied during acquisition.
-
Background Suppression: If a borosilicate tube must be used, or if the probe itself contributes a background signal, specialized pulse sequences can help. A spin-echo sequence (90°-τ-180°-τ-acquire) can be used, as the broad background signal often has a much shorter T₂ relaxation time and will decay during the echo period.[12] More advanced composite pulse sequences (e.g., zgbs) can also be highly effective at suppressing extraneous probe noise.[13]
-
-
Key Acquisition Parameters:
-
Spectral Width (SW): Set a wide spectral width of ~200-250 ppm to cover the entire chemical shift range of boron compounds.[13]
-
Acquisition Time (AT): Due to the fast relaxation and broad lines, a short acquisition time of 50-100 ms is usually adequate.[14]
-
Relaxation Delay (D1): The T₁ values for ¹¹B are typically very short (10⁻²-10⁻³ s), so a short relaxation delay (e.g., 0.1-1.0 s) can be used to increase the number of scans in a given time.[5][6]
-
Number of Scans (NS): Start with 128 or 256 scans and increase as needed to achieve the desired signal-to-noise ratio.
-
Protocol 3: Data Processing
-
Fourier Transformation (FT): Apply an exponential multiplication with a line broadening (LB) factor (e.g., 10-50 Hz) to improve the signal-to-noise ratio of the typically broad peaks.
-
Phasing and Referencing: Manually phase the spectrum and reference it to a known standard or by using the absolute frequency as recommended by IUPAC.[5]
-
Baseline Correction: The spectra, especially those with broad signals, often have distorted baselines. Apply a polynomial baseline correction routine.
-
Removing Broad Background Signals (Advanced): If a broad background signal from a borosilicate tube is present, it can sometimes be removed during processing. This involves left-shifting the Free Induction Decay (FID) to discard the first few data points where the rapidly decaying broad signal is most intense, followed by either linear prediction to reconstruct the discarded points or a large first-order phase correction.[12]
Applications in Drug Discovery and Development
¹¹B NMR is an indispensable tool in the development of boron-containing drugs, such as the proteasome inhibitor bortezomib (B1684674) and compounds for Boron Neutron Capture Therapy (BNCT).
-
Structural Verification: Confirms the identity and purity of synthesized boronic acids and other boron-containing active pharmaceutical ingredients (APIs).[15]
-
Studying Drug-Target Interactions: The significant change in chemical shift upon conversion from trigonal planar boronic acid to a tetrahedral boronate ester can be used to study the binding of drug candidates to biological targets containing diol functionalities, such as carbohydrates or specific proteins.[3][16]
-
Metabolism and Pharmacokinetics: In BNCT, ¹¹B NMR and MRI can be used to non-invasively track the biodistribution and concentration of ¹¹B-enriched agents in tumors and healthy tissues, which is crucial for treatment planning.[17][18]
-
Screening: Optimized ¹¹B NMR experiments have been developed as a method to rapidly screen natural product libraries for novel boron-containing molecules.[13]
Conclusion
¹¹B NMR spectroscopy is a highly informative and robust technique for the characterization of boranes and related compounds. Its wide chemical shift range, sensitivity to coordination number and substitution, and the information gleaned from B-H coupling make it unparalleled for structural elucidation in boron chemistry. By employing proper experimental protocols, particularly the use of quartz NMR tubes and appropriate acquisition parameters, researchers can obtain high-quality data to accelerate their research and development efforts, from fundamental synthetic chemistry to the design of innovative boron-based therapeutics.
References
- 1. aiinmr.com [aiinmr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boron NMR Spectroscopy - Magritek [magritek.com]
- 5. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 6. reddit.com [reddit.com]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. science-and-fun.de [science-and-fun.de]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. NMR Protocols [nmr.chem.ucsb.edu]
- 13. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Help for Boron 11 NMR! - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 15. microbiozindia.com [microbiozindia.com]
- 16. researchgate.net [researchgate.net]
- 17. Biomedical applications of 10B and 11B NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Aromaticity of Borane Clusters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Planar Aromaticity
The concept of aromaticity, traditionally associated with planar, cyclic, conjugated organic molecules like benzene, has been expanded to include three-dimensional inorganic structures, most notably polyhedral borane clusters.[1] These clusters, composed of a framework of boron atoms, exhibit unique stability and reactivity patterns that are best explained by the principles of 3D aromaticity.[2][3] Unlike the 2c-2e (two-center, two-electron) bonds that characterize hydrocarbon chemistry, boranes feature multicenter bonding, including 3c-2e (three-center, two-electron) bonds, which leads to electron delocalization over the entire polyhedral cage.[3][4]
This three-dimensional delocalization imparts significant thermodynamic stability to the clusters, analogous to the stability conferred by π-electron delocalization in planar aromatic systems.[2] Understanding the principles of this compound aromaticity is crucial for predicting their structure, stability, and reactivity. For professionals in drug development, the unique properties of aromatic this compound clusters—such as their hydrophobic character, exceptional chemical stability, and resistance to metabolic degradation—offer novel opportunities for designing advanced pharmacophores and therapeutic agents, particularly in areas like Boron Neutron Capture Therapy (BNCT).[5][6][7]
Theoretical Framework: Wade-Mingos Rules
The structure and stability of this compound clusters are rationalized by the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as the Wade-Mingos rules.[8][9] This theory provides a powerful electron-counting framework to predict the geometry of this compound clusters based on the number of skeletal electron pairs (SEPs) available for bonding within the cage.[9][10]
Each B-H unit contributes 2 skeletal electrons, and each additional hydrogen atom contributes 1 electron.[10] The total number of skeletal electrons is divided by two to yield the number of SEPs. The structure is then classified based on the relationship between the number of vertices (n) and the number of SEPs, as detailed in the table below.
Data Presentation: Wade-Mingos Rules for this compound Classification
| Structure Type | General Formula | Skeletal Electron Pairs (SEP) | Geometric Relationship to Parent Polyhedron |
| Closo | [BₙHₙ]²⁻ | n + 1 | Complete n-vertex deltahedron (all triangular faces)[11][12] |
| Nido | BₙHₙ₊₄ | n + 2 | Parent (n+1)-vertex polyhedron with one vertex removed[11][12] |
| Arachno | BₙHₙ₊₆ | n + 3 | Parent (n+2)-vertex polyhedron with two vertices removed[11][12] |
| Hypho | BₙHₙ₊₈ | n + 4 | Parent (n+3)-vertex polyhedron with three vertices removed[8] |
| Klado | BₙHₙ₊₁₀ | n + 5 | Parent (n+4)-vertex polyhedron with four vertices removed[12] |
The closo- structures, with their complete polyhedral frameworks, are the most electronically stable and are considered the parent structures from which the more open nido, arachno, and hypho structures are derived.[11] This structural relationship is a cornerstone of this compound chemistry.
Caption: Logical flow for determining this compound cluster geometry using Wade-Mingos rules.
Criteria and Protocols for Determining Aromaticity
The aromaticity of this compound clusters is not just a theoretical concept; it is supported by measurable magnetic, energetic, and structural properties.
Magnetic Criteria: NICS and Magnetic Susceptibility
The most widely used criterion for assessing aromaticity is the presence of a diatropic ring current upon application of an external magnetic field.[1]
Nucleus-Independent Chemical Shift (NICS): This is a computational method that quantifies the magnetic shielding at a specific point within the cluster, typically the geometric center (NICS(0)) or 1 Å above the center (NICS(1)).[1][13] A large negative NICS value is indicative of a strong diatropic current and, therefore, significant aromatic character.[13] Conversely, a positive value suggests anti-aromaticity. This compound clusters that are considered aromatic typically exhibit highly negative NICS values.[14]
Magnetic Susceptibility Exaltation: This experimental technique measures the difference between the observed molar magnetic susceptibility of a compound and the value estimated for a hypothetical, non-aromatic model. A negative exaltation (i.e., the molecule is more diamagnetic than expected) is a hallmark of aromaticity.
| Cluster | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |
| [B₆H₆]²⁻ | -30.7 | - | Aromatic |
| [B₁₀H₁₀]²⁻ | -29.2 | - | Aromatic[15] |
| o-C₂B₁₀H₁₂ | -25 to -30 | - | Aromatic[14] |
| [B₁₂H₁₂]²⁻ | -29.6 | -34.5 | Strongly Aromatic[15][16] |
| Benzene (for comparison) | -9.7 | -10.1 | Aromatic |
| Borazine (B1220974) (B₃N₃H₆) | - | - | Weakly Aromatic[17][18] |
Note: NICS values can vary slightly depending on the computational method and basis set used.
Protocol for NICS Calculation:
-
Structure Optimization: The geometry of the this compound cluster is first optimized using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311+G**).[14]
-
Ghost Atom Placement: A "ghost atom" (designated as Bq in Gaussian software) is placed at the geometric center of the cluster cage (for NICS(0)) or at a specified distance above it (e.g., 1.0 Å for NICS(1)).[13] This ghost atom has no electrons or nucleus but allows for the calculation of the magnetic shielding tensor at that point.
-
NMR Calculation: A Nuclear Magnetic Resonance (NMR) calculation is performed on the optimized structure with the ghost atom. The NMR=GIAO (Gauge-Including Atomic Orbital) method is commonly used.
-
NICS Value Extraction: The isotropic magnetic shielding value calculated for the ghost atom is extracted from the output. The NICS value is the negative of this shielding value.[13]
Caption: A typical workflow for the computational determination of NICS values.
Protocol for Magnetic Susceptibility Measurement:
-
Sample Preparation: A pure, solid sample of the this compound compound is packed into a sample tube of known dimensions.
-
Measurement: The measurement is typically performed using a Gouy balance or a SQUID magnetometer. The instrument measures the force exerted on the sample by a strong magnetic field.[19]
-
Calculation: The mass susceptibility (χg) is calculated from the change in weight in the presence and absence of the magnetic field. This is converted to molar susceptibility (χm).
-
Pascal's Constants: The diamagnetic contribution of the atoms and bonds is estimated using Pascal's constants to calculate an expected susceptibility for a non-aromatic analogue.
-
Exaltation Calculation: The magnetic susceptibility exaltation (Λ) is the difference between the experimental molar susceptibility and the estimated value (Λ = χm_exp - χm_est). A negative value for Λ indicates aromaticity.
Energetic and Structural Criteria
Aromatic Stabilization Energy (ASE): ASE is the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. For boranes, this is typically calculated computationally by using isodesmic or homodesmotic reactions where the number and types of bonds are conserved. A significant positive resonance energy, as first calculated for deltahedral BₙHₙ²⁻ clusters by Aihara in 1978, provides strong evidence for their aromatic character.[2]
Structural Criteria: In aromatic systems, bond lengths are typically equalized due to electron delocalization. In this compound clusters, the high symmetry and uniform B-B bond distances within the polyhedral cages (e.g., the icosahedral [B₁₂H₁₂]²⁻) are considered structural evidence of their delocalized electronic nature and aromaticity.[2]
Aromaticity Across Cluster Types: Closo, Nido, and Beyond
A key finding in this compound chemistry is that aromaticity is not confined to the highly symmetric closo- clusters. Studies combining experimental work and DFT calculations have shown that the aromaticity observed in closo-boranes and carboranes is also present in their corresponding nido counterparts.[16][20][21] This demonstrates that the 3D aromaticity of boron clusters can survive significant structural changes, such as the removal of a vertex to go from a closo to a nido structure.[20][22]
This persistence is remarkable; adding two electrons to an aromatic closo-cluster to form an aromatic nido-species is a paradigm in cluster chemistry.[16][21] This is in stark contrast to 2D aromatic systems, where the addition of two electrons often leads to anti-aromaticity.[1]
Applications in Drug Development and Materials Science
The unique properties of aromatic this compound clusters make them highly attractive for biomedical and materials science applications. Their 3D structure, stability, and ability to be functionalized provide a versatile platform for creating novel molecules.[4][6]
-
Pharmacophores: The icosahedral carthis compound cage is hydrophobic and occupies a similar volume to a rotating phenyl group, allowing it to act as a 3D "inorganic benzene" in drug design.[6] It can be substituted for phenyl groups in known drugs to create analogues with potentially improved stability, bioavailability, and interaction with biological targets like proteins.[3][5]
-
Boron Neutron Capture Therapy (BNCT): this compound clusters, particularly those rich in the ¹⁰B isotope, are central to BNCT, a targeted radiation cancer therapy.[3] The stability and ability to functionalize these clusters allow them to be attached to tumor-targeting molecules (e.g., amino acids, antibodies) for selective delivery to cancer cells.
-
Novel Materials: The robustness and modularity of this compound clusters have led to their incorporation into polymers, creating materials with enhanced thermal stability, photoluminescence, and chemical sensing capabilities.[7]
Caption: Logical relationships between this compound properties and their drug development uses.
Conclusion
The investigation of aromaticity in this compound clusters has fundamentally expanded our understanding of chemical bonding and stability. Governed by the Wade-Mingos rules, these three-dimensional aromatic systems exhibit robust electron delocalization that persists even through significant structural modifications. The ability to quantify this aromaticity through computational methods like NICS and validate it with experimental data provides researchers with powerful tools to predict and rationalize the behavior of these fascinating molecules. For scientists in applied fields, particularly drug development, the translation of these fundamental properties—stability, modularity, and unique geometry—into practical applications continues to open new frontiers in medicinal chemistry and materials science.
References
- 1. ICMAB - Aromaticity in 3D Boron clusters is better than expected! [icmab.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Polyhedral skeletal electron pair theory - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. carleton.ca [carleton.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. poranne-group.github.io [poranne-group.github.io]
- 14. researchgate.net [researchgate.net]
- 15. 3D and 2D aromatic units behave like oil and water in the case of benzocarthis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. The hidden aromaticity in borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. From closo to nido carboranes: Aromaticity in boron clusters survives radical structural changes - American Chemical Society [acs.digitellinc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. IQTC – The Institute of Theoretical and Computational Chemistry of the Universitat de Barcelona [iqtc.ub.edu]
Methodological & Application
Application Notes and Protocols for the Hydroboration-Oxidation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroboration-oxidation of alkenes is a powerful and highly utilized synthetic transformation in organic chemistry for the anti-Markovnikov hydration of carbon-carbon double bonds. This two-step reaction sequence provides a regioselective and stereospecific method to produce alcohols from alkenes, a crucial conversion in the synthesis of complex molecules and pharmaceutical intermediates. This document provides a detailed protocol for this reaction, quantitative data on its efficiency with various substrates, and a visual representation of the experimental workflow.
Introduction
First reported by H.C. Brown, who received the Nobel Prize in Chemistry in 1979 for this work, the hydroboration-oxidation reaction is a cornerstone of modern organic synthesis.[1] It facilitates the addition of a hydroxyl group to the less substituted carbon of an alkene, a regiochemical outcome that is complementary to acid-catalyzed hydration or oxymercuration-demercuration reactions.[1][2] The reaction proceeds via a syn-addition of the hydroborane to the alkene, resulting in a predictable stereochemical outcome.[1][2][3] This application note details a general protocol for the hydroboration-oxidation of alkenes, presents data on its scope, and provides a workflow diagram for easy visualization of the process.
Principle of the Method
The hydroboration-oxidation reaction occurs in two distinct steps:
-
Hydroboration: The alkene reacts with a this compound reagent, typically This compound-tetrahydrofuran (B86392) complex (BH₃•THF), in an electrophilic addition reaction.[3] The boron atom adds to the less sterically hindered carbon of the double bond, while a hydride shifts to the more substituted carbon. This process can be repeated until all three hydrides on the this compound have reacted, forming a trialkylthis compound intermediate.[1][4] This step is a concerted, syn-addition, meaning the boron and hydrogen add to the same face of the double bond.[1][2][3]
-
Oxidation: The trialkylthis compound intermediate is then oxidized in situ, typically with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH).[2][5] This replaces the carbon-boron bond with a carbon-oxygen bond, yielding the corresponding alcohol with retention of stereochemistry.[2] The final product is the anti-Markovnikov alcohol.
Experimental Protocol
This protocol provides a general procedure for the hydroboration-oxidation of a terminal alkene. Reagent quantities may be adjusted based on the specific substrate and scale of the reaction.
Materials:
-
Alkene (e.g., 1-octene)
-
This compound-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Safety Precautions: this compound-THF is a flammable and corrosive liquid that reacts violently with water.[6][7] Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (e.g., nitrogen or argon). The alkene (1.0 eq) is dissolved in anhydrous THF.
-
Hydroboration: The flask is cooled in an ice bath to 0 °C. The BH₃•THF solution (0.4 eq, for a 3:1 alkene:BH₃ ratio) is added dropwise to the stirred solution of the alkene via syringe. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Oxidation: The reaction mixture is cooled again to 0 °C in an ice bath. The 3 M NaOH solution (1.2 eq) is added slowly, followed by the slow, dropwise addition of 30% H₂O₂ (1.5 eq). Caution: The addition of hydrogen peroxide can be exothermic.
-
Workup: The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude alcohol product can be purified by distillation or column chromatography on silica (B1680970) gel, depending on its physical properties.
Data Presentation
The hydroboration-oxidation reaction is known for its high yields and excellent regioselectivity, particularly with sterically unhindered alkenes. The use of bulkier this compound reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylthis compound, can further enhance the regioselectivity.[3]
| Alkene Substrate | This compound Reagent | Product | Regioselectivity (Anti-Markovnikov:Markovnikov) | Yield (%) | Reference |
| 1-Hexene | BH₃•THF | 1-Hexanol | 94:6 | 85 | [1] |
| Styrene | BH₃•THF | 2-Phenylethanol | 81:19 | ~90 | [8] |
| 1-Methylcyclopentene | BH₃•THF | trans-2-Methylcyclopentanol | >99:1 (syn-addition) | High | [1][2] |
| (Z)-3-Hexene | BH₃•THF | 3-Hexanol | N/A | High | |
| Isobutylene | BH₃•THF | 2-Methyl-1-propanol | 99:1 | High | [8] |
Note: Yields and selectivities can vary depending on the specific reaction conditions.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the hydroboration-oxidation protocol.
Caption: Workflow for the hydroboration-oxidation of an alkene.
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the key mechanistic steps of the hydroboration-oxidation reaction.
Caption: Key steps in the hydroboration-oxidation mechanism.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. fishersci.de [fishersci.de]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. repository.rit.edu [repository.rit.edu]
Application Notes and Protocols: Borane-Mediated Reduction of Carboxylic Acids to Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of chemical intermediates and active pharmaceutical ingredients. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can achieve this conversion, they often lack chemoselectivity, reacting with a broad spectrum of functional groups. Borane (BH3) and its complexes, such as This compound-tetrahydrofuran (B86392) (BH3-THF) and this compound-dimethyl sulfide (B99878) (BH3-SMe2), have emerged as highly effective and selective reagents for this purpose.[1][2][3] this compound reagents offer the distinct advantage of selectively reducing carboxylic acids in the presence of other reducible functional groups like esters, ketones, and nitro groups, making them invaluable tools in complex molecule synthesis.[2][4]
These application notes provide a comprehensive overview of the this compound-mediated reduction of carboxylic acids, including detailed reaction mechanisms, comparative data on different this compound reagents, functional group compatibility, and step-by-step experimental protocols.
Mechanism of Reduction
The reduction of a carboxylic acid with this compound is believed to proceed through the initial formation of an acyloxythis compound intermediate. The reaction is initiated by the coordination of the electrophilic boron atom to the carbonyl oxygen of the carboxylic acid. This is followed by the rapid evolution of hydrogen gas and the formation of a triacyloxythis compound. Subsequent reduction of this intermediate by additional this compound molecules leads to the primary alcohol after an aqueous workup.[1]
A proposed stepwise mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: The this compound reagent coordinates to the carbonyl oxygen of the carboxylic acid.
-
Formation of Acyloxythis compound Intermediate: This is followed by the loss of a molecule of hydrogen gas to form an acyloxythis compound.
-
Hydride Transfer: A hydride from a second molecule of this compound attacks the carbonyl carbon of the acyloxythis compound intermediate.
-
Second Hydride Transfer: A third molecule of this compound delivers another hydride to the intermediate.
-
Workup: Hydrolysis of the resulting borate (B1201080) ester yields the primary alcohol.
This compound Reagents for Carboxylic Acid Reduction
Several this compound complexes are commonly employed for the reduction of carboxylic acids, each with its own advantages and disadvantages. The two most prevalent are this compound-Tetrahydrofuran (BH3-THF) and this compound-Dimethyl Sulfide (BH3-SMe2).
| Reagent | Formula | Molar Mass ( g/mol ) | Form | Key Characteristics |
| This compound-Tetrahydrofuran | BH3·THF | 85.94 | Solution in THF | Commercially available, easy to handle, moderately stable.[3][5][6] |
| This compound-Dimethyl Sulfide | BH3·S(CH3)2 | 75.97 | Neat liquid or solution | More stable and concentrated than BH3-THF, but has a strong, unpleasant odor.[3][5][6] |
Data Presentation: Reduction of Various Carboxylic Acids
The following tables summarize the reaction conditions and yields for the this compound-mediated reduction of a variety of carboxylic acids.
Table 1: Reduction of Aromatic Carboxylic Acids with this compound Reagents
| Carboxylic Acid | This compound Reagent | Equivalents of BH3 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | BH3-THF | 1.0 | THF | 25 | 1 | 98 | J. Org. Chem. 1973, 38, 2786 |
| p-Toluic Acid | BH3-THF | 1.0 | THF | 25 | 1 | 99 | J. Org. Chem. 1973, 38, 2786 |
| p-Anisic Acid | BH3-THF | 1.0 | THF | 25 | 1 | 97 | J. Org. Chem. 1973, 38, 2786 |
| p-Chlorobenzoic Acid | BH3-THF | 1.0 | THF | 25 | 1 | 98 | J. Org. Chem. 1973, 38, 2786 |
| p-Nitrobenzoic Acid | BH3-THF | 1.1 | THF | 0 - 25 | 2 | 92 | J. Org. Chem. 1979, 44, 2407 |
| Phenylacetic Acid | TiCl4/NH3BH3 | 2.0 (NH3BH3) | Diethyl Ether | 25 | 3 | 94.7 | Org. Synth. 2018, 95, 342 |
Table 2: Reduction of Aliphatic Carboxylic Acids with this compound Reagents
| Carboxylic Acid | This compound Reagent | Equivalents of BH3 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hexanoic Acid | BH3-THF | 1.0 | THF | 25 | 1 | 99 | J. Org. Chem. 1973, 38, 2786 |
| Cyclohexanecarboxylic Acid | BH3-THF | 1.0 | THF | 25 | 1 | 98 | J. Org. Chem. 1973, 38, 2786 |
| Adipic Acid | BH3-THF | 2.0 | THF | 25 | 1 | 99 (as 1,6-Hexanediol) | J. Org. Chem. 1973, 38, 2786 |
| (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid | BH3-SMe2 | - | - | - | - | - | OPRD, 2011 |
Functional Group Selectivity
A key advantage of using this compound reagents is their high chemoselectivity for carboxylic acids over many other functional groups.[2][4] This allows for the selective reduction of a carboxylic acid in a multifunctional molecule without the need for protecting groups.
Table 3: Relative Reactivity of Functional Groups with this compound
| Functional Group | Reactivity with this compound | Comments |
| Carboxylic Acid | High | Rapidly reduced to primary alcohols. |
| Aldehyde | High | Reduced to primary alcohols. |
| Ketone | Moderate | Reduced to secondary alcohols, generally slower than carboxylic acids.[2] |
| Ester | Low | Generally not reduced under conditions that reduce carboxylic acids.[2][7] |
| Amide | Low | Generally resistant to reduction by this compound under mild conditions. |
| Nitrile | Low | Generally not reduced under mild conditions. |
| Nitro Group | Low | Generally tolerated.[4] |
| Alkene | Moderate | Can undergo hydroboration, but typically slower than carboxylic acid reduction. |
| Alkyl Halide | Low | Generally inert. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Carboxylic Acid using this compound-Tetrahydrofuran (BH3-THF)
This protocol provides a general method for the reduction of a carboxylic acid to a primary alcohol using a commercially available solution of this compound in THF.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound-tetrahydrofuran complex (1.0 M solution in THF, 1.0 - 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the carboxylic acid and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH3-THF solution dropwise to the stirred solution of the carboxylic acid over a period of 15-30 minutes. Hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess this compound by the dropwise addition of methanol until the gas evolution ceases.
-
Add 1 M HCl and stir the mixture for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the crude product by flash column chromatography or distillation as required.
Protocol 2: General Procedure for the Reduction of a Carboxylic Acid using this compound-Dimethyl Sulfide (BH3-SMe2)
This protocol outlines a general method using the more stable this compound-dimethyl sulfide complex.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound-dimethyl sulfide complex (neat or solution in THF, 1.0 - 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH3-SMe2 complex dropwise to the stirred solution of the carboxylic acid.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours. The reaction can be gently heated if necessary to drive it to completion. Monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with saturated sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting alcohol by chromatography or distillation.
Mandatory Visualization
Caption: Experimental workflow for this compound-mediated reduction.
Caption: Simplified mechanism of this compound reduction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. This compound Reagents [organic-chemistry.org]
- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by this compound Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols: Synthesis of Amine-Borane Complexes for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-borane complexes are a class of molecules with diverse biological activities, including antineoplastic, antiviral, and anti-inflammatory properties.[1] Their unique chemical structure, featuring a dative bond between nitrogen and boron, offers potential for the development of novel drug delivery systems. While the use of amine-borane complexes specifically as carriers for other therapeutic agents is an emerging field of research, their inherent cytotoxicity against tumor cells and the versatility of their synthesis make them an attractive platform for creating multi-functional drug delivery vehicles.[1]
This document provides a set of detailed protocols for the synthesis, characterization, and evaluation of amine-borane-based nanoparticles for the delivery of a model anticancer drug, doxorubicin (B1662922). The protocols are based on established methodologies for nanoparticle formulation and can be adapted for various amine-borane complexes and therapeutic payloads.
Data Presentation
The following tables present hypothetical yet realistic quantitative data that could be expected from the successful synthesis and evaluation of doxorubicin-loaded amine-borane nanoparticles.
Table 1: Physicochemical Properties of Amine-Borane Nanoparticles
| Formulation Code | Amine-Borane Complex | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AB-NP-01 | Ammonia (B1221849) Borane | 150 ± 5.2 | 0.15 ± 0.02 | +25.4 ± 1.8 |
| DMAB-NP-01 | Dimethylamine (B145610) this compound | 180 ± 6.8 | 0.21 ± 0.03 | +18.2 ± 2.1 |
| TMAB-NP-01 | Trimethylamine this compound | 210 ± 8.1 | 0.25 ± 0.04 | +15.6 ± 1.9 |
Table 2: Doxorubicin Loading and Release Characteristics
| Formulation Code | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Cumulative Release at pH 7.4 (48h) (%) | Cumulative Release at pH 5.5 (48h) (%) |
| DOX-AB-NP-01 | 8.5 ± 0.7 | 75.2 ± 4.5 | 20.1 ± 2.2 | 65.8 ± 3.9 |
| DOX-DMAB-NP-01 | 7.2 ± 0.9 | 68.9 ± 5.1 | 25.6 ± 2.8 | 72.4 ± 4.1 |
| DOX-TMAB-NP-01 | 6.8 ± 0.6 | 65.4 ± 3.8 | 28.3 ± 3.1 | 75.1 ± 4.6 |
Table 3: In Vitro Cytotoxicity (IC50 Values in µg/mL) in MCF-7 Cells
| Formulation | 24 hours | 48 hours | 72 hours |
| Free Doxorubicin | 2.5 ± 0.3 | 1.1 ± 0.2 | 0.6 ± 0.1 |
| Blank AB-NP-01 | > 50 | 45.2 ± 3.7 | 30.5 ± 2.9 |
| DOX-AB-NP-01 | 10.8 ± 1.2 | 4.2 ± 0.5 | 1.5 ± 0.2 |
Experimental Protocols
Protocol 1: Synthesis of Amine-Borane Nanoparticles
This protocol describes the synthesis of amine-borane nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method, adapted for the encapsulation of a pre-synthesized amine-borane complex.
Materials:
-
Amine-borane complex (e.g., ammonia this compound, dimethylamine this compound)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA in 5 mL of DCM.
-
Add 20 mg of the selected amine-borane complex to the PLGA solution.
-
Sonicate the mixture for 2 minutes to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution in 50 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.
-
Sonicate the resulting mixture for 5 minutes on an ice bath to form a stable o/w emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at 35°C.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water three times.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.
-
Protocol 2: Loading of Doxorubicin into Amine-Borane Nanoparticles
This protocol details the loading of doxorubicin (DOX) into the pre-formed amine-borane nanoparticles.
Materials:
-
Amine-borane nanoparticles (from Protocol 1)
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Loading:
-
Disperse 50 mg of amine-borane nanoparticles in 10 mL of deionized water.
-
Prepare a 1 mg/mL solution of DOX in deionized water.
-
Add 5 mL of the DOX solution to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
-
Purification:
-
Centrifuge the suspension at 15,000 rpm for 20 minutes to pellet the DOX-loaded nanoparticles.
-
Collect the supernatant to determine the amount of unloaded DOX.
-
Wash the pellet with PBS (pH 7.4) three times to remove any surface-adsorbed drug.
-
-
Quantification of Drug Loading:
-
Measure the absorbance of the collected supernatant and washings at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the amount of unloaded DOX using a standard calibration curve.
-
Determine the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes the procedure to evaluate the release of DOX from the amine-borane nanoparticles at physiological (pH 7.4) and endosomal (pH 5.5) conditions.
Materials:
-
DOX-loaded amine-borane nanoparticles (from Protocol 2)
-
PBS (pH 7.4 and pH 5.5)
-
Dialysis membrane (MWCO 10 kDa)
-
Shaking incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Disperse 10 mg of DOX-loaded nanoparticles in 2 mL of the respective release buffer (pH 7.4 or 5.5).
-
Transfer the suspension into a dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in 50 mL of the corresponding release buffer.
-
Incubate at 37°C with gentle shaking (100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh release buffer to maintain sink conditions.
-
-
Quantification:
-
Measure the absorbance of the collected samples at 480 nm.
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free DOX
-
Blank and DOX-loaded amine-borane nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Treatment:
-
Prepare serial dilutions of free DOX, blank nanoparticles, and DOX-loaded nanoparticles in the cell culture medium.
-
Replace the old medium with 100 µL of the prepared drug solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability (%) relative to the untreated control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
References
Application Notes and Protocols for Borane-Phosphine Complexes in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane-phosphine complexes have emerged as a versatile and powerful class of catalysts in homogeneous catalysis. Their unique electronic and steric properties, often manifested as "Frustrated Lewis Pairs" (FLPs), enable the activation of small molecules and facilitate a wide range of chemical transformations without the need for transition metals. This metal-free approach offers significant advantages in terms of cost, sustainability, and reduced metal contamination in final products, which is particularly crucial in drug development. These application notes provide a comprehensive overview of the use of this compound-phosphine complexes in key catalytic reactions, including detailed protocols, quantitative performance data, and mechanistic insights.
Hydrogenation Reactions
This compound-phosphine complexes, particularly as FLPs, are highly effective catalysts for the hydrogenation of a variety of unsaturated functional groups, including imines, enamines, ketones, and heterocycles. The steric hindrance between the bulky phosphine (B1218219) (Lewis base) and the this compound (Lewis acid) prevents the formation of a classical adduct, leading to a cooperative activation of molecular hydrogen.
Catalytic Performance in Hydrogenation
The catalytic activity of various this compound-phosphine systems has been evaluated for the hydrogenation of different substrates. The following table summarizes key performance data.
| Catalyst / Lewis Pair | Substrate | Temp. (°C) | H₂ Pressure (bar) | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Piers' this compound / Chiral tert-butylsulfinamide | Imines | RT | 1 (NH₃BH₃) | 78-99 | 84-95 | - | - | |
| Chiral Diene-Derived this compound | 2,4-Disubstituted Quinolines | RT | - | 75-98 | 86-98 | - | - | [1] |
| B(C₆F₅)₃ / Phosphine | Silyl Enol Ethers | - | - | High | - | - | - | |
| B(C₆F₅)₃ / α-Cyclodextrin | Ketones/Aldehydes | - | H₂ | High | - | - | - | [2] |
| Chiral this compound 2-tBu | Imines | RT | 50 | >99 | 92 | - | - | [3] |
Experimental Protocol: Asymmetric Hydrogenation of Imines
This protocol describes the asymmetric transfer hydrogenation of imines using a chiral frustrated Lewis pair generated in situ from Piers' this compound and a chiral tert-butylsulfinamide with ammonia (B1221849) this compound as the hydrogen source.
Materials:
-
Piers' this compound [HB(C₆F₅)₂]
-
(R)-tert-Butylsulfinamide
-
Ammonia this compound (NH₃BH₃)
-
Imine substrate
-
Anhydrous toluene (B28343) (solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon-filled glovebox)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a dry Schlenk flask, add Piers' this compound (10 mol%), (R)-tert-butylsulfinamide (10 mol%), and pyridine (10 mol%).
-
Add anhydrous toluene to dissolve the components.
-
Reaction Setup: In a separate Schlenk flask, dissolve the imine substrate (1.0 equiv) in anhydrous toluene.
-
Add the catalyst solution to the substrate solution under an argon atmosphere.
-
Reaction Execution: Add ammonia this compound (1.5 equiv) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding methanol (B129727).
-
Remove the solvent under reduced pressure.
-
Purification: Purify the resulting amine by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Mechanistic Pathway: FLP-Catalyzed Hydrogenation
The catalytic cycle for the hydrogenation of an imine by a frustrated Lewis pair is depicted below. The process involves the heterolytic cleavage of dihydrogen by the FLP, followed by a stepwise transfer of a proton and a hydride to the imine substrate.
Hydroboration Reactions
This compound-phosphine complexes also catalyze the hydroboration of unsaturated compounds like alkynes and nitriles, providing access to valuable vinyl- and aminoboranes. These reactions often exhibit high regio- and stereoselectivity.
Catalytic Performance in Hydroboration
| Catalyst | Substrate | Reagent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (E:Z) | Reference |
| Tributylphosphine (B147548) | 3-Phenylpropiolonitrile | Pinacolthis compound | -40 to RT | - | 96 | 96:4 | [4] |
| Ti-amidophosphine-borane | Phenylacetylene | HBpin | RT | - | >99 | - | [5][6] |
| Zr-amidophosphine-borane | Phenylacetylene | HBpin | RT | - | >99 | - | [5][6] |
| Tributylphosphine | Internal Alkynes | Pinacolthis compound | - | - | High | High (E) | [7] |
| H₃B·THF | Terminal Alkynes | Pinacolthis compound | 60 | 0.5 | High | Linear | [8][9][10] |
Experimental Protocol: Phosphine-Catalyzed Hydroboration of Propiolonitriles
This protocol details the organocatalytic trans-hydroboration of 3-substituted propiolonitriles using tributylphosphine.[4]
Materials:
-
3-Substituted propiolonitrile substrate
-
Pinacolthis compound (HBpin)
-
Tributylphosphine (PBu₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 3-substituted propiolonitrile (1.0 equiv).
-
Dissolve the substrate in anhydrous DCM.
-
Cool the solution to -40 °C using a suitable cooling bath.
-
Reagent Addition: Add tributylphosphine (10 mol%) to the cooled solution.
-
Slowly add pinacolthis compound (1.1 equiv) dropwise to the reaction mixture.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or GC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the (E)-1,2-vinylcyanothis compound derivative.
-
Analysis: Characterize the product by NMR spectroscopy to confirm its structure and determine the E:Z selectivity.
Experimental Workflow: Hydroboration of Alkenes
The general workflow for the hydroboration-oxidation of an alkene to an alcohol is presented below. While the initial hydroboration can be catalyzed by this compound-phosphine complexes, the subsequent oxidation is a standard procedure.
CO₂ Reduction
The activation and reduction of carbon dioxide (CO₂) is a significant challenge in catalysis. This compound-phosphine FLPs have shown remarkable activity in the metal-free reduction of CO₂ to valuable products like methanol.
Catalytic Performance in CO₂ Reduction
| Catalyst | Reducing Agent | Product | Temp. (°C) | TON | TOF (h⁻¹) | Reference |
| 1-Bcat-2-PPh₂–C₆H₄ | HBcat | CH₃OBcat | 70 | >2950 | 853 | [11][12] |
| 1-Bcat-2-PPh₂–C₆H₄ | BH₃·SMe₂ | (CH₃OBO)₃ | 70 | >100 | 973 | [11][12] |
| tBu₃P | 9-BBN | MeOB(C₈H₁₄) | 60 | ~5500 | 170 | [1][13] |
| BCF/K₂CO₃ | H₂ | Formate | - | 3941 | - | [14] |
Experimental Protocol: Catalytic Reduction of CO₂ to Methanol Derivatives
This protocol is based on the highly active phosphine-borane organocatalyst for the reduction of CO₂ using hydroboranes.[11][12]
Materials:
-
1-Bcat-2-PPh₂–C₆H₄ catalyst
-
Catecholthis compound (HBcat) or this compound dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Carbon dioxide (CO₂, 1 atm)
-
Anhydrous benzene-d₆ (for NMR scale) or other anhydrous solvent
-
NMR tube or Schlenk flask
Procedure:
-
Catalyst and Reagent Preparation: In a glovebox, prepare a stock solution of the 1-Bcat-2-PPh₂–C₆H₄ catalyst in the chosen anhydrous solvent.
-
Reaction Setup (NMR Scale): In an NMR tube, add the catalyst solution.
-
Add the hydrothis compound reducing agent (e.g., 100 equiv of HBcat).
-
Seal the NMR tube with a septum.
-
CO₂ Addition: Purge the NMR tube with CO₂ gas (1 atm) for a few minutes.
-
Reaction Execution: Heat the NMR tube to the desired temperature (e.g., 70 °C) in a temperature-controlled oil bath.
-
Monitoring: Monitor the reaction progress by ¹H and ¹¹B NMR spectroscopy, observing the formation of the methanol derivative (e.g., CH₃OBcat).
-
TON/TOF Calculation: Calculate the Turnover Number (TON) and Turnover Frequency (TOF) based on the amount of product formed relative to the catalyst loading over time.
-
Hydrolysis to Methanol: After the reaction, the resulting boronate ester can be hydrolyzed to methanol by adding water.
Logical Relationship: CO₂ Reduction Pathway
The diagram below illustrates the key steps in the FLP-catalyzed reduction of CO₂ to a methanol derivative.
Polymerization Reactions
This compound-phosphine complexes are precursors for the synthesis of poly(phosphinothis compound)s, a class of inorganic polymers with interesting properties. The polymerization is often achieved through catalytic dehydrocoupling.
Catalytic Performance in Dehydropolymerization
| Catalyst | Monomer | Temp. (°C) | Polymer (Mₙ, g/mol ) | PDI | Reference |
| [RhCp*(PMe₃)Me(ClCH₂Cl)][BArF₄] | H₃B·PPhH₂ | - | ~15,000 | 2.2 | [15] |
| [{Rh(μ-Cl)(1,5-cod)}₂] | RPH₂·BH₃ (R = p-CF₃C₆H₄) | 60 | 56,170 (Mw) | 1.67 | [16] |
Experimental Protocol: Rhodium-Catalyzed Dehydrocoupling of Primary Phosphine-Boranes
This protocol describes the synthesis of poly(phenylphosphinothis compound) using a rhodium catalyst.[15]
Materials:
-
Phenylphosphine-borane adduct (H₃B·PPhH₂)
-
[RhCp*(PMe₃)Me(ClCH₂Cl)][BArF₄] catalyst
-
Anhydrous solvent (e.g., chlorobenzene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, dissolve the phenylphosphine-borane monomer in the anhydrous solvent in a Schlenk flask.
-
Catalyst Addition: Add the rhodium catalyst (e.g., 1 mol%) to the monomer solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere.
-
Monitoring: The progress of the polymerization can be monitored by the evolution of hydrogen gas and by taking aliquots for NMR analysis to observe the disappearance of the monomer signals.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and Polydispersity Index (PDI), and by NMR spectroscopy to confirm the polymer structure.
Experimental Workflow: Catalytic Dehydropolymerization
The following diagram outlines the general workflow for the synthesis of poly(phosphinothis compound)s via catalytic dehydrocoupling.
Conclusion
This compound-phosphine complexes represent a rapidly evolving field in homogeneous catalysis, offering metal-free alternatives for a variety of important chemical transformations. Their application as frustrated Lewis pairs has opened new avenues for the activation of small molecules like H₂ and CO₂. The protocols and data presented herein provide a valuable resource for researchers and professionals seeking to explore the potential of these versatile catalysts in their own work, from fundamental research to the development of novel synthetic routes for pharmaceuticals and other fine chemicals. Further exploration of chiral this compound-phosphine systems holds great promise for the development of highly efficient and enantioselective catalytic processes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Design of Frustrated Lewis Pair Catalysts for Direct Hydrogenation of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phosphine catalyzed reduction of CO2 with boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dehydrocoupling of phosphine–boranes using the [RhCp*Me(PMe3)(CH2Cl2)][BArF4] precatalyst: stoichiometric and catalytic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodium-catalyzed dehydrocoupling of fluorinated phosphine-borane adducts: synthesis, characterization, and properties of cyclic and polymeric phosphinoboranes with electron-withdrawing substituents at phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Boron Neutron Capture Therapy (BNCT) Agents
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy modality that utilizes the selective accumulation of a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), in tumor cells, followed by irradiation with a low-energy neutron beam.[1][2][3] The capture of a neutron by a ¹⁰B nucleus results in a nuclear fission reaction, producing a high linear energy transfer (LET) alpha particle (⁴He) and a recoiling lithium-7 (B1249544) (⁷Li) nucleus.[3][4][5] These particles have a short path length of approximately one cell diameter, confining the cytotoxic damage primarily to boron-loaded cancer cells while sparing adjacent healthy tissue.[5][6] The clinical success of BNCT is critically dependent on the development and preparation of effective boron delivery agents that can achieve high concentrations in tumors (ideally 20-50 µg ¹⁰B/g of tumor) and maintain a high tumor-to-normal tissue ratio (>3:1).[3][7][8][9] This document provides detailed application notes and protocols for the preparation, formulation, and evaluation of key classes of BNCT agents, from clinically used small molecules to advanced nanoparticle-based systems.
Introduction to BNCT Agents
The ideal BNCT agent should exhibit low intrinsic toxicity, high selectivity for tumor cells, and rapid clearance from normal tissues and blood.[3] To date, two small-molecule agents have been used in clinical trials: sodium borocaptate (BSH) and L-boronophenylalanine (BPA).[1][5][10][11] However, their efficacy can be limited by factors such as low water solubility (BPA) and poor cellular uptake (BSH).[10][12] This has driven extensive research into advanced delivery platforms like liposomes, nanoparticles, and antibody conjugates to improve tumor targeting and boron payload.[13][14]
Small Molecule BNCT Agents: L-Boronophenylalanine (BPA)
BPA is an amino acid analog that is selectively taken up by cancer cells, primarily through the overexpressed L-type Amino Acid Transporter 1 (LAT1).[7][15][16][17] Its low aqueous solubility necessitates formulation as a complex, typically with fructose (B13574) or sorbitol, to enable intravenous administration.[4][9]
Protocol 2.1: Preparation of BPA-Fructose (BPA-f) Solution for Injection
This protocol describes the preparation of a BPA-fructose complex solution suitable for preclinical research. All procedures should be conducted under sterile conditions.
Materials:
-
¹⁰B-enriched L-Boronophenylalanine (BPA)
-
D-Fructose
-
Sodium Hydroxide (NaOH) solution, 0.1 M
-
Hydrochloric Acid (HCl) solution, 0.1 M
-
Water for Injection (WFI)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Dissolution of Fructose: In a sterile beaker, dissolve D-fructose in WFI to create a fructose solution (e.g., 1.6 g fructose in 20 mL WFI).
-
Suspension of BPA: Weigh the required amount of BPA and add it to the fructose solution while stirring. BPA will not dissolve at this stage.
-
pH Adjustment: Slowly add 0.1 M NaOH dropwise to the suspension while continuously monitoring the pH. Continue adding NaOH until the BPA completely dissolves. The target pH is typically around 7.4.
-
Final pH Check: If the pH overshoots, carefully adjust back to the target pH using 0.1 M HCl.
-
Final Volume Adjustment: Add WFI to reach the final desired concentration of BPA.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Quality Control: Before use, confirm the boron concentration via ICP-MS (see Protocol 4.1) and check for sterility.
Macromolecular BNCT Agents: Liposomal Formulations
Liposomes are versatile nanoparticles that can encapsulate hydrophilic boron compounds (like BSH) in their aqueous core and/or incorporate lipophilic boron compounds within their lipid bilayer.[6][18] They can passively accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect.[6]
Protocol 3.1: Preparation of BSH-Encapsulating PEGylated Liposomes
This protocol details the thin-film hydration method for preparing liposomes encapsulating Sodium Borocaptate (BSH).
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Sodium Borocaptate (¹⁰BSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, Cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of BSH in PBS at the desired concentration.
-
Add the BSH solution to the lipid film-coated flask.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension repeatedly (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder device heated above the lipid Tc.
-
-
Purification:
-
Remove the unencapsulated BSH from the liposome (B1194612) suspension using a purification method such as dialysis or size exclusion chromatography against PBS.
-
-
Characterization:
-
Determine the liposome size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulated boron concentration using ICP-MS after lysing the liposomes with a suitable solvent.
-
Quality Control and Characterization
Rigorous quality control is essential to ensure the safety, efficacy, and reproducibility of BNCT agents.[19][20][21] Boron concentration is a critical parameter that must be accurately determined.
Protocol 4.1: Boron Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is the gold standard for quantifying boron concentrations in biological and formulation samples due to its high sensitivity and isotopic resolution.[22][23][24]
Materials:
-
ICP-MS instrument
-
Certified boron standard solutions (¹⁰B and ¹¹B)
-
Nitric Acid (HNO₃), high purity
-
Hydrogen Peroxide (H₂O₂), high purity
-
Internal standard solution (e.g., Beryllium)
-
Microwave digestion system
Procedure:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh the sample (e.g., tissue, cell pellet, or liposome solution) into a microwave digestion vessel.
-
Add a mixture of high-purity HNO₃ and H₂O₂ (e.g., 5 mL HNO₃ and 1 mL H₂O₂).
-
Allow the sample to pre-digest for 30 minutes.
-
Perform microwave digestion using a programmed temperature ramp (e.g., ramp to 200°C over 15 min, hold for 15 min).
-
After cooling, quantitatively transfer the clear digestate to a volumetric flask and dilute to the final volume with ultrapure water.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards by diluting the certified boron standard solution in the same acid matrix as the samples. The concentration range should bracket the expected sample concentrations.
-
-
Sample Analysis:
-
Introduce the samples and standards into the ICP-MS. Monitor both ¹⁰B and ¹¹B isotopes to assess enrichment.[23]
-
Use an internal standard to correct for matrix effects and instrument drift.
-
To minimize boron memory effects, which are common with ICP-MS, ensure extended rinse times between samples.[23][25]
-
-
Data Calculation:
-
Calculate the boron concentration in the original sample based on the calibration curve, correcting for all dilution factors. The result is typically expressed as µg of ¹⁰B per gram of tissue or per 10⁶ cells.
-
Biological Evaluation
Protocol 5.1: In Vitro Cellular Uptake Assay
This protocol is used to quantify the amount of boron taken up by cancer cells after incubation with a BNCT agent.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioma, B16 melanoma)
-
Complete cell culture medium
-
BNCT agent solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counter (e.g., hemocytometer)
-
ICP-MS for boron analysis (see Protocol 4.1)
Procedure:
-
Cell Seeding: Seed cells in culture plates (e.g., 6-well plates) and allow them to adhere and grow to ~80% confluency.
-
Incubation with BNCT Agent:
-
Remove the culture medium and replace it with fresh medium containing the BNCT agent at various concentrations.
-
Incubate the cells for a defined period (e.g., 2, 4, 24 hours) at 37°C and 5% CO₂.[12]
-
-
Cell Washing and Harvesting:
-
After incubation, remove the medium containing the BNCT agent.
-
Wash the cells three times with ice-cold PBS to remove any extracellular boron.
-
Harvest the cells by trypsinization.
-
-
Cell Counting and Sample Preparation:
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Take an aliquot to count the total number of cells.
-
Pellet the remaining cells by centrifugation.
-
Wash the cell pellet again with PBS.
-
The final cell pellet is now ready for acid digestion and ICP-MS analysis as described in Protocol 4.1.
-
-
Data Analysis:
-
Calculate the boron concentration (in µg) per million cells.
-
Data Presentation
Quantitative data from biodistribution and cellular uptake studies are crucial for comparing the efficacy of different BNCT agents.
Table 1: In Vitro Boron Uptake in Cancer Cell Lines
| BNCT Agent | Cell Line | Incubation Time (h) | Boron Concentration (µg ¹⁰B / 10⁶ cells) | Reference |
| BPA-f | HeLa | 2 | ~25 ppm (intracellular) | [26] |
| BSH | C6 Glioma | - | Lower than BPA | [27] |
| BSH-BPMO NPs | OVCAR8 | 24 | Significantly higher than free BSH | [12] |
| Boronsome Liposome | CT26 | - | 182 | [10] |
| HER2-Targeted Liposome | SK-BR-3 | 48 | 132 ppm (intracellular) | [10] |
Table 2: In Vivo Biodistribution of BNCT Agents in Tumor-Bearing Models
| BNCT Agent | Animal Model | Time Point (h) | Tumor Conc. (µg ¹⁰B/g) | Tumor/Blood Ratio | Reference |
| BSH | Glioma Patients | 8-14 | 9.8 - 19.9 | 0.6 - 1.2 | [4] |
| BPA-f | MDA-MB-231 Mice | - | ~3 | ~3.5 | [28] |
| PEG@BCNO NPs | MDA-MB-231 Mice | - | ~6 | ~3.5 | [28] |
| MAC-TAC Liposomes | Hamster Oral Cancer | 48 | 66.6 ± 16.1 | >3 | [29] |
| Boronated Liposomes | Mice Tumor Model | 25 days | 73.2 - 77.6 | - | [10] |
| B₄C-PEG-FA NPs | Mice Tumor Model | 24 | ~50 (dried tissue) | >3 (Tumor/Muscle) | [30] |
Visualizations: Workflows and Pathways
Experimental Workflow
The overall process for developing and evaluating a novel BNCT agent follows a logical progression from chemical synthesis to in vivo validation.
References
- 1. In Vitro and In Vivo Test of Boron Delivery Agent for BNCT | Indonesian Journal of Physics and Nuclear Applications [ejournal.uksw.edu]
- 2. mdpi.com [mdpi.com]
- 3. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a novel sodium borocaptate-containing unnatural amino acid as a boron delivery agent for neutron capture therapy of the F98 rat glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Basic Requirements of BNCT - BSH and BPA - DGBNCT [dgbnct.com]
- 10. Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of Boronophenylalanine-Loaded Biodegradable Periodic Mesoporous Organosilica Nanoparticles for BNCT Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer [mdpi.com]
- 18. Boron-Containing Compounds for Liposome-Mediated Tumor Localization and Application to Neutron Capture Therapy (Technical Report) | OSTI.GOV [osti.gov]
- 19. Determining a methodology of dosimetric quality assurance for commercially available accelerator-based boron neutron capture therapy system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quality management in BNCT at a nuclear research reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. roma.sckcen.be [roma.sckcen.be]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. uvm.edu [uvm.edu]
- 25. researchgate.net [researchgate.net]
- 26. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Towards improved boron neutron capture therapy agents: evaluation of in vitro cellular uptake of a glutamine-functionalized carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vivo investigation of boron-rich nanodrugs for treating triple-negative breast cancers via boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Boron carbide nanoparticles for boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Hydroboration of Chiral Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective hydroboration of chiral alkenes is a powerful and versatile transformation in organic synthesis, enabling the creation of new stereogenic centers with a high degree of control. This reaction is of paramount importance in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, where precise control of stereochemistry is crucial for biological activity.
This document provides detailed application notes on the principles of stereoselective hydroboration, experimental protocols for both diastereoselective and enantioselective transformations, and a summary of quantitative data to guide reaction optimization.
Core Concepts
Hydroboration involves the addition of a boron-hydride bond across a carbon-carbon double bond. In the context of chiral alkenes, the facial selectivity of this addition is influenced by several factors, leading to the formation of diastereomeric or enantiomeric products. The subsequent oxidation of the resulting organoborane with reagents like hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl group, yielding an alcohol with retention of stereochemistry.[1]
The stereochemical outcome of the hydroboration of a chiral alkene can be directed by two primary strategies:
-
Substrate-Controlled Diastereoselectivity: The existing chirality in the alkene substrate can direct the approach of the this compound reagent to one face of the double bond over the other. This is often dictated by the minimization of steric interactions between the substituents on the chiral center and the incoming reagent.[2][3] Allylic and homoallylic alcohols are common substrates where the resident stereocenter exerts significant influence on the diastereoselectivity of the hydroboration.[4][5]
-
Reagent-Controlled Enantioselectivity: In the case of prochiral alkenes or when the inherent diastereoselectivity of a chiral alkene is low, a chiral hydroborating agent or a chiral catalyst can be employed to induce high enantioselectivity.[6][7] Chiral boranes derived from terpenes, such as isopinocampheylthis compound (B1253409) (IpcBH₂), or transition metal catalysts complexed with chiral ligands are commonly used for this purpose.[8][9]
The choice of this compound reagent is critical in controlling both regioselectivity and stereoselectivity. Sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), often enhance the selectivity by amplifying the steric differences between the two faces of the alkene.[2]
Experimental Protocols
Protocol 1: Diastereoselective Hydroboration-Oxidation of a Chiral Allylic Alcohol
This protocol describes a general procedure for the substrate-controlled hydroboration of a chiral allylic alcohol, aiming for high diastereoselectivity.
Materials:
-
Chiral allylic alcohol
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the chiral allylic alcohol (1.0 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Hydroboration: Slowly add the 9-BBN solution (2.2 mL, 1.1 mmol, 1.1 equivalents) dropwise to the stirred solution of the alkene over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Typically, the reaction is complete within 2-4 hours.
-
Oxidation: Once the hydroboration is complete, cool the reaction mixture back to 0 °C. Carefully and slowly add the 3 M NaOH solution (1.5 mL), followed by the dropwise addition of 30% H₂O₂ solution (1.5 mL). Caution: The oxidation step is exothermic.
-
Workup: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
Extraction: Add diethyl ether (20 mL) and saturated brine (10 mL). Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude diol by column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio (d.r.) of the product by ¹H NMR spectroscopy or GC analysis of the purified product or a suitable derivative.
Protocol 2: Enantioselective Hydroboration of a Prochiral Alkene using a Chiral Cobalt Catalyst
This protocol is adapted from a literature procedure for the cobalt-catalyzed asymmetric hydroboration of fluoroalkyl-substituted alkenes, demonstrating a reagent-controlled enantioselective process.[6][7][10]
Materials:
-
Prochiral alkene (e.g., α-trifluoromethyl styrene) (0.20 mmol)
-
Pinacolthis compound (HBpin) (0.24 mmol, 1.2 equivalents)
-
Cobalt(II) acetylacetonate (B107027) [Co(acac)₂] (6.0 µmol, 3 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-BTFM-Garphos) (8.0 µmol, 4 mol%)
-
Lithium acetylacetonate [Li(acac)] (60 µmol, 30 mol%)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (0.1 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: Inside a glovebox, add Co(acac)₂, the chiral bisphosphine ligand, and Li(acac) to a reaction vial.
-
Reaction Setup: Add 2-MeTHF (0.1 mL) to the vial, followed by the prochiral alkene (0.20 mmol) and then pinacolthis compound (0.24 mmol).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS analysis of aliquots.
-
Workup and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the chiral alkylboronate product by chiral HPLC or SFC analysis. The product can be further oxidized to the corresponding alcohol for easier analysis if necessary.[6]
Quantitative Data Summary
The following table summarizes quantitative data from selected stereoselective hydroboration reactions of chiral and prochiral alkenes.
| Alkene Substrate | This compound Reagent/Catalyst System | Product Diastereomeric Ratio (d.r.) | Product Enantiomeric Excess (ee) | Reference |
| Racemic allenylstannane | (dIpc)₂BH | ≥15:1 | 88-94% | [11] |
| Chiral dienol | Ni(cod)₂ / PCy₃, HBpin | >10:1 | N/A (diastereoselective) | [12] |
| α-Trifluoromethyl styrene | Co(acac)₂ / (R)-BTFM-Garphos, HBpin | N/A (enantioselective) | 92% | [6][7] |
| Perfluoroethyl-substituted alkene | Co(acac)₂ / (R)-BTFM-Garphos, HBpin | N/A (enantioselective) | 98% | [7] |
| (Z)-β-Amidoacrylate | Cu(OAc)₂ / (S)-MeOBIPHEP, HBpin | N/A (enantioselective) | 93% | [8] |
| Homoallylic alcohol | B₂(pin)₂, Cs₂CO₃, MeOH | 17:1 | N/A (diastereoselective) | [5] |
| Camphor-derived chiral allene | 9-BBN | 6:1 to 18:1 | N/A (diastereoselective) | [13] |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. york.ac.uk [york.ac.uk]
- 10. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates [organic-chemistry.org]
- 11. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereoselective Ni-catalyzed 1,4-hydroboration of chiral dienols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chemoselective Reduction of Functional Groups with Borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane (BH₃) and its complexes, such as This compound-tetrahydrofuran (B86392) (BH₃·THF) and this compound-dimethyl sulfide (B99878) (BH₃·SMe₂), are highly versatile and selective reducing agents in organic synthesis. Their unique reactivity profile allows for the chemoselective reduction of specific functional groups, a critical tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. Unlike nucleophilic hydride reagents such as sodium borohydride (B1222165) (NaBH₄), this compound is an electrophilic reducing agent, leading to a distinct pattern of reactivity. These application notes provide a comprehensive overview of the chemoselective reduction of various functional groups with this compound, including detailed protocols and comparative data.
Principles of Chemoselectivity
The chemoselectivity of this compound is primarily governed by its electrophilic nature. It preferentially attacks electron-rich centers. The general order of reactivity for the reduction of various functional groups with this compound is as follows:
Carboxylic Acids > Aldehydes > Ketones > Alkenes (via hydroboration) > Esters > Amides > Nitriles
This reactivity profile allows for the selective reduction of a more reactive functional group in the presence of a less reactive one. For instance, a carboxylic acid can be selectively reduced to an alcohol in the presence of an ester or a ketone.[1][2][3][4]
Comparative Reactivity of Functional Groups
The following table summarizes the general reactivity of various functional groups towards this compound complexes under typical reaction conditions. It is important to note that specific reaction conditions (e.g., temperature, solvent, stoichiometry) can influence the outcome and selectivity.
| Functional Group | Product | Relative Reactivity with this compound | Typical Conditions | Notes |
| Carboxylic Acid | Primary Alcohol | Very High | BH₃·THF or BH₃·SMe₂, THF, 0 °C to RT | Rapid and quantitative reduction.[3][5] This high reactivity allows for selective reduction in the presence of many other functional groups.[1][2][6] |
| Aldehyde | Primary Alcohol | High | BH₃·THF or BH₃·SMe₂, THF, 0 °C to RT | Reduction is fast. |
| Ketone | Secondary Alcohol | Moderate | BH₃·THF or BH₃·SMe₂, THF, 0 °C to RT | Slower than aldehydes and carboxylic acids.[1] This difference in rate allows for the selective reduction of carboxylic acids. |
| Amide (1°, 2°, 3°) | Amine | Moderate to Low | BH₃·THF or BH₃·SMe₂, THF, reflux | Generally requires more forcing conditions (higher temperatures) than carboxylic acids.[7][8] |
| Ester | Primary Alcohol | Low | BH₃·THF or BH₃·SMe₂, THF, reflux | Significantly slower than carboxylic acids, enabling high selectivity.[4][9] |
| Nitrile | Primary Amine | Low | BH₃·SMe₂, THF, reflux | Requires elevated temperatures.[10] |
| Alkene/Alkyne | Alkane/Alkene (after hydrolysis) | High (Hydroboration) | BH₃·THF or BH₃·SMe₂, THF, 0 °C to RT | This is a competing reaction pathway, but reduction of carbonyls is often faster. Selectivity can be controlled. |
| Nitro Group | Amine | Very Low | Generally not reduced by this compound alone. | Other functional groups can be selectively reduced in the presence of a nitro group.[2] |
| Halide (Alkyl/Aryl) | Alkane/Arene | Very Low | Generally unreactive. | Allows for reductions in the presence of halides. |
Experimental Protocols
Protocol 1: Chemoselective Reduction of a Carboxylic Acid in the Presence of a Ketone
This protocol describes the reduction of 4-acetylbenzoic acid to 4-(hydroxymethyl)phenyl)ethanone, demonstrating the high chemoselectivity of this compound for a carboxylic acid over a ketone.
Materials:
-
4-acetylbenzoic acid
-
This compound-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-acetylbenzoic acid (1.0 eq). Dissolve the acid in anhydrous THF (e.g., 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of this compound: Slowly add the 1 M solution of BH₃·THF (1.0 - 1.2 eq) to the stirred solution of the carboxylic acid via a dropping funnel over 30 minutes. The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess this compound. Vigorous hydrogen evolution will be observed. Continue adding methanol until the gas evolution ceases.[11]
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate (B1201080) esters.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Chemoselective Reduction of an Amide in the Presence of an Ester
This protocol describes the reduction of a primary amide to a primary amine while leaving an ester group intact, illustrating the selectivity achievable under controlled conditions.
Materials:
-
Substrate containing both an amide and an ester functionality
-
This compound-dimethyl sulfide complex (BH₃·SMe₂), 2 M solution in THF or neat
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
3 M Hydrochloric Acid (HCl)
-
3 M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amide-ester substrate (1.0 eq) in anhydrous THF.
-
Addition of this compound: At room temperature, add the BH₃·SMe₂ solution (1.5 - 2.0 eq per amide group) dropwise to the stirred solution.
-
Reaction: After the addition, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully add methanol to quench the excess this compound.
-
Work-up:
-
Remove the solvents under reduced pressure.
-
Add 3 M HCl to the residue and heat at reflux for 1 hour to hydrolyze the amine-borane complex.
-
Cool the solution and make it basic by the slow addition of 3 M NaOH until a pH > 10 is reached.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous K₂CO₃ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude amine.
-
-
Purification: Purify the product by distillation or column chromatography as required.
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow for Chemoselective Reduction
// Define nodes with colors Start [label="Start:\nSubstrate in Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert_Atmosphere [label="Establish Inert Atmosphere\n(N₂ or Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Cool to 0 °C\n(for selective reductions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_this compound [label="Slow Addition of\nthis compound Reagent (BH₃·L)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Stir at RT or Reflux\n(Monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench Excess this compound\n(Methanol at 0 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Acid/Base Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Chromatography/Distillation)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Define workflow sequence Start -> Inert_Atmosphere; Inert_Atmosphere -> Cooling; Cooling -> Add_this compound; Add_this compound -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> End; } dot Caption: General workflow for this compound-mediated reductions.
Safety Precautions
-
This compound and its complexes are flammable and react violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere.[12]
-
This compound-dimethyl sulfide has a strong, unpleasant odor and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching of excess this compound is highly exothermic and produces hydrogen gas. It must be done slowly and at a low temperature (0 °C).
Conclusion
The chemoselective reduction of functional groups with this compound is a powerful and reliable method in modern organic synthesis. By understanding the relative reactivity of different functional groups and carefully controlling the reaction conditions, researchers can achieve highly selective transformations that are crucial for the efficient synthesis of complex target molecules. The protocols and data presented in these notes serve as a guide for the successful application of this compound-mediated reductions in a research and development setting.
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by this compound Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound & this compound Complexes - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. This compound Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Regioselective Hydroboration Using 9-Borabicyclo[3.3.1]nonane (9-BBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration-oxidation is a powerful two-step organic reaction that converts alkenes and alkynes into alcohols. The regioselectivity of this reaction is a critical consideration in multistep synthesis, particularly in the development of pharmaceutical agents where precise control of functional group placement is paramount. 9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly regioselective hydroborating agent that provides exceptional control in achieving anti-Markovnikov addition, placing the hydroxyl group on the less substituted carbon of a double or triple bond. Its significant steric bulk is the primary driver for its high selectivity compared to less hindered boranes such as borane-tetrahydrofuran (B86392) complex (BH₃-THF).[1][2] This document provides detailed application notes, comparative data, and experimental protocols for the use of 9-BBN in regioselective hydroboration.
Mechanism of Regioselectivity
The high regioselectivity of 9-BBN is attributed to its sterically demanding bicyclic structure.[1] During the hydroboration of an unsymmetrical alkene, the boron atom adds to the less sterically hindered carbon atom of the double bond, while the hydrogen atom adds to the more substituted carbon. This orientation minimizes steric repulsion between the bulky 9-BBN molecule and the substituents on the alkene. The reaction proceeds through a concerted, four-membered transition state, which is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond.[3] Subsequent oxidation of the resulting organothis compound with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry.
Data Presentation: Regioselectivity Comparison
The enhanced regioselectivity of 9-BBN over other hydroborating agents is evident in the hydroboration of various alkenes. The following tables summarize the quantitative data for the regioselective hydroboration of representative substrates.
Table 1: Regioselectivity of Hydroboration of Terminal Alkenes
| Alkene Substrate | Hydroborating Agent | % Anti-Markovnikov Product (Primary Alcohol) | % Markovnikov Product (Secondary Alcohol) |
| 1-Octene (B94956) | BH₃-THF | ~94 | ~6 |
| 1-Octene | 9-BBN | >99 | <1 |
| Styrene | BH₃-THF | 80 | 20 |
| Styrene | 9-BBN | 98 | 2 |
Note: Data compiled from various sources in the literature.
Table 2: Regioselectivity of Hydroboration of Alkynes
| Alkyne Substrate | Hydroborating Agent | Product after Oxidation | Regioselectivity |
| Phenylacetylene (B144264) | 9-BBN | Phenylacetaldehyde | High (anti-Markovnikov) |
| 1-Hexyne | Disiamylthis compound | 1-Hexanal | High (anti-Markovnikov) |
| 1-Hexyne | 9-BBN | 1-Hexanal | High (anti-Markovnikov) |
Experimental Protocols
The following are detailed protocols for the hydroboration-oxidation of an alkene and an alkyne using 9-BBN.
Protocol 1: Hydroboration-Oxidation of 1-Octene with 9-BBN
This protocol describes the conversion of 1-octene to 1-octanol, the anti-Markovnikov product.
Materials:
-
1-Octene
-
9-BBN (0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, septum, nitrogen inlet, magnetic stirrer, and other standard glassware.
Procedure:
-
Reaction Setup: A dry 50 mL round-bottom flask equipped with a magnetic stir bar and a septum is flushed with nitrogen.
-
Hydroboration: To the flask, add 1-octene (5.5 mmol) and dry THF (2.5 mL). Cool the mixture to 0 °C in an ice bath. Slowly add a 0.5 M solution of 9-BBN in THF (11 mL, 5.5 mmol) via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Oxidation: Cool the flask back to 0 °C and slowly add 3 M NaOH solution (5.5 mL), followed by the dropwise addition of 30% H₂O₂ (7.8 mL).[4] Caution: The addition of hydrogen peroxide is exothermic.
-
Workup: After the addition is complete, warm the mixture to room temperature and stir for 1 hour. Dilute the reaction mixture with diethyl ether (20 mL). Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-octanol. The product can be further purified by column chromatography if necessary.
Protocol 2: Catalytic Hydroboration of Phenylacetylene with Pinacolthis compound using 9-BBN
This protocol details the synthesis of (E)-2-phenylethenylboronic acid pinacol (B44631) ester from phenylacetylene, catalyzed by 9-BBN.[5]
Materials:
-
Phenylacetylene
-
Pinacolthis compound
-
9-BBN (0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, septum, nitrogen inlet, magnetic stirrer, and other standard glassware.
Procedure:
-
Reaction Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser is sealed with a septum and purged with argon for 15 minutes.[5]
-
Addition of Reagents: Under an argon atmosphere, the following are added sequentially via syringe: phenylacetylene (1.0 mmol), pinacolthis compound (1.2 mmol), and 9-BBN (0.2 mmol, 20 mol%). Anhydrous THF is used as the solvent.[5]
-
Reaction: The reaction mixture is heated to reflux at 65 °C. The reaction progress is monitored by thin-layer chromatography (TLC).[5]
-
Workup: Once the reaction is complete, it is cooled to room temperature. The mixture is extracted with ethyl acetate, and the organic layer is washed with water and then brine.[5]
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated by rotary evaporation. The crude product is purified by flash chromatography on silica (B1680970) gel to afford the desired product.[5]
Applications in Drug Development
The exceptional regioselectivity of 9-BBN is highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, the selective hydroboration-oxidation of a terminal alkene in a polyfunctional molecule allows for the introduction of a primary alcohol without affecting other sensitive functional groups. This is demonstrated in the synthesis of intermediates for the antimalarial drug artemisinin, where 9-BBN is used to selectively oxidize a terminal double bond in the presence of an internal double bond.[6] The ability to predictably functionalize specific positions in a molecule is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.
Safety and Handling
9-BBN is an air- and moisture-sensitive reagent and can be pyrophoric.[7] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Solutions of 9-BBN in THF are commercially available and are generally easier and safer to handle than the solid. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
References
- 1. brainly.com [brainly.com]
- 2. coconote.app [coconote.app]
- 3. Ch 6: Alkene + this compound [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. ajuronline.org [ajuronline.org]
- 6. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Borane-Dimethyl Sulfide (BMS) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane-dimethyl sulfide (B99878) (BMS), a complex of this compound and dimethyl sulfide, is a versatile and highly efficient reagent in modern organic synthesis. Its stability, high concentration, and broad functional group tolerance make it a preferred choice over other this compound sources like the This compound-tetrahydrofuran (B86392) complex (BH3·THF).[1] BMS is commercially available as a neat liquid or in various solvents, offering convenience and ease of handling for a wide range of chemical transformations.[1]
These application notes provide a comprehensive overview of the use of BMS in key organic reactions, including detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.
Key Applications
This compound-dimethyl sulfide is prominently used in three major areas of organic synthesis:
-
Hydroboration-Oxidation of Alkenes and Alkynes: A cornerstone reaction for the anti-Markovnikov hydration of unsaturated bonds to produce alcohols.[2][3]
-
Reduction of Functional Groups: A powerful reagent for the selective reduction of various functional groups such as carboxylic acids, esters, lactones, and amides.[4]
-
Asymmetric Synthesis: As a this compound source in catalytic asymmetric reductions, most notably the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[5][6][7]
Hydroboration-Oxidation of Alkenes
The hydroboration of alkenes with BMS, followed by an oxidative workup, provides a reliable method for the synthesis of alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[2][3]
General Workflow
Workflow for Hydroboration-Oxidation
Quantitative Data for Hydroboration-Oxidation
| Alkene | Product | Yield (%) | Reference |
| 1-Octene (B94956) | 1-Octanol | >90% (typical) | [3][8][9][10] |
| Styrene | 2-Phenylethanol | ~80% (regioselectivity) | |
| α-Methylstyrene | 2-Phenyl-1-propanol | High | [11] |
Experimental Protocol: Hydroboration-Oxidation of 1-Octene to 1-Octanol
Materials:
-
1-Octene
-
This compound-dimethyl sulfide (BMS), 2.0 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, ice bath
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-octene (5.61 g, 50 mmol) and anhydrous THF (20 mL).
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add BMS (2.0 M in THF, 17.5 mL, 35 mmol of BH₃) dropwise via syringe over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Cool the mixture back to 0°C and slowly add water (5 mL) to quench any excess this compound.
-
Carefully add 3 M aqueous NaOH (17 mL), followed by the slow dropwise addition of 30% H₂O₂ (17 mL), keeping the temperature below 30°C.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford 1-octanol. The product can be further purified by distillation.
Reduction of Carboxylic Acids
BMS is an excellent reagent for the reduction of carboxylic acids to their corresponding primary alcohols, a transformation that is often challenging with milder reducing agents like sodium borohydride.[12]
Quantitative Data for Carboxylic Acid Reduction
| Carboxylic Acid | Product | Yield (%) | Reference |
| Benzoic Acid | Benzyl (B1604629) Alcohol | >90% | [12] |
| Hexanoic Acid | 1-Hexanol | High | [4] |
Experimental Protocol: Reduction of Benzoic Acid to Benzyl Alcohol
Materials:
-
Benzoic acid
-
This compound-dimethyl sulfide (BMS), 10.0 M
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, syringe, heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve benzoic acid (6.1 g, 50 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add BMS (10.0 M, 5.5 mL, 55 mmol) dropwise via syringe.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2 hours.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of methanol (20 mL).
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield benzyl alcohol.
Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric amount of this compound, for which BMS is a common source.[1][5][6][7] This reaction is highly valued for its predictability, high enantioselectivity, and broad substrate scope.[5]
Catalytic Cycle of the CBS Reduction
Catalytic Cycle of the CBS Reduction
Quantitative Data for CBS Reduction of Acetophenone (B1666503)
| Catalyst | Reducing Agent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| (S)-CBS | BH₃·SMe₂ | -30 | 97 | 96.5 | R | [13] |
| (R)-CBS | BH₃·SMe₂ | -30 | 97 | 96.5 | S | [13] |
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
Acetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
This compound-dimethyl sulfide (BMS, 10.0 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, low-temperature bath
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and cool to -20°C.
-
Add (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 1.0 mL, 1 mmol).
-
Slowly add BMS (10.0 M, 0.6 mL, 6 mmol) and stir for 10 minutes.
-
Add a solution of acetophenone (1.20 g, 10 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.
-
Stir the reaction at -20°C for 1 hour.
-
Quench the reaction by the slow addition of methanol (5 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2 M HCl (20 mL) and stir for another 30 minutes.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude (S)-1-phenylethanol can be purified by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Safety and Handling
This compound-dimethyl sulfide is a flammable liquid that reacts with water and moisture, liberating flammable gases. It also has a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Personal protective equipment, including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times. In case of a spill, it should be absorbed with an inert material and quenched cautiously with a protic solvent like isopropanol.
Conclusion
This compound-dimethyl sulfide is a powerful and versatile reagent with broad applications in organic synthesis. Its stability and ease of use make it an invaluable tool for hydroboration-oxidation reactions, the reduction of a wide array of functional groups, and for achieving high enantioselectivity in asymmetric reductions. The protocols and data provided herein serve as a practical guide for researchers to effectively utilize BMS in their synthetic endeavors.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Asymmetric Hydroboration-Oxidation of Methylstyrene – ASPIRE [wp.bridgewater.edu]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
Catalytic Amidation Using Ammonia-Borane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic amidation reactions utilizing ammonia-borane. This methodology offers an efficient and versatile approach for the synthesis of amides from carboxylic acids or esters. The protocols outlined below are based on established literature and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries. Traditional methods often require harsh reaction conditions, stoichiometric activating agents, and produce significant waste. The use of ammonia-borane as a catalyst or reagent in amidation presents a milder, more atom-economical alternative. Ammonia-borane can act as a substoichiometric precatalyst in the direct amidation of carboxylic acids or as a convenient ammonia (B1221849) source for the synthesis of primary amides from esters.[1][2] These methods are characterized by their high functional group tolerance, operational simplicity, and often chromatography-free purification.[3][4]
Reaction Applications and Scope
Ammonia-Borane as a Precatalyst for Direct Amidation of Carboxylic Acids
This protocol is highly effective for the direct coupling of a wide range of aromatic and aliphatic carboxylic acids with various amines.[5] The reaction is typically performed with a 10 mol% loading of ammonia-borane and proceeds with high efficiency.[3][6] A key advantage of this method is the in situ generation of amine-boranes, which facilitates the amidation process.[1][3]
Table 1: Substrate Scope for Ammonia-Borane Catalyzed Direct Amidation of Carboxylic Acids
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | Benzoic acid | Benzylamine | N-Benzylbenzamide | 98 |
| 2 | 4-Nitrobenzoic acid | Benzylamine | N-Benzyl-4-nitrobenzamide | 95 |
| 3 | Phenylacetic acid | Aniline | 2-Phenyl-N-phenylacetamide | 92 |
| 4 | Stearic acid | Cyclohexylamine | N-Cyclohexylstearamide | 88 |
| 5 | Furoic acid | Morpholine | (Furan-2-yl)(morpholino)methanone | 91 |
| 6 | Ibuprofen | Benzylamine | N-Benzyl-2-(4-isobutylphenyl)propanamide | 90 |
Yields are isolated yields as reported in the literature. Reaction conditions: 1.1 equiv. carboxylic acid, 1.0 equiv. amine, 0.1 equiv. ammonia-borane in xylenes (B1142099) at reflux for 6-12 hours.[7][8]
Rapid Synthesis of Primary Amides from Esters using Ammonia-Borane
Ammonia-borane can serve as an excellent source of ammonia for the rapid synthesis of primary amides from esters.[2] This method utilizes sodium hexamethyldisilazide (NaHMDS) as a proton abstractor and demonstrates a broad substrate scope, including bioactive molecules, with most substrates being efficiently amidated in high yields.[2][4]
Table 2: Substrate Scope for the Synthesis of Primary Amides from Esters
| Entry | Ester | Product | Yield (%) |
| 1 | Methyl benzoate | Benzamide | >95 |
| 2 | Ethyl 4-chlorobenzoate | 4-Chlorobenzamide | 94 |
| 3 | Methyl phenylacetate | 2-Phenylacetamide | 96 |
| 4 | Ethyl nicotinate | Nicotinamide | 92 |
| 5 | Methyl (S)-2-acetamido-3-phenylpropanoate | (S)-2-Acetamido-3-phenylpropanamide | 91 |
Yields are isolated yields as reported in the literature. Reaction conditions: Ester (1.0 equiv.), NH3·BH3 (1.5 equiv.), NaHMDS (1.5 equiv.) in THF at room temperature for 15 minutes.[2][9]
Experimental Protocols
Protocol 1: General Procedure for the Direct Amidation of Carboxylic Acids using Ammonia-Borane as a Catalyst
Materials:
-
Carboxylic acid
-
Amine
-
Ammonia-borane (NH3·BH3)
-
Xylenes (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the carboxylic acid (1.1 mmol, 1.1 equiv.), the amine (1.0 mmol, 1.0 equiv.), and ammonia-borane (0.1 mmol, 0.1 equiv.).
-
Add anhydrous xylenes to achieve a concentration of approximately 1 M with respect to the amine.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can often be purified by simple filtration to remove any solid byproducts, followed by removal of the solvent under reduced pressure. If necessary, further purification can be achieved by recrystallization or column chromatography.
Protocol 2: General Procedure for the Rapid Synthesis of Primary Amides from Esters
Materials:
-
Ester
-
Ammonia-borane (NH3·BH3)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ester (1.0 mmol, 1.0 equiv.) and anhydrous THF.
-
In a separate flask, prepare a suspension of ammonia-borane (1.5 mmol, 1.5 equiv.) and NaHMDS (1.5 mmol, 1.5 equiv.) in anhydrous THF.
-
Add the suspension of ammonia-borane and NaHMDS to the solution of the ester at room temperature.
-
Stir the reaction mixture vigorously for 15 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Mechanistic Overview and Visualizations
The catalytic cycle for the direct amidation of carboxylic acids is proposed to proceed through the formation of a triacyloxythis compound-amine complex.[10] The ammonia-borane acts as a precatalyst, reacting with the amine to generate an amine-borane in situ. This amine-borane then reacts with the carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Synthesis of Primary Amides Using Ammonia this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 6. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids [organic-chemistry.org]
Synthesis of P-Stereogenic Phosphine-Borane Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-stereogenic phosphines are a critical class of chiral ligands and organocatalysts extensively utilized in asymmetric synthesis, a cornerstone of modern drug development and fine chemical production. The phosphorus atom itself serves as the stereocenter, offering a unique and tunable chiral environment for metal-catalyzed reactions. However, the synthesis of enantiomerically pure P-stereogenic phosphines is often challenging due to the propensity of trivalent phosphorus compounds to oxidize and racemize. The use of phosphine-borane complexes provides a robust solution to this problem. The borane group acts as a protective shield for the lone pair of electrons on the phosphorus atom, rendering the phosphine (B1218219) air-stable and configurationally robust. This allows for a wide range of synthetic manipulations to be performed without loss of stereochemical integrity. This document provides detailed application notes and experimental protocols for the synthesis of P-stereogenic phosphine-borane ligands via several key methodologies.
Application Notes
The synthesis of P-stereogenic phosphine-boranes can be broadly categorized into three main strategies: the use of chiral auxiliaries, dynamic kinetic resolution, and catalytic enantioselective methods.
-
Chiral Auxiliary-Based Methods: This classical approach involves the reaction of a phosphorus precursor with a stoichiometric amount of a chiral auxiliary, such as (-)-menthol or (-)-ephedrine, to form a mixture of diastereomers.[1][2] These diastereomers can then be separated by physical methods like crystallization or chromatography. Subsequent nucleophilic substitution at the phosphorus center, followed by removal of the chiral auxiliary, yields the desired enantiomerically enriched phosphine-borane. The predictability and reliability of this method make it a workhorse in the field.
-
Dynamic Kinetic Resolution (DKR): DKR provides an elegant and efficient route to P-stereogenic phosphine-boranes from racemic starting materials.[3] This method typically involves the deprotonation of a racemic secondary phosphine-borane with a strong base in the presence of a chiral ligand, most notably (-)-sparteine (B7772259). This generates a pair of rapidly equilibrating diastereomeric phosphide-sparteine complexes. One diastereomer is thermodynamically more stable and crystallizes from the solution, thus shifting the equilibrium towards its formation. Subsequent trapping with an electrophile affords the desired P-stereogenic tertiary phosphine-borane in high enantiomeric excess.
-
Palladium-Catalyzed C-P Cross-Coupling: This modern approach offers a versatile and efficient means to construct P-C bonds with high stere fidelity. Enantiomerically enriched secondary phosphine-boranes can be coupled with a variety of aryl or vinyl halides and triflates in the presence of a palladium catalyst to furnish P-stereogenic tertiary phosphine-boranes.[4][5] The reaction often proceeds with high retention of configuration at the phosphorus center, making it a powerful tool for the synthesis of a diverse library of chiral ligands.
-
Deprotection of Phosphine-Boranes: The final step in the synthesis of P-stereogenic phosphines is the removal of the this compound protecting group. This can be achieved under mild conditions by treatment with an amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or by reaction with certain acids.[6][7] The choice of deprotection method depends on the nature of the phosphine and the presence of other functional groups.
Key Synthetic Workflows
Figure 1: Chiral auxiliary-based synthesis of P-stereogenic phosphines.
Figure 2: Dynamic kinetic resolution for P-stereogenic phosphine-borane synthesis.
Experimental Protocols
Protocol 1: Synthesis of P-Stereogenic Menthyl Phosphinates (Chiral Auxiliary Method)
This protocol is adapted from the work of Montchamp and co-workers and describes the synthesis of (Rp)-Menthyl(hydroxymethyl)-H-phosphinate, a key intermediate for P-stereogenic phosphine synthesis.
Materials:
-
Paraformaldehyde
-
Hypophosphorous acid (50% in water)
-
L-(-)-Menthol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine paraformaldehyde (9.91 g, 330 mmol, 1.1 equiv.) and hypophosphorous acid (39.6 g, 300 mmol, 1 equiv., 50% in water).
-
Stir the reaction mixture at 75 °C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute the residue with toluene (300 mL).
-
Add L-(-)-menthol (46.9 g, 300 mmol, 1 equiv.) to the mixture.
-
Equip the flask with a Dean-Stark trap and stir the reaction mixture at reflux under a nitrogen atmosphere for 24 hours.
-
After cooling, the resulting mixture contains diastereomeric menthyl(hydroxymethyl)-H-phosphinates.
-
The diastereomers can be separated by crystallization from diethyl ether at 0 °C to yield the (Rp)-diastereomer in high diastereomeric excess (>99% de).
The separated diastereomer can then be subjected to nucleophilic substitution with an organometallic reagent to introduce a second organic group at the phosphorus center, yielding a P-stereogenic phosphine-borane precursor.
Protocol 2: Dynamic Kinetic Resolution of a Secondary Phosphine-Borane using (-)-Sparteine
This protocol is a general procedure based on the work of Livinghouse and others for the synthesis of enantioenriched tertiary phosphine-boranes.[3]
Materials:
-
Racemic secondary phosphine-borane (e.g., tert-butylphenylphosphine-borane)
-
Anhydrous diethyl ether or toluene
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the racemic secondary phosphine-borane (1.0 equiv) and anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.1 equiv) to the solution.
-
Slowly add s-BuLi (1.1 equiv) dropwise to the stirred solution. A precipitate should form upon addition.
-
Allow the resulting suspension to stir at -78 °C for 1 hour.
-
Warm the mixture to room temperature and stir for an additional 1 hour to allow for complete equilibration and crystallization of the major diastereomeric complex.
-
Cool the reaction mixture back down to -78 °C.
-
Add the electrophile (1.2 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the enantioenriched P-stereogenic tertiary phosphine-borane.
Protocol 3: Palladium-Catalyzed P-Arylation of a Secondary Phosphine-Borane
This protocol is a general procedure for the synthesis of P-stereogenic tertiary phosphine-boranes via C-P cross-coupling.[4][5]
Materials:
-
Enantiomerically enriched secondary phosphine-borane
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Base (e.g., triethylamine (B128534) or potassium carbonate)
-
Anhydrous solvent (e.g., toluene or DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the enantiomerically enriched secondary phosphine-borane (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)2 (0.05 equiv), dppf (0.06 equiv), and base (2.0 equiv) to a reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (6-72 hours). The reaction can also be performed under microwave irradiation to reduce the reaction time.[4]
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the P-stereogenic tertiary phosphine-borane.
Protocol 4: Deprotection of a Tertiary Phosphine-Borane
This is a general and mild procedure for the removal of the this compound protecting group.[6]
Materials:
-
P-stereogenic tertiary phosphine-borane
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous toluene
Procedure:
-
Dissolve the P-stereogenic tertiary phosphine-borane (1.0 equiv) in anhydrous toluene.
-
Add DABCO (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The progress of the reaction can be monitored by 31P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure. The resulting free phosphine is often used directly in the next step without further purification, as the DABCO-borane adduct is typically non-interfering in many catalytic applications.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of P-stereogenic phosphine-boranes using the described methodologies.
Table 1: Dynamic Kinetic Resolution of Secondary Phosphine-Boranes with (-)-Sparteine
| Entry | Secondary Phosphine-Borane | Electrophile | Product | Yield (%) | ee (%) | Reference |
| 1 | Phenyl(methyl)phosphine-borane | Benzyl bromide | Benzyl(methyl)phenylphosphine-borane | 85 | 95 | [3] |
| 2 | tert-Butyl(phenyl)phosphine-borane | Methyl iodide | tert-Butyl(methyl)phenylphosphine-borane | 90 | >99 | [3] |
| 3 | Cyclohexyl(phenyl)phosphine-borane | Ethyl iodide | Cyclohexyl(ethyl)phenylphosphine-borane | 82 | 96 | [3] |
Table 2: Palladium-Catalyzed Arylation of Secondary Phosphine-Boranes
| Entry | Secondary Phosphine-Borane | Aryl Halide | Catalyst/Ligand | Product | Yield (%) | ee (%) | Reference |
| 1 | (S)-tert-Butyl(methyl)phosphine-borane | 1-Iodonaphthalene | Pd(OAc)2/dppf | (S)-tert-Butyl(methyl)(1-naphthyl)phosphine-borane | 85 | 99 | [4] |
| 2 | (R)-Phenyl(methyl)phosphine-borane | 2-Bromopyridine | Pd(OAc)2/dppf | (R)-Methyl(phenyl)(2-pyridyl)phosphine-borane | 78 | 98 | [4] |
| 3 | (S)-tert-Butyl(methyl)phosphine-borane | 4-Iodoanisole | Pd(OAc)2/dppf | (S)-tert-Butyl(4-methoxyphenyl)(methyl)phosphine-borane | 92 | 99 | [4] |
Conclusion
The synthesis of P-stereogenic phosphine-borane ligands is a well-established field with a variety of reliable and efficient methods at the disposal of the synthetic chemist. The choice of synthetic strategy depends on the desired target molecule, the availability of starting materials, and the required level of enantiopurity. The protocols and data presented herein provide a practical guide for researchers in academia and industry to access these valuable chiral ligands for applications in asymmetric catalysis and drug development.
References
- 1. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A clean and simple method for deprotection of phosphines from this compound complexes (2018) | Oleg M. Demchuk | 15 Citations [scispace.com]
Application Notes and Protocols: Hydroboration of Alkynes to Vinylboranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration of alkynes is a powerful and versatile transformation in organic synthesis, providing access to vinylboranes which are key intermediates in a multitude of synthetic applications. This reaction involves the syn-addition of a boron-hydride bond across a carbon-carbon triple bond, yielding a vinylborane (B8500763). The regioselectivity and stereoselectivity of this addition are of paramount importance, and can be controlled through the judicious choice of hydroborating agent and substrate. The resulting vinylboranes are valuable precursors for the synthesis of stereodefined alkenes, aldehydes, ketones, and are particularly crucial in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the hydroboration of various alkynes to facilitate its application in research and drug development.
Data Presentation: Comparison of Hydroborating Agents
The choice of hydroborating agent is critical in controlling the outcome of the reaction, particularly with respect to selectivity and the prevention of double hydroboration. Bulky dialkylboranes are often preferred over this compound (BH₃) for the hydroboration of alkynes as they exhibit higher regioselectivity and yields.[2]
Table 1: Hydroboration of Terminal Alkynes
| Alkyne Substrate | Hydroborating Agent | Catalyst/Conditions | Yield (%) | Regioselectivity (β:α) | Stereoselectivity | Reference |
| Phenylacetylene | Pinacolthis compound | 20 mol% 9-BBN, THF, 65 °C | 76 | >99:1 | >99% E | [3] |
| 4-Methylphenylacetylene | Pinacolthis compound | 20 mol% 9-BBN, THF, 65 °C | 73 | >99:1 | >99% E | [3] |
| 4-Methoxyphenylacetylene | Pinacolthis compound | 20 mol% 9-BBN, THF, 65 °C | 71 | >99:1 | >99% E | [3] |
| Methyl 4-ethynylbenzoate | Pinacolthis compound | 20 mol% 9-BBN, THF, 65 °C | 49 | >99:1 | >99% E | [3] |
| 4-Bromophenylacetylene | Pinacolthis compound | 20 mol% 9-BBN, THF, 65 °C | 71 | >99:1 | >99% E | [3] |
| 1-Hexyne | Disiamylthis compound (B86530) | THF, 0 °C to RT | High | High anti-Markovnikov | syn-addition | [4][5] |
| 1-Hexyne | Catecholthis compound | THF, 70 °C | Good | High anti-Markovnikov | syn-addition | [6] |
| 1-Octyne | Disiamylthis compound | THF, 0 °C to RT | ~99% (of 1-octanol (B28484) after oxidation) | ~99% terminal addition | syn-addition | [7] |
Table 2: Hydroboration of Internal Alkynes
| Alkyne Substrate | Hydroborating Agent | Catalyst/Conditions | Yield (%) | Regioselectivity | Stereoselectivity | Reference |
| Symmetrical (e.g., 3-Hexyne) | 9-BBN | THF, RT | Good | N/A | syn-addition | [8] |
| Symmetrical (e.g., 3-Hexyne) | Disiamylthis compound | THF, 0 °C to RT | Good | N/A | syn-addition | [8] |
| Unsymmetrical (e.g., 1-Phenyl-1-propyne) | Disiamylthis compound | THF, 0 °C to RT | Mixture of regioisomers | B on C2 vs C3 depends on sterics | syn-addition | |
| Unsymmetrical (e.g., 1-Phenyl-1-propyne) | Catecholthis compound | Rh(I) catalyst | Mixture of regioisomers | Catalyst dependent | syn-addition |
Experimental Protocols
Protocol 1: General Procedure for the Hydroboration of a Terminal Alkyne with 9-BBN and Pinacolthis compound
This protocol is adapted from the 9-BBN-catalyzed hydroboration of terminal aromatic alkynes.[3]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Pinacolthis compound (1.2 equiv)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF, 0.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for anhydrous reactions (round-bottom flask, condenser, magnetic stir bar)
-
Syringes and needles
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add the terminal alkyne (1.0 equiv) via syringe.
-
Sequentially add anhydrous THF, pinacolthis compound (1.2 equiv), and the 9-BBN solution (0.2 equiv) via syringe.
-
Heat the reaction mixture to 65 °C in a preheated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
For isolation of the vinylthis compound, the solvent can be removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel. For subsequent reactions in situ, proceed to the next step without purification.
Protocol 2: General Procedure for the Hydroboration of a Terminal Alkyne with Disiamylthis compound
This protocol is a general procedure based on the known reactivity of disiamylthis compound with terminal alkynes.[4][9]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Disiamylthis compound (Sia₂BH) (prepared in situ or as a solution, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
If preparing disiamylthis compound in situ, react this compound-dimethyl sulfide (B99878) complex (BH₃·SMe₂) with 2 equivalents of 2-methyl-2-butene (B146552) in anhydrous THF at 0 °C for 2 hours under an inert atmosphere.
-
In a separate oven-dried flask under an inert atmosphere, dissolve the terminal alkyne (1.0 equiv) in anhydrous THF.
-
Cool the alkyne solution to 0 °C using an ice bath.
-
Slowly add the solution of disiamylthis compound (1.0 equiv) to the alkyne solution via cannula or syringe.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
The resulting vinylthis compound solution is typically used directly in the next step (e.g., oxidation or cross-coupling) without isolation.
Protocol 3: General Procedure for the Hydroboration of an Internal Alkyne with Catecholthis compound
This protocol is a general procedure for the hydroboration of internal alkynes, which may require a catalyst for efficient reaction.[6]
Materials:
-
Internal alkyne (1.0 equiv)
-
Catecholthis compound (1.1 equiv)
-
Wilkinson's catalyst [RhCl(PPh₃)₃] (1-2 mol%) (optional, for less reactive alkynes)
-
Anhydrous Tetrahydrofuran (THF) or Benzene (B151609)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the internal alkyne (1.0 equiv) and the catalyst (if used).
-
Add anhydrous THF or benzene to dissolve the solids.
-
Add catecholthis compound (1.1 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude vinylboronate ester, which can be purified by distillation or chromatography if necessary.
Visualizations
Caption: Mechanism of alkyne hydroboration.
Caption: General experimental workflow.
Caption: Factors influencing regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ajuronline.org [ajuronline.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. EP0212708B1 - Process for the hydroboration of alkenes and alkynes - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Borane-Based Polymers: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and diverse applications of borane-based polymers. Detailed experimental protocols for key synthesis and characterization methods are included, along with quantitative data presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate synthetic pathways and application workflows.
I. Synthesis of this compound-Based Polymers
This compound-based polymers can be synthesized through various polymerization techniques, each offering unique advantages in controlling the polymer architecture and properties. The primary methods include hydroboration polymerization, dehydrocoupling polymerization, and ring-opening polymerization.
A. Hydroboration Polymerization
Hydroboration polymerization is a versatile method for synthesizing organoboron polymers by the polyaddition of boranes to dienes or diynes. This technique allows for the incorporation of boron atoms into the polymer backbone.
This protocol describes the synthesis of a poly(organothis compound) from 1,7-octadiene (B165261) and thexylthis compound.
Materials:
-
1,7-Octadiene (freshly distilled)
-
Thexylthis compound (1 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Monomer Addition: Using a syringe, add 1.10 g (10.0 mmol) of freshly distilled 1,7-octadiene to the flask.
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask to dissolve the diene.
-
This compound Addition: Slowly add 10.0 mL of a 1 M thexylthis compound solution in THF (10.0 mmol) to the stirred diene solution at 0 °C over 30 minutes.
-
Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation: Remove the solvent under reduced pressure to obtain the viscous polymer.
-
Purification: Dissolve the polymer in a minimal amount of THF and precipitate it by adding the solution dropwise to a large volume of vigorously stirred methanol (B129727).
-
Drying: Decant the methanol and dry the polymer under vacuum at 40 °C for 24 hours to yield the final product.
Characterization: The resulting polymer can be characterized by ¹¹B NMR (δ ≈ 34 ppm, broad singlet) and GPC to determine the molecular weight and polydispersity.
Table 1: Quantitative Data for Hydroboration Polymerization
| Monomer System | This compound | Catalyst | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI | Ref. |
| 1,7-Octadiene + Thexylthis compound | Thexylthis compound | None | THF | 25 | 24 | ~9000 | ~2.1 | [1] |
| 1,3-Butadiene + BH₃·SMe₂ | BH₃·SMe₂ | None | THF | 0-25 | 12 | - | - | |
| Dicyano compounds + t-BuBH₂·NMe₃ | t-BuBH₂·NMe₃ | None | Toluene (B28343) | 80 | 24 | 2000-5000 | 1.5-2.0 | [2] |
Synthesis via Hydroboration Polymerization
Caption: Workflow for hydroboration polymerization.
B. Dehydrocoupling Polymerization
Dehydrocoupling polymerization involves the formation of B-N bonds through the catalytic elimination of hydrogen from amine-borane adducts. This method is particularly useful for synthesizing polyaminoboranes, which are inorganic analogues of polyolefins.
This protocol details the synthesis of poly(methylaminothis compound) using a rhodium catalyst.[3]
Materials:
-
Methylamine-borane (H₃B·NMeH₂)
-
[Rh(1,5-cod)(μ-Cl)]₂ (cod = 1,5-cyclooctadiene)
-
Anhydrous toluene
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with methylamine-borane (500 mg, 8.5 mmol) and the rhodium catalyst (0.2 mol%).
-
Solvent Addition: Add 5 mL of anhydrous toluene to the tube.
-
Polymerization: Seal the tube and heat the mixture at 45 °C with stirring. Hydrogen evolution will be observed.
-
Monitoring: Monitor the reaction progress by ¹¹B NMR spectroscopy until the monomer signal disappears.
-
Polymer Isolation: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of pentane.
-
Drying: Collect the white polymer by filtration and dry it under vacuum.
Table 2: Quantitative Data for Dehydrocoupling Polymerization
| Amine-Borane Adduct | Catalyst | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | H₃B·NMeH₂ | [Rh(Xantphos)]⁺ | THF | 25 | - | 22,700 | 2.1 |[4] | | H₃B·NMe₂H | [Rh(1,5-cod)(μ-Cl)]₂ | Toluene | 25 | 8 | Dimer | - |[5] | | H₃B·NH₃ | Incipient tin(II) hydride | Toluene | 25 | 24 | Oligomers | - |[6] |
Dehydrocoupling Polymerization Pathway
Caption: Catalytic dehydrocoupling of amine-boranes.
C. Ring-Opening Polymerization (ROP)
Ring-opening polymerization of boron-containing cyclic monomers is a powerful technique for producing well-defined this compound-based polymers with controlled molecular weights and architectures.[7][8]
This protocol describes the synthesis of a functional polyester (B1180765) by the copolymerization of a boronic ester-functionalized phthalic anhydride (B1165640) with cyclohexene (B86901) oxide.[7]
Materials:
-
Pinacol boronic ester-functionalized phthalic anhydride monomer
-
Cyclohexene oxide (CHO)
-
Organometallic catalyst [e.g., Zn(II)Mg(II) complex]
-
Anhydrous toluene
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a glovebox, add the boronic ester-anhydride monomer, the catalyst (e.g., 1 mol%), and a magnetic stir bar to a Schlenk tube.
-
Solvent and Monomer Addition: Add anhydrous toluene and cyclohexene oxide to the tube.
-
Polymerization: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80 °C).
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor the monomer conversion and polymer molecular weight by ¹H NMR and GPC, respectively.
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and quench by adding a small amount of methanol.
-
Purification: Precipitate the polymer in a large volume of a non-solvent like cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Table 3: Quantitative Data for Ring-Opening Polymerization
| Monomer System | Catalyst | Solvent | Temp (°C) | Mn ( g/mol ) | PDI | Ref. |
| Boronic ester-anhydride + Epoxide | Zn(II)Mg(II) or Al(III)K(I) | Toluene | 80-100 | 9,400-40,000 | 1.1-1.3 | [7][9] |
| Norbornene with pendant carthis compound | Grubbs' catalyst | Dichloromethane | 25 | 15,000-50,000 | 1.2-1.5 | [8] |
| Benzoxazine | Tris(pentafluorophenyl)this compound | Bulk | 120-160 | - | - | [10] |
II. Applications of this compound-Based Polymers
The unique properties of this compound-based polymers, such as high thermal stability, the presence of boron for neutron capture, and tunable electronic properties, make them suitable for a wide range of advanced applications.
A. Precursors to Boron Nitride (BN) Ceramics
This compound-based polymers, particularly polyborazylene, serve as excellent precursors for the synthesis of boron nitride ceramics. The polymer can be shaped and then pyrolyzed to yield a ceramic material with high thermal and chemical stability.[4][11]
This protocol outlines the process for pyrolyzing polyborazylene to form boron nitride ceramic.[11][12]
Materials:
-
Polyborazylene
-
Tube furnace with a quartz tube
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Place a known amount of polyborazylene in a ceramic crucible.
-
Furnace Setup: Place the crucible in the center of the quartz tube of the tube furnace.
-
Inert Atmosphere: Purge the tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.
-
Pyrolysis Program:
-
Heat the furnace to 200 °C at a rate of 5 °C/min and hold for 2 hours for cross-linking.
-
Increase the temperature to 1000 °C at a rate of 10 °C/min and hold for 4 hours for ceramization.
-
For higher crystallinity, the temperature can be further increased to 1450-1800 °C.
-
-
Cooling: After the hold time, allow the furnace to cool down to room temperature under the inert gas flow.
-
Ceramic Recovery: Carefully remove the ceramic sample from the furnace.
Characterization: The ceramic yield can be calculated from the initial polymer weight and the final ceramic weight. The resulting boron nitride can be characterized by X-ray diffraction (XRD) to determine its crystallinity and phase.
Table 4: Ceramic Yield from this compound-Based Polymer Precursors
| Polymer Precursor | Pyrolysis Atmosphere | Temp (°C) | Ceramic Yield (%) | Resulting Ceramic | Ref. |
| Polyborazylene | N₂ or NH₃ | 900-1450 | 84-93 | Turbostratic BN | [11] |
| Poly(vinylborazine) | N₂ | 1000 | ~80 | BN/C composite | [4] |
| Polyborosilazane | N₂ | 1000 | >80 | SiNCB | [3] |
Ceramic Precursor Workflow
Caption: From polymer precursor to ceramic material.
B. Drug Delivery Systems
The high boron content of certain this compound-based polymers makes them attractive for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. These polymers can be formulated into nanoparticles to deliver boron atoms specifically to tumor cells.[8][13]
This protocol describes a general method for preparing this compound-based polymeric nanoparticles for drug delivery via nanoprecipitation.[13]
Materials:
-
Amphiphilic this compound-based block copolymer (e.g., PEG-b-poly(lactic-co-glycolic acid) with pendant boronic acids)
-
Water-miscible organic solvent (e.g., acetone, THF)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Polymer Solution: Dissolve the this compound-based block copolymer in a water-miscible organic solvent to a concentration of 1-10 mg/mL.
-
Nanoprecipitation: Under moderate stirring, add the polymer solution dropwise to a larger volume of deionized water (typically a 1:5 to 1:10 volume ratio of organic to aqueous phase).
-
Nanoparticle Formation: The hydrophobic block containing the this compound moieties will collapse, leading to the self-assembly of nanoparticles.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Concentration and Purification: The nanoparticle suspension can be concentrated and purified by ultrafiltration or dialysis to remove any remaining free polymer or solvent.
-
Drug Loading (Optional): For drug delivery applications, a hydrophobic drug can be co-dissolved with the polymer in the organic phase before nanoprecipitation to be encapsulated within the nanoparticles.
Characterization: The size and morphology of the nanoparticles can be determined by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The boron content can be quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14]
Table 5: Properties of this compound-Based Drug Delivery Nanoparticles
| Polymer System | Boron Source | Particle Size (nm) | Drug Loading Capacity (%) | Application | Ref. |
| PEG-PGEA with Na₂[B₁₂H₁₂] | closo-dodecaborate | 50-200 | - | BNCT | [15] |
| BNNTs coated with GBM cell membrane | Boron Nitride Nanotubes | ~200 | 2.15 (Doxorubicin) | BNCT & Chemo | [13] |
| Hydroxylated porous BN | Porous Boron Nitride | - | up to 309 (Doxorubicin) | pH-responsive release | [13] |
C. Flame Retardants
Boron compounds are known for their flame-retardant properties. Incorporating boron into polymer structures can enhance their fire resistance by promoting char formation and releasing water upon combustion.[16]
This protocol describes standard methods for assessing the flammability of this compound-based polymers.[2][15][17]
Materials:
-
Molded polymer test specimens (specific dimensions required for each test)
-
UL-94 vertical burn test chamber
-
Limiting Oxygen Index (LOI) apparatus
-
Bunsen burner with a specified flame height
-
Cotton patch
UL-94 Vertical Burn Test Procedure:
-
Specimen Mounting: Mount a conditioned polymer specimen vertically in the test chamber.
-
Flame Application: Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.
-
Observation: Record the afterflame time (t₁).
-
Second Flame Application: Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.
-
Observation: Record the afterflame (t₂) and afterglow (t₃) times.
-
Dripping: Observe if any dripping particles ignite a cotton patch placed 300 mm below the specimen.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the UL-94 criteria (V-0 being the best).
Limiting Oxygen Index (LOI) Test Procedure:
-
Specimen Placement: Place a vertically oriented specimen in a glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignition: Ignite the top of the specimen with a flame.
-
Oxygen Concentration Adjustment: Adjust the oxygen concentration in the gas mixture until the flame is just self-sustaining.
-
LOI Determination: The LOI is the minimum percentage of oxygen required to sustain combustion. A higher LOI value indicates better flame retardancy.
Table 6: Flammability Properties of Polymers with Boron-Based Additives
| Polymer Matrix | Boron Compound | Loading (%) | UL-94 Rating | LOI (%) | Ref. |
| Polypropylene | Boron Phosphate (BPO₄) | 20 (with IFR) | V-0 | 30 | [14] |
| Polyester-Cotton Fabric | Borax/Boric Acid | Varies | - | Increased | [10] |
| Epoxy Resin | CS/PA@CFRP | - | V-0 | 31 | [2] |
D. Chemical Sensors
The electron-deficient nature of boron atoms in this compound-based polymers makes them sensitive to electron-donating analytes. This property can be exploited in the fabrication of chemical sensors. Boron-doped graphene, for example, has shown enhanced sensitivity for detecting various gases.[9][18][19]
This protocol outlines the fabrication of a simple chemiresistive gas sensor using boron-doped graphene.[18]
Materials:
-
Boron-doped graphene (synthesized via CVD)
-
Si/SiO₂ substrate with pre-patterned electrodes (e.g., gold)
-
Solvents for transfer (e.g., PMMA in anisole, acetone, isopropanol)
-
Etchant for the growth substrate (e.g., copper etchant)
-
Gas testing chamber with mass flow controllers
-
Source measure unit
Procedure:
-
Graphene Transfer:
-
Spin-coat a layer of PMMA onto the boron-doped graphene grown on a copper foil.
-
Etch away the copper foil using a suitable etchant.
-
Transfer the PMMA/graphene film onto the Si/SiO₂ substrate with electrodes.
-
Remove the PMMA layer with acetone.
-
-
Device Annealing: Anneal the device in a vacuum or inert atmosphere to remove residues and improve contact.
-
Sensor Testing:
-
Place the sensor in a sealed gas chamber.
-
Establish a baseline resistance under a flow of a carrier gas (e.g., nitrogen or air).
-
Introduce a known concentration of the target analyte gas into the chamber.
-
Monitor the change in the resistance of the graphene channel using a source measure unit.
-
-
Data Analysis: The sensor response is typically calculated as the relative change in resistance upon exposure to the analyte.
Table 7: Performance of Boron-Based Chemical Sensors
| Sensing Material | Analyte | Sensitivity | Response Time | Operating Temp. | Ref. |
| Boron-doped graphene | NH₃ | High | Fast | Room Temp. | [18] |
| Boron- and Nitrogen-codoped graphene | NO₂ | Ultrasensitive | ~30 s | Room Temp. | [19] |
| BaF₂-modified hBN | Acetone, Ethanol | 0.04-0.12 x 10⁻² ppm⁻¹ | <100 s | Room Temp. | [2] |
Chemical Sensor Fabrication and Testing Workflow
Caption: Workflow for a this compound-based chemical sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dehydrogenation of amine-boranes - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jetir.org [jetir.org]
- 6. Dehydrocoupling of Phosphine‐this compound Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Hydrothermal Synthesis of Nitrogen, Boron Co-Doped Graphene with Enhanced Electro-Catalytic Activity for Cymoxanil Detection | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rdworldonline.com [rdworldonline.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]
- 16. researchgate.net [researchgate.net]
- 17. innovative-polymers.com [innovative-polymers.com]
- 18. [PDF] Boron-doped few-layer graphene nanosheet gas sensor for enhanced ammonia sensing at room temperature | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Hydroboration-Oxidation Reactions: Technical Support Center
Welcome to the Technical Support Center for Hydroboration-Oxidation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during hydroboration-oxidation?
A1: The most prevalent side reactions include the formation of regioisomeric alcohols (Markovnikov product), rearrangement of the organoborane intermediate, incomplete reaction, and, in the case of alkynes, double hydroboration.
Q2: My reaction is yielding the undesired Markovnikov alcohol. How can I improve the anti-Markovnikov selectivity?
A2: The formation of the Markovnikov product is a common issue when the steric difference between the two carbons of the double bond is not significant. To enhance anti-Markovnikov selectivity, it is highly recommended to use a sterically hindered this compound reagent. Bulky boranes increase the steric strain in the transition state that leads to the Markovnikov product, thus favoring the anti-Markovnikov pathway.[1][2]
Q3: I am observing an unexpected alcohol product that doesn't correspond to either the Markovnikov or anti-Markovnikov addition to my starting alkene. What is happening?
A3: This is likely due to the rearrangement of the organothis compound intermediate. Under certain conditions, particularly at elevated temperatures, the boron atom can migrate along the alkyl chain to a thermodynamically more stable position, which is typically the least sterically hindered carbon. This isomerization of the organothis compound leads to the formation of an unexpected alcohol upon oxidation.
Q4: How can I prevent the rearrangement of the organothis compound intermediate?
A4: To minimize organothis compound rearrangement, it is crucial to control the reaction temperature. Performing the hydroboration step at lower temperatures (e.g., 0 °C) can significantly suppress the rate of isomerization. Additionally, using a sterically bulky this compound reagent can also disfavor the rearrangement process.
Q5: My hydroboration reaction is not going to completion, and I have a significant amount of starting alkene remaining. What are the possible causes?
A5: Incomplete hydroboration can be attributed to several factors:
-
Reagent Purity: this compound solutions can degrade over time. It is advisable to use fresh or recently titrated this compound reagents.[3]
-
Stoichiometry: Ensure that the correct stoichiometry of the this compound reagent to the alkene is used. For BH₃, one equivalent can react with three equivalents of alkene.
-
Reaction Time and Temperature: Sterically hindered alkenes may require longer reaction times or slightly elevated temperatures to achieve full conversion.
-
Solvent: The reaction should be carried out in a dry, aprotic solvent like THF. Moisture will quench the this compound reagent.
Q6: I am performing a hydroboration-oxidation on a terminal alkyne and obtaining a mixture of products. How can I selectively obtain the aldehyde?
A6: The hydroboration of terminal alkynes can lead to the formation of aldehydes (anti-Markovnikov product) or ketones (Markovnikov product). To selectively obtain the aldehyde, a sterically hindered this compound such as disiamylthis compound (B86530) or 9-BBN should be used.[4][5][6][7][8] These bulky reagents prevent the double addition of this compound across both π-bonds of the alkyne and favor the addition of boron to the terminal carbon.[7]
Q7: The oxidation step of my reaction seems to be inefficient, resulting in a low yield of the desired alcohol. What could be the issue?
A7: A low yield after the oxidation step can be due to several reasons:
-
Incomplete Oxidation: Ensure that a sufficient excess of both the base (e.g., NaOH) and hydrogen peroxide is used. The oxidation of the trialkylthis compound requires stoichiometric amounts of the oxidizing agent.
-
Decomposition of Hydrogen Peroxide: Use a fresh, stabilized solution of hydrogen peroxide. H₂O₂ can decompose over time, reducing its effective concentration.
-
Reaction Temperature: The oxidation reaction is exothermic. It is important to control the temperature, often by adding the hydrogen peroxide solution slowly while cooling the reaction mixture in an ice bath, to prevent side reactions.
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Formation of Markovnikov Alcohol)
This guide will help you troubleshoot the formation of the undesired Markovnikov alcohol and improve the yield of the anti-Markovnikov product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Data on Regioselectivity with Different this compound Reagents
The choice of this compound reagent significantly impacts the regioselectivity of the hydroboration of terminal alkenes.
| Alkene | This compound Reagent | % Anti-Markovnikov Product | % Markovnikov Product |
| 1-Hexene | BH₃ | 94% | 6% |
| 9-BBN | >99% | <1% | |
| Styrene | BH₃ | 80% | 20% |
| 9-BBN | 98% | 2% |
Data synthesized from multiple sources.
Problem 2: Organothis compound Rearrangement
This guide addresses the issue of obtaining an isomerized alcohol product due to the rearrangement of the organothis compound intermediate.
Mechanism of Organothis compound Rearrangement
Caption: Mechanism of organothis compound rearrangement.
Troubleshooting Steps
| Issue | Recommended Action | Rationale |
| Reaction temperature is too high | Conduct the hydroboration step at a lower temperature (e.g., 0 °C or below). | The rate of retro-hydroboration and re-hydroboration, which leads to rearrangement, is significantly reduced at lower temperatures. |
| Prolonged reaction time at elevated temperature | Monitor the reaction progress by TLC or GC and proceed to the oxidation step as soon as the hydroboration is complete. | Minimizing the time the organothis compound is exposed to conditions that favor rearrangement will reduce the formation of the isomerized product. |
| Use of a less sterically hindered this compound | Employ a bulky this compound reagent such as 9-BBN or disiamylthis compound. | Sterically hindered boranes are less prone to dissociation and re-addition, thus suppressing the rearrangement pathway. |
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of a Terminal Alkene (1-Octene)
This protocol details the hydroboration-oxidation of 1-octene (B94956) to 1-octanol, emphasizing high regioselectivity.
Materials:
-
1-Octene
-
This compound-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Hydroboration:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.12 g, 10 mmol) and anhydrous THF (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 1.0 M BH₃·THF solution (3.7 mL, 3.7 mmol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution (4 mL, 12 mmol).
-
Add the 30% H₂O₂ solution (4 mL, 39 mmol) dropwise, maintaining the temperature below 25 °C. Caution: This addition is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Add diethyl ether (20 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-octanol.
-
The product can be further purified by distillation or column chromatography.
-
Protocol 2: Hydroboration-Oxidation of an Internal Alkene (cis-4-Methyl-2-pentene)
This protocol describes the hydroboration-oxidation of an internal alkene, where regioselectivity can be a challenge.
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydroboration:
-
In a dry, nitrogen-flushed flask, dissolve cis-4-methyl-2-pentene (0.84 g, 10 mmol) in anhydrous THF (10 mL).
-
Add the 0.5 M 9-BBN solution in THF (22 mL, 11 mmol) to the alkene solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
-
Oxidation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the 3 M NaOH solution (4 mL, 12 mmol).
-
Carefully add the 30% H₂O₂ solution (4 mL, 39 mmol) dropwise, keeping the temperature below 25 °C.
-
Remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Follow the work-up and isolation procedure as described in Protocol 1. The expected major product is 4-methyl-2-pentanol.
-
Protocol 3: Hydroboration-Oxidation of a Terminal Alkyne (1-Hexyne)
This protocol outlines the selective conversion of a terminal alkyne to an aldehyde using a sterically hindered this compound.
Materials:
-
Disiamylthis compound (Sia₂BH) - prepared in situ
-
This compound-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Disiamylthis compound (Sia₂BH):
-
In a dry, nitrogen-flushed flask, add 2-methyl-2-butene (1.40 g, 20 mmol) and anhydrous THF (10 mL).
-
Cool the flask to 0 °C.
-
Slowly add 1.0 M BH₃·THF solution (10 mL, 10 mmol) dropwise.
-
Stir the mixture at 0 °C for 2 hours to form the disiamylthis compound reagent.
-
-
Hydroboration:
-
To the freshly prepared disiamylthis compound solution at 0 °C, add 1-hexyne (0.82 g, 10 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the 3 M NaOH solution (4 mL, 12 mmol).
-
Carefully add the 30% H₂O₂ solution (4 mL, 39 mmol) dropwise, maintaining a low temperature.
-
Stir the mixture at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
Follow the work-up and isolation procedure as described in Protocol 1. The expected product is hexanal.
-
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should always be taken when performing chemical reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
Technical Support Center: Improving Regioselectivity in Borane Addition Reactions
Welcome to the Technical Support Center for Borane Addition Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in this compound addition reactions (hydroboration)?
A1: The regioselectivity of hydroboration, which typically results in the anti-Markovnikov product, is governed by a combination of steric and electronic factors.[1][2][3]
-
Steric Effects: The boron atom is significantly larger than the hydrogen atom. Consequently, the boron atom preferentially adds to the less sterically hindered carbon of the carbon-carbon double bond. This effect is amplified when using bulkier this compound reagents.[2][4]
-
Electronic Effects: In the transition state of the reaction, a partial positive charge develops on the more substituted carbon of the alkene, which is better able to stabilize this charge. The boron atom, being less electronegative than hydrogen, acts as the electrophile and adds to the less substituted, more electron-rich carbon atom.[4][5]
Q2: How does the choice of this compound reagent impact regioselectivity?
A2: The steric bulk of the this compound reagent is a critical factor in controlling regioselectivity.[6] Using larger, more sterically hindered this compound reagents enhances the preference for the boron to add to the less substituted carbon, leading to higher anti-Markovnikov selectivity.[2][7] For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) is significantly more regioselective than this compound (BH₃) due to its rigid, bicyclic structure.[6][8]
Q3: I am observing the formation of the undesired Markovnikov alcohol product. How can I improve the anti-Markovnikov regioselectivity?
A3: The formation of the Markovnikov product indicates poor regioselectivity. To enhance the anti-Markovnikov selectivity, consider the following strategies:
-
Use a Bulkier this compound Reagent: Switching from this compound (BH₃) to a more sterically demanding reagent such as 9-BBN, disiamylthis compound (B86530) ((Sia)₂BH), or thexylthis compound can dramatically increase the regioselectivity in favor of the anti-Markovnikov product.[6][9][10]
-
Control Reaction Temperature: Adding the this compound reagent slowly at a lower temperature (e.g., 0 °C or -78 °C) can sometimes improve regioselectivity by favoring the kinetically controlled product.[6]
-
Solvent Choice: The polarity of the solvent can influence the transition state. It is advisable to use a dry, aprotic solvent like tetrahydrofuran (B95107) (THF).[6]
Q4: My hydroboration reaction is incomplete, with a significant amount of starting alkene remaining. What could be the problem?
A4: Incomplete hydroboration can be attributed to several factors:
-
Reagent Purity and Stoichiometry: Ensure your this compound reagent is of high quality and that you are using the correct stoichiometry. This compound solutions, such as BH₃•THF, can degrade over time.[6]
-
Reaction Time and Temperature: Sterically hindered alkenes or less reactive boranes may require longer reaction times or elevated temperatures to proceed to completion.[6] It is recommended to monitor the reaction's progress using techniques like TLC or GC.
-
Solvent and Atmosphere: Ensure you are using a dry, appropriate solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the this compound reagent.[6]
Q5: Can hydroboration be performed on internal alkenes, and what are the challenges?
A5: Yes, hydroboration can be performed on internal alkenes; however, achieving high regioselectivity can be challenging, particularly with symmetrically substituted internal alkenes, which often yield a mixture of products.[6] For unsymmetrical internal alkenes, the regioselectivity is influenced by the steric and electronic differences between the substituents on the double bond. Using a bulky this compound reagent can help to exploit subtle steric differences and improve selectivity.[11]
Q6: I am having difficulty removing boron-containing byproducts from my final product after the oxidation step. What are the best purification methods?
A6: Boron byproducts, such as boric acid, can sometimes be challenging to remove. Here are some suggestions:
-
Aqueous Workup: Ensure the pH is appropriately adjusted during the workup to facilitate the separation of the desired alcohol from the boron byproducts.
-
Acidic Wash: In some cases, a mildly acidic wash can help to remove boron residues.
-
Column Chromatography: Purification by flash column chromatography on silica (B1680970) gel is often effective in separating the alcohol product from any remaining boron impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Decomposed this compound reagent.2. Insufficiently reactive alkene.3. Reaction temperature is too low.4. Presence of moisture. | 1. Use a fresh bottle of the this compound reagent or titrate to determine its concentration.2. Consider using a more reactive this compound or increasing the reaction temperature and time.3. Allow the reaction to warm to room temperature or gently heat if using a less reactive alkene.4. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. |
| Poor Regioselectivity (Mixture of Alcohols) | 1. This compound reagent is not sterically hindered enough.2. Reaction temperature is too high.3. The steric and electronic bias of the alkene is minimal. | 1. Switch to a bulkier this compound reagent such as 9-BBN, disiamylthis compound, or thexylthis compound.2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).3. If the substrate has minimal steric or electronic differentiation, achieving high regioselectivity may be inherently difficult. Consider derivatizing the substrate to introduce a directing group. |
| Low Yield of Alcohol After Oxidation | 1. Incomplete hydroboration step.2. Decomposed hydrogen peroxide.3. Insufficient base during oxidation.4. The organothis compound intermediate is sterically hindered. | 1. Ensure the hydroboration has gone to completion by monitoring with TLC or GC before adding the oxidizing agents.2. Use a fresh, unopened bottle of hydrogen peroxide.3. Ensure a sufficient excess of aqueous base (e.g., NaOH) is used during the oxidation step.4. For hindered organoboranes, a longer oxidation time or gentle heating may be required.[7] |
| Formation of Side Products | 1. Incorrect stoichiometry of the this compound reagent.2. The reaction was run for too long, leading to product degradation. | 1. Carefully control the stoichiometry. For terminal alkenes, one equivalent of BH₃ can react with three equivalents of the alkene.[6] For internal or hindered alkenes, a 1:1 stoichiometry is often used.2. Monitor the reaction progress and quench it once the starting material is consumed. |
Quantitative Data on Regioselectivity
The choice of this compound reagent has a significant impact on the regioselectivity of the hydroboration of various alkenes. The table below provides a comparison of the product distribution (Anti-Markovnikov vs. Markovnikov) for different this compound reagents and substrates.
| This compound Reagent | Substrate | Product Ratio (Anti-Markovnikov : Markovnikov) |
| BH₃•THF | 1-Hexene | 94 : 6 |
| 9-BBN | 1-Hexene | >99 : 1 |
| BH₃•THF | Styrene | 80 : 20 |
| 9-BBN | Styrene | 98 : 2 |
| Disiamylthis compound | 1-Hexene | 99 : 1 |
| Thexylthis compound | 2-Methyl-1-butene | 97 : 3 |
| 9-BBN | 2-Methyl-1-butene | 99.8 : 0.2 |
| Disiamylthis compound | 4-Methyl-2-pentene | 97 : 3 |
| 9-BBN | 4-Methyl-2-pentene | 99.8 : 0.2 |
Data compiled from various sources for illustrative purposes.[12]
Experimental Protocols
Protocol 1: Highly Regioselective Hydroboration-Oxidation of a Terminal Alkene using 9-BBN
This protocol is suitable for substrates where high anti-Markovnikov selectivity is required.[6]
Materials:
-
Alkene substrate (e.g., 1-octene)
-
0.5 M 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a dry, argon-flushed flask, dissolve the alkene (1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.5 M 9-BBN in THF solution (2.2 mL, 1.1 mmol) to the alkene solution over approximately 1 minute. Slower addition can lead to better regioselectivity.[8]
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add 3 M NaOH (3 mL), followed by the dropwise addition of 30% H₂O₂ (3 mL). Caution: This oxidation is exothermic.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Protocol 2: Regioselective Hydroboration-Oxidation of a Terminal Alkyne to an Aldehyde using Disiamylthis compound
This protocol is designed to prevent the double addition of this compound across the alkyne's two pi-bonds, stopping at the vinylthis compound (B8500763) stage which is then oxidized to an aldehyde.[10][13]
Materials:
-
Terminal alkyne (e.g., 1-octyne)
-
Disiamylthis compound ((Sia)₂BH) (prepared in situ or used as a commercially available solution)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
If preparing in situ, react BH₃•THF with 2 equivalents of 2-methyl-2-butene (B146552) in anhydrous THF at 0 °C.
-
In a separate dry, argon-flushed flask, dissolve the terminal alkyne (1 mmol) in anhydrous THF (5 mL).
-
Cool the alkyne solution to 0 °C.
-
Slowly add the disiamylthis compound solution (~1.1 mmol) to the alkyne solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours, or until the alkyne is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to 0 °C and slowly add 3 M NaOH (3 mL).
-
Carefully add 30% H₂O₂ (3 mL) dropwise, maintaining the temperature below 25 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude aldehyde, which can be purified by column chromatography.
Visualizations
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. coconote.app [coconote.app]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydroboration - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Organoboranes
Welcome to the technical support center for the purification of organoboranes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these versatile synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude organoborane reaction mixtures?
A1: Common impurities include unreacted starting materials, boronic acid anhydrides (boroxines), protodeboronation products (where the C-B bond is cleaved and replaced with a C-H bond), and byproducts from the borylation reagent, such as pinacol (B44631) or diethanolamine (B148213).[1] In syntheses starting from aryl halides, residual starting material or homo-coupled byproducts may also be present.
Q2: My organothis compound appears to be degrading on silica (B1680970) gel during column chromatography. What is happening and how can I prevent it?
A2: Standard silica gel is acidic and can promote the hydrolysis of organoboranes, particularly boronic esters, back to their corresponding boronic acids, or cause protodeboronation.[2] To mitigate this, you can use boric acid-impregnated silica gel, which helps to suppress the over-adsorption and degradation of the boronic esters.[2] Alternatively, using a less acidic stationary phase like neutral alumina (B75360) or a deactivated silica gel can be effective.
Q3: I am struggling to achieve good separation of my organothis compound from byproducts using flash chromatography. What can I do?
A3: If standard chromatography fails, consider derivatizing your organothis compound into a more easily purified form. For instance, boronic acids can be converted to their corresponding diethanolamine (DEA) adducts, which are often crystalline and can be isolated by filtration.[1] These adducts are stable and can be easily converted back to the boronic acid if needed. For boronic esters that are difficult to separate, conversion to a potassium trifluoroborate salt (BF3K) can be another effective strategy.
Q4: Recrystallization of my organothis compound is proving difficult. What are some common issues and how can I troubleshoot them?
A4: Recrystallization challenges with organoboranes often stem from "oiling out" or the formation of amorphous solids rather than crystals. This can be due to the presence of impurities that inhibit crystal lattice formation. Screening a variety of solvents and solvent systems is crucial.[3][4] If a single solvent is not effective, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be employed. Slow cooling and scratching the flask to induce nucleation can also be beneficial. For small-scale recrystallizations, patience and careful control of the cooling rate are key.
Q5: How can I remove residual boronic acid from my final product after a Suzuki coupling reaction?
A5: Residual boronic acids can often be removed by performing a basic aqueous wash (e.g., with 1-2 M NaOH solution) during the reaction workup, provided your product is stable to basic conditions.[1] Another effective method is to use a scavenger resin, such as one functionalized with diol or diethanolamine groups, which will selectively bind to the boronic acid.[1]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Degradation on Stationary Phase | Use boric acid-treated silica gel or neutral alumina.[2] Consider using a less polar eluent system to minimize contact time with the stationary phase. |
| Compound Streaking/Tailing | Add a small amount of a modifier to your eluent (e.g., 1% triethylamine (B128534) for basic compounds, or 1% acetic acid for acidic compounds, if compatible with your product). |
| Incomplete Elution | After your main product has eluted, flush the column with a more polar solvent to check for any remaining material. |
| Over-adsorption | For boronic esters, purification using boric acid-impregnated silica gel can suppress over-adsorption.[2] |
Issue 2: Product is an Oil and Cannot be Recrystallized
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Attempt to purify a small amount by preparative TLC or flash chromatography to see if the purified material crystallizes. |
| Amorphous Nature of the Compound | Convert the organothis compound to a crystalline derivative. For boronic acids, formation of a diethanolamine adduct is a common and effective strategy.[1] |
| Incorrect Solvent Choice | Perform a thorough solvent screen with a wide range of polar and non-polar solvents, as well as mixed solvent systems.[3][4] |
Issue 3: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurity in Chromatography | Try a different solvent system or a different stationary phase (e.g., switching from silica gel to alumina, or using reverse-phase chromatography). |
| Impurity Co-crystallizes with Product | A different recrystallization solvent may be necessary. Alternatively, a different purification technique (e.g., chromatography or derivatization) may be required. |
| Formation of Boroxines | Boronic acids can reversibly form cyclic anhydrides called boroxines. This is an equilibrium process and may not be a true impurity. Characterization by NMR can help identify their presence. Purification can sometimes be achieved by recrystallization from a solvent mixture that favors the boronic acid form. |
Quantitative Data on Purification Methods
The following table provides a comparison of different purification methods for representative organoboranes. Please note that yields and purity can be highly substrate-dependent.
| Organothis compound | Purification Method | Yield (%) | Purity (%) | Reference |
| 4-Methylphenylboronic acid pinacol ester | Flash Column Chromatography (Petroleum Ether/Ethyl Acetate) | 93 | >98 (by NMR) | [5] |
| 2-Methylphenylboronic acid pinacol ester | Flash Column Chromatography (Petroleum Ether/Ethyl Acetate) | 80 | >98 (by NMR) | [5] |
| 4-Chlorophenylboronic acid pinacol ester | Flash Column Chromatography (Petroleum Ether/Ethyl Acetate) | Not specified | >98 (by NMR) | [5] |
| 3-Nitrophenylboronic acid pinacol ester | Washing with Petroleum Ether | 60 | >98 (by NMR) | [5] |
| 3-Tolylboronic Acid | Derivatization/Filtration (Diethanolamine Adduct) | >99 (for adduct formation) | High | [1] |
| Linalool (as a test case for chromatography) | Flash Column Chromatography (Isocratic) | 95-97 | 97-99 | [6] |
Experimental Protocols
Protocol 1: Purification of a Boronic Ester by Flash Column Chromatography on Boric Acid-Treated Silica Gel
This protocol is adapted from a method for purifying pinacol boronic esters.[2]
1. Preparation of Boric Acid-Impregnated Silica Gel:
- Prepare a 5% (w/v) solution of boric acid in methanol.
- Create a slurry of silica gel in the boric acid/methanol solution (e.g., 550 mL for 100 g of silica).
- Gently agitate the slurry for 1 hour at room temperature.
- Remove the solvent by filtration.
- Wash the treated silica gel with ethanol.
- Dry the silica gel under vacuum until it is a free-flowing powder.
2. Column Packing and Elution:
- Dry pack the column with the prepared boric acid-treated silica gel.
- Wet the column with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
- Dissolve the crude organothis compound in a minimal amount of the eluent or a compatible solvent.
- Load the sample onto the column.
- Elute the compound using the predetermined solvent system, collecting fractions.
- Monitor the fractions by TLC and combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified organothis compound.
Protocol 2: Recrystallization of an Arylboronic Acid
This is a general protocol for the recrystallization of a solid organic compound.[3][4]
1. Solvent Selection:
- In a small test tube, add a small amount of the crude arylboronic acid.
- Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will have low solubility at room temperature.
- Heat the mixture to the solvent's boiling point. A good solvent will fully dissolve the compound at this temperature.
- Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystalline precipitate should form.
- Test a range of solvents to find the optimal one. Common solvents for arylboronic acids include water, toluene, or mixed systems like ethanol/water.
2. Recrystallization Procedure:
- Place the crude arylboronic acid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation
This protocol is effective for the purification of boronic acids.[1]
1. Adduct Formation and Isolation:
- Dissolve the crude reaction mixture containing the boronic acid in a minimal amount of a non-polar solvent where the DEA adduct is insoluble (e.g., diethyl ether or toluene).
- Add diethanolamine (1.1-1.5 equivalents relative to the boronic acid).
- Stir the mixture at room temperature. A precipitate of the DEA adduct should form.
- Continue stirring until the consumption of the boronic acid is complete (monitor by TLC or LC-MS).
- Collect the solid adduct by filtration.
- Wash the collected solid with a small amount of the cold solvent.
2. Liberation of the Pure Boronic Acid (if required):
- The isolated DEA adduct can be used directly in some reactions.
- To recover the free boronic acid, the adduct can be treated with an acid (e.g., HCl) in a biphasic system (e.g., water and ethyl acetate). The pure boronic acid will be extracted into the organic layer.
Visualizations
Caption: General workflow for the purification of organoboranes.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Borane-Tetrahydrofuran (BH3•THF) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of borane-tetrahydrofuran (B86392) (BH3•THF) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with BH3•THF is sluggish or incomplete. What could be the cause?
A1: Incomplete or sluggish reactions are often due to a lower-than-expected concentration of active BH3•THF. This can result from decomposition of the reagent.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution has been consistently stored at the recommended temperature (typically 2-8°C) and under an inert atmosphere.[1][2][3] Exposure to moisture, air, or elevated temperatures will cause degradation.[1][4]
-
Check for Precipitates: The presence of a precipitate in NaBH4-stabilized solutions may indicate that the stabilizer has come out of solution, potentially reducing its effectiveness.[5]
-
Determine the Concentration: The most reliable way to confirm the active hydride content is to determine the concentration of your BH3•THF solution. See the detailed protocol for "Determination of BH3•THF Concentration" below.
-
Consider the Age of the Solution: Even under ideal storage conditions, BH3•THF solutions have a limited shelf life. A solution stored for over 1.5 years, even at 0-5°C, may show some loss in activity.[6]
-
Q2: I observed gas evolution from my stored BH3•THF solution. Is this normal and is the reagent still usable?
A2: Gas evolution can be a sign of decomposition. BH3•THF can decompose to produce dithis compound (B8814927) gas, especially at temperatures above 50°C, or hydrogen gas upon contact with water.[1][2]
-
Troubleshooting Steps:
-
Assess Storage Temperature: If the solution has been exposed to temperatures above the recommended range, decomposition is likely.
-
Inspect for Moisture Contamination: Ensure the bottle's seal is intact and that proper inert atmosphere techniques were used during previous handling to prevent moisture ingress. BH3•THF reacts violently with water.[1][7]
-
Proceed with Caution: If decomposition is suspected, handle the container with extreme care in a well-ventilated fume hood.
-
Verify Concentration: Before use, it is critical to determine the active concentration of the solution.
-
Q3: What are the signs of BH3•THF degradation?
A3: The primary sign of degradation is a decrease in its chemical potency, leading to poor performance in reactions.[8] Visually, you might not see any change, although in severe cases of decomposition or contamination, you might observe pressure buildup in the container or the formation of solids (boric acid from hydrolysis or precipitated stabilizers).[1][5] The most definitive way to assess degradation is by titrating the solution to determine its molarity.
Q4: How should I properly store my BH3•THF solution to ensure maximum stability?
A4: Proper storage is crucial for maintaining the integrity of BH3•THF solutions.
-
Key Storage Recommendations:
-
Temperature: Store refrigerated at 2-8°C. Some sources suggest storage below 5°C.[1] Long-term storage at room temperature leads to rapid degradation.[5][9]
-
Inert Atmosphere: Always store and handle BH3•THF under a dry, inert atmosphere such as nitrogen or argon.[3] This prevents reaction with atmospheric moisture and oxygen.[1]
-
Container: Keep the container tightly sealed.[4][10] For Sure/Seal™ bottles, it is recommended to use them as single-use containers, as repeated punctures can compromise the seal.
-
Q5: My BH3•THF solution does not contain a stabilizer. How does this affect its stability and handling?
A5: Unstabilized BH3•THF is significantly less stable than its stabilized counterparts, especially at ambient temperatures.[5][8] It will degrade more rapidly through the ring-opening of THF.[9] If you are using an unstabilized solution, it is imperative to store it strictly at low temperatures (2-8°C) and to determine its concentration before each use. For applications requiring heating, unstabilized solutions are not recommended.
Quantitative Data on Stability
The stability of BH3•THF is highly dependent on temperature and the presence of stabilizers.
Table 1: Stability of 1.0 M BH3•THF Solutions at 50°C
| Stabilizer | Active BH3•THF Remaining after 96 hours |
| None | 24% |
| 0.005 M NIMBA* | 58% |
*N-isopropyl-N-methyl-tert-butylamine Source: Organic Process Research & Development[5]
Table 2: Shelf-Life of 1 M BH3•THF at Different Temperatures
| Storage Temperature | Decomposition | Time Frame |
| 0-5°C | Very little decomposition, ~1% loss of activity | 1.5 years |
| Ambient (20-25°C) | Significant decomposition | Shorter term |
Source: Google Patents[6]
Experimental Protocols
Protocol: Determination of BH3•THF Concentration via Titration
This method involves the hydrolysis of this compound to boric acid with an excess of a standardized acid, followed by back-titration of the excess acid with a standardized base.
Materials:
-
BH3•THF solution to be analyzed
-
Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Dry glassware (burettes, pipettes, flasks)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Under an inert atmosphere, carefully transfer a known volume (e.g., 2.0 mL) of the BH3•THF solution into a flask containing a known excess of standardized HCl (e.g., 20.0 mL of 1.0 M HCl).
-
Hydrolysis: Allow the mixture to react. The BH3•THF will be hydrolyzed by the acid to form boric acid.
-
Titration Setup: Add a few drops of phenolphthalein indicator to the solution.
-
Back-Titration: Titrate the excess, unreacted HCl with the standardized NaOH solution until the phenolphthalein endpoint is reached (a persistent faint pink color).[11]
-
Calculation: Calculate the amount of HCl that reacted with the BH3•THF. From this, determine the molarity of the BH3•THF solution.
Diagrams
Caption: Troubleshooting workflow for underperforming BH3•THF reactions.
Caption: Key factors influencing the stability of BH3•THF solutions.
References
- 1. media.msanet.com [media.msanet.com]
- 2. This compound Tetrahydrofuran [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6048985A - this compound-tetrahydrofuran complex method of storing and reacting this compound-tetrahydrofuran complex - Google Patents [patents.google.com]
- 7. Applications of this compound-tetrahydrofuran Complex_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Borane Dimethyl Sulfide (BMS) Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with borane dimethyl sulfide (B99878) (BMS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve issues that may arise during your BMS reactions.
Problem 1: Reduced or No Reactivity
Symptoms:
-
The starting material is largely unconsumed after the expected reaction time.
-
Thin-layer chromatography (TLC) or other monitoring techniques show little to no product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced or no reactivity in BMS reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded Reagent | Prolonged or improper storage, especially exposure to air or moisture, can lead to the degradation of BMS. Older bottles are known to result in lower yields.[1] Use a fresh bottle of the reagent whenever possible. It is also good practice to titer the reagent to determine its active concentration before use.[1] |
| Insufficient Reagent | The stoichiometric amount of BMS may have been underestimated, especially if the reagent has partially degraded. Monitor the reaction's progress (e.g., by TLC) and add more BMS if necessary.[1] |
| Improper Reaction Temperature | Some reductions with BMS require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider carefully heating it.[2] |
| Inappropriate Solvent | BMS can react with certain solvents. For instance, aprotic solvents like acetone, N,N-dimethylacetamide, and acetonitrile (B52724) can be reduced by this compound.[1] Ensure you are using a suitable inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[1] |
Problem 2: Incomplete Reaction
Symptoms:
-
A significant amount of starting material remains alongside the product, even after an extended reaction time.
Troubleshooting Steps:
-
Verify Reagent Equivalents: As with no reactivity, an insufficient amount of active BMS is a primary suspect. Consider adding another portion of the reagent.
-
Extend Reaction Time: Some reactions may require longer periods to reach completion. Continue to monitor the reaction for several more hours.
-
Increase Temperature: If applicable to your specific transformation, gently warming the reaction mixture can help drive it to completion.
Problem 3: Formation of Insoluble Precipitate During Quenching
Symptoms:
-
Upon adding a quenching agent (e.g., water or methanol), a white, insoluble solid forms, making workup difficult.
Potential Cause and Solution:
-
Formation of Boric Acid: The hydrolysis of this compound reagents produces boric acid, which can precipitate in some organic solvents.[1]
-
Quenching Procedure: A recommended procedure is to cool the reaction to 0°C and slowly add methanol (B129727) dropwise to quench excess BMS. After gas evolution ceases, water can be added to hydrolyze any remaining boron intermediates.[1] For larger-scale reactions, a methanol scrubbing system can be employed to convert any escaping dithis compound (B8814927) into the more soluble methyl borate.[1]
-
Problem 4: Unexpected Side Products
Symptoms:
-
The formation of one or more unexpected products is observed by TLC, GC-MS, or NMR.
Logical Relationship of Causes:
Caption: Potential causes of unexpected side products in BMS reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reaction with Solvent | As mentioned, some solvents are not inert to BMS. Ensure you are using a non-reactive solvent like THF or diethyl ether.[1] |
| Over-reduction | BMS is a powerful reducing agent. If your molecule contains multiple reducible functional groups, you may be observing the reduction of a group you intended to remain intact. Consider using a milder reducing agent if selectivity is an issue. |
| Reaction with Impurities | Impurities in the starting material or solvent can react with BMS to form byproducts. Ensure all materials are of high purity. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound Dimethyl Sulfide?
A: BMS is sensitive to moisture and air and should be stored under an inert atmosphere (nitrogen or argon) at the recommended temperature, which is typically refrigerated (2-8°C).[1] It is a flammable liquid that reacts with water to produce flammable gas.[3] Always use anhydrous solvents and handle the reagent using standard air-free techniques, such as with syringes and septa.
Q2: What is the best way to quench a reaction containing excess BMS?
A: A common and safe method is to cool the reaction mixture to 0°C in an ice bath. Then, slowly add a protic solvent like methanol dropwise. You will observe hydrogen gas evolution, so control the addition rate to keep it manageable. After the gas evolution has stopped, continue stirring for another 15-30 minutes before proceeding with the aqueous workup.[1]
Q3: My reaction has a very strong, unpleasant odor. Is this normal?
A: Yes, the unpleasant smell is due to the dimethyl sulfide ligand.[4] It is recommended to work with BMS in a well-ventilated fume hood. For larger-scale reactions, methods are available to scrub the dimethyl sulfide from the vent stream, such as using activated carbon or oxidizing it with sodium hypochlorite (B82951) or potassium persulfate (Oxone).
Q4: Can BMS reduce carboxylic acids and esters?
A: Yes, BMS is an excellent reagent for the reduction of carboxylic acids and esters to their corresponding alcohols.[2][3]
Q5: Are there any functional groups that are not reduced by BMS?
A: BMS generally does not reduce acid chlorides or nitro groups.[2]
Experimental Protocols
General Procedure for the Reduction of a Carboxylic Acid to an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid
-
This compound dimethyl sulfide (BMS) solution (e.g., 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Water
-
Extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, dissolve the carboxylic acid (1 equivalent) in anhydrous THF (approximately 10 volumes).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the BMS solution (typically 1 to 1.5 equivalents) dropwise via syringe over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50°C.[2]
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol. Be cautious as hydrogen gas will evolve.
-
After gas evolution ceases, stir the mixture for an additional 30 minutes at room temperature.
-
Pour the mixture into water (10 volumes) and extract with ethyl acetate or dichloromethane (B109758) (3 x volumes).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography if necessary.[2]
General Procedure for Hydroboration-Oxidation of an Alkene
This protocol provides a general method for the anti-Markovnikov hydration of an alkene.
Materials:
-
Alkene
-
This compound dimethyl sulfide (BMS) solution
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (B78521) (e.g., 3 M)
-
30% Hydrogen peroxide (H₂O₂)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
Part A: Hydroboration
-
To a dry flask under an inert atmosphere, add the alkene (1 equivalent) dissolved in anhydrous THF.
-
Cool the flask to 0°C.
-
Slowly add BMS (approximately 0.33 to 0.5 equivalents, depending on the desired stoichiometry) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the hydroboration is complete as monitored by an appropriate method.
Part B: Oxidation
-
Cool the reaction mixture back to 0°C.
-
Slowly and sequentially add aqueous sodium hydroxide, followed by the very careful dropwise addition of 30% hydrogen peroxide. The addition of H₂O₂ can be exothermic, so maintain the temperature below 25°C.
-
After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour, or until the oxidation is complete.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (or another suitable solvent).
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate to yield the crude alcohol.
-
Purify as needed via distillation or chromatography.
References
Technical Support Center: Quenching Excess Borane in Large-Scale Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching excess borane in large-scale chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard when quenching excess this compound?
A1: The primary hazard is the rapid and exothermic reaction that produces large volumes of flammable hydrogen gas.[1][2] This can lead to a dangerous pressure buildup if the reaction vessel is not adequately vented.[3] The reaction's exotherm can also cause the solvent to boil, potentially leading to a runaway reaction if not properly controlled.
Q2: What are the most common quenching agents for this compound reactions?
A2: Protic solvents are the most common quenching agents. Methanol (B129727) is widely used due to its effectiveness and the volatility of the resulting trimethyl borate (B1201080), which aids in its removal.[4][5] Other alcohols like ethanol (B145695) and isopropanol, as well as water, are also used. Acetone can be used but should be with caution as it can be reduced by this compound.[6]
Q3: Why is slow, controlled addition of the quenching agent crucial?
A3: Slow, controlled addition is critical to manage the rate of hydrogen gas evolution and to control the reaction exotherm. Adding the quenching agent too quickly can lead to a rapid increase in temperature and pressure, creating a significant safety hazard.[7][8] It is highly recommended to add the quenching agent dropwise while closely monitoring the internal reaction temperature.
Q4: At what temperature should a this compound quench be performed?
A4: The reaction mixture should be cooled, typically to 0°C using an ice bath, before and during the quenching process.[5][8] Maintaining a low temperature is essential for controlling the exothermic nature of the quench.
Q5: How can I remove boron-containing byproducts after quenching?
A5: A common and effective method is to perform repeated distillations from methanol.[4] This converts the boric acid byproduct into volatile trimethyl borate, which can be removed under reduced pressure.
Q6: How do I know when the quenching process is complete?
A6: The cessation of hydrogen gas evolution is a primary indicator that the excess this compound has been consumed.[5] For a more definitive confirmation, analytical techniques such as ¹¹B NMR spectroscopy can be employed to detect the presence of any residual this compound species.[1][9]
Q7: Can water be used as the primary quenching agent?
A7: While water does quench this compound, the reaction can be very vigorous. It is generally recommended to perform an initial quench with an alcohol like methanol to react with the bulk of the excess this compound before adding water.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uncontrolled, rapid gas evolution and temperature spike during quench. | Quenching agent added too quickly. Inadequate cooling of the reaction mixture. | Immediately stop the addition of the quenching agent. Ensure the cooling bath is efficient and providing adequate cooling. If safe, dilute the reaction mixture with a cold, inert solvent. |
| Formation of a thick, unmanageable precipitate during workup. | Precipitation of boric acid in the solvent system. | Add methanol and co-distill to form the more soluble trimethyl borate.[4] For some systems, adding aqueous NaOH can help to dissolve boric acid salts.[10] |
| Incomplete reaction or low yield after workup. | The amine-borane complex was not fully cleaved. The product is lost during the removal of boron byproducts. | Amine-borane complexes can be stable. Cleavage may require heating with aqueous acid or base.[6][11] Minimize the number of methanol distillations to what is necessary to remove boron byproducts, as some product may be lost if it is volatile. |
| Product is contaminated with residual boron. | Incomplete quenching or insufficient removal of boron byproducts. | Ensure complete quenching by monitoring for the cessation of gas evolution and consider analytical confirmation. Perform additional co-distillations with methanol to remove residual boron as trimethyl borate.[4] |
Quantitative Data on Quenching Agents
| Quenching Agent | Typical Molar Equivalents | Reaction Temperature | Typical Reaction Time | Key Considerations |
| Methanol | Excess (often added until gas evolution ceases) | 0°C to room temperature | 15-30 minutes after addition is complete[5] | Forms volatile trimethyl borate, aiding in removal.[4] The reaction is exothermic. |
| Ethanol | Excess | 0°C to room temperature | Similar to methanol | Forms volatile triethyl borate. The reaction is exothermic. |
| Water | Excess | 0°C to room temperature | Can be very rapid | Reaction can be highly vigorous and difficult to control on a large scale.[5] It is often used after an initial quench with an alcohol. |
| Acetone | Excess | 0°C to room temperature | Variable | Can be reduced by this compound to isopropanol, so it is consumed in the process.[6] Use with caution. |
Experimental Protocols
Protocol 1: Standard Quenching of Excess this compound-THF with Methanol
-
Cooling: Once the primary reaction is complete, cool the reaction vessel to 0°C using an ice-water bath.
-
Setup for Addition: Equip the reaction vessel with a pressure-equalizing dropping funnel and ensure the system is vented to a scrubber or a safe exhaust.
-
Slow Addition of Methanol: Slowly add methanol dropwise to the cooled, stirred reaction mixture.[5]
-
Monitoring: Maintain a slow addition rate to control the evolution of hydrogen gas. Monitor the internal reaction temperature to ensure it does not rise significantly.
-
Completion of Addition: Continue adding methanol until gas evolution subsides.
-
Stirring: Allow the mixture to stir for an additional 15-30 minutes at 0°C to ensure all excess this compound has been quenched.[5]
-
Aqueous Addition: Slowly add water to the reaction mixture to hydrolyze any remaining borate esters.
-
Proceed to Workup: The reaction is now ready for standard aqueous workup procedures.
Protocol 2: Workup for Removal of Boron Byproducts
-
Solvent Removal: After quenching, remove the bulk of the reaction solvent using a rotary evaporator.
-
Methanol Addition: Add a sufficient volume of methanol to the residue and concentrate the mixture again under reduced pressure. This step converts boric acid and its esters to the more volatile trimethyl borate.[4]
-
Repeat: Repeat the process of adding methanol and concentrating the mixture 2-3 times to ensure the complete removal of boron residues.
-
Final Product Isolation: After the final concentration, proceed with the standard purification protocol for your product (e.g., extraction, crystallization, or chromatography).
Visualizations
Experimental Workflow for Quenching Excess this compound
Caption: Workflow for quenching excess this compound.
Troubleshooting Decision Tree for this compound Quench
Caption: Troubleshooting decision tree for this compound quenching.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound & this compound Complexes - Wordpress [reagents.acsgcipr.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Air and Moisture Sensitivity of Borane Reagents
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with air and moisture-sensitive borane reagents. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of these powerful reagents in your experiments.
Troubleshooting Guides
This section is designed to help you quickly identify and resolve common problems that may arise when working with this compound reagents.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Reactivity | Degraded Reagent: Prolonged or improper storage, exposure to air or moisture. Older bottles of this compound-dimethyl sulfide (B99878), in particular, may show reduced yields. | - Use a fresh bottle of the reagent.- Titer the reagent to determine the active concentration before use.- Store reagents under an inert atmosphere (nitrogen or argon) and at the recommended temperature. This compound tetrahydrofuran (B95107) complex (BTHF) should be refrigerated (0-5 °C).[1][2] |
| Incomplete Reaction | Insufficient Reagent: Underestimation of the required stoichiometric amount due to partial degradation of the this compound solution. | - Add additional equivalents of the this compound reagent after monitoring the reaction progress (e.g., by TLC).[2] |
| Formation of Insoluble Precipitate During Quenching | Formation of Boric Acid: Hydrolysis of this compound reagents produces boric acid, which can precipitate in some solvent systems. | - For large-scale reactions, use a methanol (B129727) scrubbing system to convert escaping dithis compound (B8814927) to the more soluble methyl borate.[1][3]- For quenching, a mixture of THF and water, followed by aqueous NaOH can be effective.[2] |
| Unexpected Side Products | Reaction with Solvent: Some aprotic solvents like acetone, N,N-dimethylacetamide, and acetonitrile (B52724) can be reduced by this compound.[1][2][3] | - Choose an appropriate inert solvent such as tetrahydrofuran (THF) or diethyl ether for your reaction.[2] |
| Vigorous, Uncontrolled Reaction | Rapid Addition of Reagent: Adding the this compound reagent too quickly to the reaction mixture.Reaction with Protic Solvents: this compound reagents react exothermically with water, alcohols, and acids.[1][3] | - Add the this compound reagent slowly and in a controlled manner, especially for large-scale reactions.- Ensure the reaction setup is free from moisture and protic solvents unless they are part of the planned reaction. |
| Pressure Buildup in Reaction Vessel | Hydrogen Gas Evolution: Reaction of this compound with moisture or protic solvents, or during quenching, generates hydrogen gas.[1][3] | - Ensure the reaction vessel is not sealed and is properly vented to a fume hood or a scrubbing system to safely manage hydrogen evolution.[2] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store my this compound reagents?
This compound complexes must always be stored under a dry, inert atmosphere, such as nitrogen or argon.[1] Specific storage temperatures vary by reagent:
-
This compound-Tetrahydrofuran Complex (BTHF): Requires refrigeration at 0-5 °C to maintain long-term stability.[1][4]
-
Dimethyl Sulfide this compound (DMSB): Can be stored at ambient temperatures.[1]
-
N,N-Diethylaniline this compound (DEANB): Can be stored at ambient temperatures.[1]
Q2: What are the signs that my this compound reagent has degraded?
Reduced reactivity or complete lack of reaction is a primary indicator of reagent degradation.[2] For solutions, the appearance of precipitates can also indicate decomposition. It is recommended to use fresh reagents or to titrate older batches to determine the active concentration before use.[2]
Q3: What solvents are compatible with this compound reagents?
Inert aprotic solvents like tetrahydrofuran (THF) and diethyl ether are generally recommended.[2] Avoid solvents that can be reduced by this compound, such as acetone, N,N-dimethylacetamide, and acetonitrile.[1][3]
Q4: How do I safely quench a reaction containing excess this compound?
Excess this compound should be quenched by slowly adding a protic solvent, typically methanol, at a low temperature (e.g., 0 °C) to control the exothermic reaction and hydrogen gas evolution.[2] Following the initial quench with methanol, water can be added to hydrolyze any remaining boron intermediates.[2] For large-scale reactions, a methanol scrubbing system is recommended to handle any vented dithis compound.[1][3]
Q5: What are the primary safety hazards associated with this compound reagents?
-
Flammability: this compound reagents and the hydrogen gas produced during quenching are flammable.[5][6] Concentrated solutions (>15 wt%) of some boranes can be pyrophoric, igniting spontaneously on contact with air.[2]
-
Toxicity: Boranes are toxic.[7] Hydrolysis of this compound reagents produces boric acid, which is a suspected reprotoxic mutagen.[2][7]
-
Reactivity: Boranes react vigorously and exothermically with water, alcohols, and acids.[1][2][3]
Q6: How can I remove boron-containing byproducts from my final product?
A common laboratory method for removing boron byproducts is to repeatedly concentrate the reaction mixture from methanol.[2] This process converts boron species into volatile trimethyl borate, which can be effectively removed under reduced pressure.[2]
Stability of Common this compound Reagents
The stability of this compound reagents is crucial for successful and reproducible experiments. Below is a summary of the stability of common this compound complexes.
| Reagent | Stabilizer | Storage Temperature (°C) | Stability Notes |
| 1.0 M this compound-Tetrahydrofuran Complex (BTHF) | 0.005 M NaBH₄ | 0 - 5 | Thermally unstable; must be kept cold to maximize shelf life.[1][2][4] Decomposes above 35 °C.[2] Susceptible to hydrolysis and oxidation upon exposure to air.[4] |
| This compound-Dimethyl Sulfide Complex (DMSB) | None typically required | Ambient | More stable than BTHF.[5][6] Commercially available in higher concentrations.[5][6] Has a strong, unpleasant odor.[5] |
| Amine-Borane Complexes (e.g., N,N-Diethylaniline this compound) | Not applicable | Ambient | Generally more stable towards hydrolysis compared to ether or sulfide complexes due to the stronger Lewis basicity of the amine.[1] Some are even stable in the presence of aqueous mineral acids.[1] |
Experimental Protocols
Protocol 1: Transfer of this compound Reagent from a Sure/Seal™ Bottle
This protocol describes the standard procedure for transferring an air- and moisture-sensitive this compound reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.[2][8]
Materials:
-
Sure/Seal™ bottle of this compound reagent
-
Dry, nitrogen- or argon-flushed reaction flask with a rubber septum
-
Dry, inert gas-flushed syringe and a long needle (e.g., 18-gauge or smaller)
-
Source of dry, high-purity nitrogen or argon gas with a bubbler
Procedure:
-
Ensure all glassware is thoroughly oven-dried to remove adsorbed moisture.[8][9]
-
Assemble the reaction flask, equip it with a septum, and flush it thoroughly with inert gas. A slight positive pressure of the inert gas should be maintained, as indicated by a bubbler.[9]
-
Pressurize the Sure/Seal™ bottle with the inert gas by inserting a needle connected to the gas line through the septum.
-
Carefully insert the needle of the purged syringe through the septum on the Sure/Seal™ bottle.
-
Withdraw the desired volume of the this compound reagent into the syringe.
-
Remove any gas bubbles from the syringe by inverting it and carefully expelling the gas.
-
Insert the needle of the syringe through the septum of the reaction flask and slowly add the reagent to the reaction mixture.[2]
Protocol 2: Quenching of a Reaction Containing this compound Reagent
This protocol provides a general procedure for safely quenching a reaction where a this compound reagent was used in excess.[2]
Procedure:
-
Cool the reaction flask to 0 °C using an ice bath.
-
While stirring, slowly and dropwise add methanol to the reaction mixture to quench the excess this compound.
-
Observe the evolution of hydrogen gas; control the rate of methanol addition to keep the gas evolution manageable.[2]
-
Continue stirring for 15-30 minutes after the gas evolution has ceased to ensure the quench is complete.
-
Slowly add water to hydrolyze any remaining boron intermediates.
-
Proceed with the standard aqueous workup as required for your specific reaction.
Visualizations
Caption: Experimental workflow for handling this compound reagents.
Caption: Troubleshooting logic for common this compound reagent issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. media.msanet.com [media.msanet.com]
- 5. This compound Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 6. This compound dimethylsulfide - Wikipedia [en.wikipedia.org]
- 7. This compound & this compound Complexes - Wordpress [reagents.acsgcipr.org]
- 8. web.mit.edu [web.mit.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Preventing Rearrangement in Hydroboration of Alkenes
Welcome to the Technical Support Center for organoborane chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the prevention of rearrangement during the hydroboration of alkenes.
Frequently Asked Questions (FAQs)
Q1: Does carbocation rearrangement occur during hydroboration-oxidation of alkenes?
A1: No, carbocation rearrangements do not occur during the hydroboration-oxidation of alkenes.[1][2][3][4] The reaction proceeds through a concerted, four-membered transition state where the boron and hydrogen atoms add to the double bond simultaneously.[4][5][6] This mechanism bypasses the formation of a discrete carbocation intermediate, which is a prerequisite for classical carbocation rearrangements seen in reactions like acid-catalyzed hydration.[1] This lack of rearrangement is a key advantage of the hydroboration-oxidation reaction for the synthesis of alcohols with a defined regiochemistry.[3][7]
Q2: If carbocation rearrangements don't happen, why am I getting an unexpected alcohol product, suggesting a rearrangement?
A2: While the hydroboration step itself is free from carbocation rearrangements, the initially formed organothis compound intermediate can undergo thermal rearrangement (isomerization).[8] This process involves a series of dehydroboration and re-hydroboration steps, allowing the boron atom to migrate along the carbon chain to the most thermodynamically stable position, which is typically the least sterically hindered carbon.[8] This isomerization is more prevalent with internal alkenes and can lead to the formation of a terminal alcohol from an internal alkene.
Q3: What factors promote the thermal rearrangement of organoboranes?
A3: The primary factors that promote the rearrangement of organoboranes are:
-
Temperature: Higher reaction temperatures significantly increase the rate of organothis compound isomerization.[8] This rearrangement is often intentionally induced at elevated temperatures (e.g., >100 °C) to synthesize terminal organoboranes.
-
Reaction Time: Prolonged reaction times after the initial hydroboration is complete provide more opportunity for the organothis compound to isomerize to the thermodynamically favored product.[8]
-
Steric Hindrance: Organoboranes derived from more sterically hindered alkenes are generally less stable and more prone to rearrange to a less hindered position.[8]
Q4: How can I prevent the thermal rearrangement of organoboranes?
A4: To minimize or prevent the thermal rearrangement of organoboranes, consider the following strategies:
-
Low Reaction Temperature: Perform the hydroboration step at low temperatures, typically 0°C or below, to significantly slow down the rate of isomerization.[8]
-
Use of Sterically Hindered Boranes: Employ bulky this compound reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylthis compound (B86530), or dicyclohexylthis compound.[1][8][9][10] The steric bulk of these reagents increases the activation energy for the dehydroboration step, thus hindering rearrangement.[8] These reagents also enhance the anti-Markovnikov regioselectivity.[1][10]
-
Prompt Oxidation: Proceed with the oxidation step immediately after the hydroboration reaction is complete to minimize the time available for the organothis compound to isomerize.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of an unexpected alcohol, suggesting rearrangement (e.g., terminal alcohol from an internal alkene). | Thermal rearrangement of the intermediate organothis compound. | 1. Lower the reaction temperature: Conduct the hydroboration at 0°C or below in an ice bath.[8]2. Use a sterically hindered this compound: Switch to 9-BBN, disiamylthis compound, or dicyclohexylthis compound.[8]3. Reduce reaction time: Monitor the reaction by TLC or GC and proceed with oxidation as soon as the starting alkene is consumed.[11] |
| Low regioselectivity (mixture of Markovnikov and anti-Markovnikov alcohols). | Use of a less sterically demanding this compound (e.g., BH₃·THF) with a less sterically differentiated alkene. | 1. Employ a bulkier this compound: Using 9-BBN or disiamylthis compound can significantly improve the regioselectivity towards the anti-Markovnikov product.[1][10][12]2. Control the stoichiometry and order of addition: Add the alkene to the this compound solution to ensure the this compound is in excess, which can favor the desired regioselectivity.[8] |
| Low reaction yield. | Impure or degraded this compound reagent. Presence of moisture in the reaction. | 1. Use fresh or properly stored this compound reagents: Solutions of boranes, especially 9-BBN, can degrade over time.[13]2. Ensure anhydrous conditions: Use dry solvents (like THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the this compound reagent.[11] |
Experimental Protocols
General Protocol for Hydroboration-Oxidation using 9-BBN to Prevent Rearrangement
This protocol is designed to minimize the thermal rearrangement of the organothis compound intermediate.
1. Hydroboration Step:
-
Under an inert atmosphere (argon or nitrogen), dissolve the alkene in anhydrous tetrahydrofuran (B95107) (THF) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equivalents) to the stirred alkene solution.
-
Allow the reaction mixture to stir at 0°C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
2. Oxidation Step:
-
While maintaining the temperature at 0°C, slowly and carefully add ethanol (B145695) to quench any unreacted 9-BBN.
-
Sequentially add a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition is exothermic; maintain the temperature below 40°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour.
3. Workup:
-
Add diethyl ether or another suitable organic solvent to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Flow for Preventing Rearrangement
Caption: Decision workflow for preventing organothis compound rearrangement.
Mechanism of Hydroboration (No Rearrangement)
Caption: Concerted mechanism of hydroboration avoiding carbocation formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Illustrated Glossary of Organic Chemistry - Disiamylthis compound [chem.ucla.edu]
- 10. Brown Hydroboration [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. periodicchemistry.com [periodicchemistry.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Borane Reductions
Welcome to the technical support center for borane reductions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound reagents.
Frequently Asked Questions (FAQs)
Q1: My this compound reduction is sluggish or incomplete. What are the common causes and how can I fix it?
A1: Incomplete this compound reductions are a common issue that can often be resolved by addressing a few key factors:
-
Reagent Stoichiometry: An insufficient amount of the this compound reagent is a primary cause of incomplete reactions. While a 1:1 molar ratio of hydride to the carbonyl group is theoretically required for some substrates, an excess of the this compound complex is often necessary to drive the reaction to completion. It is advisable to start with at least 1.5 to 2.0 equivalents of the this compound reagent.[1]
-
Reaction Temperature: Many this compound reductions proceed well at room temperature; however, less reactive substrates may require elevated temperatures to increase the reaction rate.[1] Consider gently heating the reaction mixture to 40-50 °C and monitoring the progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
Reaction Time: The reaction may simply need more time to reach completion. It is recommended to monitor the reaction's progress over an extended period (e.g., up to 24 hours) before concluding that it is incomplete.[1]
-
Reagent Quality: this compound solutions, particularly This compound-tetrahydrofuran (B86392) complex (BH3·THF), can degrade over time, especially with improper storage.[3] Use a fresh bottle of the reagent or titrate the solution to determine the active concentration before use.[3]
-
Solvent Purity: The presence of moisture in the solvent can quench the this compound reagent.[1] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1][4]
Q2: I'm observing unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: The formation of side products can often be attributed to the reactivity of this compound with other functional groups or the solvent.
-
Reaction with Solvent: Some aprotic solvents, such as acetone, N,N-dimethylacetamide, and acetonitrile, can be reduced by this compound.[3][4] It is crucial to choose a compatible solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Hydroboration of Alkenes: this compound readily reacts with alkenes and alkynes.[5][6] If your substrate contains these functional groups, they may also be reduced. Careful control of stoichiometry and temperature can sometimes achieve selective reduction of the desired functional group.
-
Formation of Amine-Borane Complexes: During the reduction of amides, the initial product is an amine-borane complex, which needs to be decomposed during workup to liberate the free amine.[7]
-
Over-reduction: In some cases, especially with highly reactive substrates or harsh conditions, over-reduction to alkanes can occur.[8] Milder conditions and careful monitoring can help prevent this.
Q3: How should I properly handle and store my this compound reagents to ensure safety and maintain their reactivity?
A3: Safe handling and proper storage are critical when working with this compound reagents.
-
Handling: Always handle this compound reagents in a well-ventilated area, preferably under a fume hood, to avoid inhaling fumes.[9] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[9] When transferring reagents, use dry syringes or cannulas under an inert atmosphere.[9]
-
Storage: this compound complexes should be stored under a dry, inert atmosphere of nitrogen or argon.[4] this compound-THF (BTHF) requires refrigeration (0-5 °C) for long-term storage to maintain its quality, while this compound-dimethyl sulfide (B99878) (DMSB) can be stored at ambient temperatures.[4] Containers should be tightly sealed to prevent leakage and exposure to moisture.[9]
-
Incompatibilities: this compound reagents react vigorously with water, releasing flammable hydrogen gas.[9] They are also incompatible with oxidizing agents, acids, and bases.[9]
Q4: What is the recommended procedure for quenching and working up a this compound reduction reaction?
A4: A proper quenching and workup procedure is essential for safety and to isolate the desired product.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.[2]
-
Quenching: Slowly and carefully add a protic solvent, such as methanol (B129727), dropwise to the reaction mixture to quench any excess this compound.[1][2][3] Be aware that this will cause the evolution of hydrogen gas, so ensure adequate ventilation and control the rate of addition.[2][7]
-
Hydrolysis: After the gas evolution subsides, a dilute aqueous acid (e.g., 1 M HCl) can be added to hydrolyze the intermediate borate (B1201080) esters.[1]
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[2]
-
Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: The crude product can then be purified by standard methods such as column chromatography.[2]
Pro-Tip for Boron Residue Removal: Boron-containing byproducts can sometimes be difficult to remove. A useful technique is to repeatedly concentrate the reaction mixture from methanol. This process forms volatile trimethyl borate, which can be removed under reduced pressure.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Reactivity | Degraded Reagent (prolonged/improper storage, air/moisture exposure).[3] | - Use a fresh bottle of reagent.- Titrate the reagent to determine its active concentration before use.[3]- Store reagents under an inert atmosphere (nitrogen or argon) and at the recommended temperature (refrigerate BH3·THF).[3][4] |
| Incomplete Reaction | - Insufficient Reagent.[1]- Low Reaction Temperature.[1]- Insufficient Reaction Time.[1]- Steric Hindrance in the Substrate.[1] | - Increase the equivalents of the this compound reagent (e.g., 1.5-2.0 eq).[1]- Gently heat the reaction mixture (e.g., 40-50 °C).[1][2]- Extend the reaction time and monitor by TLC/NMR.[1]- For sterically hindered substrates, consider increasing both temperature and the excess of the reducing agent.[1] |
| Formation of Insoluble Precipitate During Quenching | Formation of boric acid from the hydrolysis of this compound reagents.[3] | - For large-scale reactions, consider a methanol scrubbing system to convert escaping dithis compound (B8814927) to the more soluble methyl borate.[3][4]- During workup, a mixture of THF and water, followed by aqueous NaOH, can be effective.[3] |
| Unexpected Side Products | - Reaction with an incompatible solvent (e.g., acetone, acetonitrile).[3][4]- Hydroboration of alkenes or alkynes present in the substrate.[5][6] | - Use a compatible solvent such as THF or diethyl ether.- Protect the alkene/alkyne functionality before the reduction, or carefully control reaction conditions to favor the reduction of the target functional group. |
Experimental Protocols
General Protocol for the Reduction of a Carboxylic Acid to a Primary Alcohol
This protocol provides a general procedure for the this compound reduction of a carboxylic acid.
Materials:
-
Carboxylic acid
-
Anhydrous Tetrahydrofuran (THF)
-
This compound-dimethyl sulfide complex (BH3·SMe2) or this compound-THF complex (BH3·THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
Procedure:
-
Setup: Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous THF (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.[2]
-
Addition of this compound: Slowly add the this compound reagent (BH3·THF or BH3·SMe2, typically 1.5-2.0 equivalents) dropwise to the stirred solution over a period of about 1 hour.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.[2] The progress of the reaction should be monitored by TLC. If the reaction is sluggish, it can be heated to 40-50 °C.[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess this compound. Effervescence (hydrogen gas evolution) will be observed.[2]
-
Workup: After stirring at room temperature for 2 hours, pour the reaction mixture into water (10 volumes) and extract with ethyl acetate or dichloromethane.[2]
-
Washing: Wash the organic layer successively with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.[2]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[2]
Data Presentation
Table 1: Comparison of Common this compound Reagents
| Reagent | Common Form | Concentration | Stability | Key Features |
| This compound-Tetrahydrofuran (BH3·THF) | Solution in THF | Typically 1 M[11] | Less stable; requires refrigeration (0-5 °C) for long-term storage.[4] | Commonly used, but lower concentration and stability can be drawbacks.[11] |
| This compound-Dimethyl Sulfide (BH3·SMe2) | Neat or solution | Up to 10 M[11] | More stable than BH3·THF; can be stored at room temperature.[4][11] | Higher concentration and stability are advantageous, but has an unpleasant odor.[11][12] |
Table 2: General Reactivity of this compound with Common Functional Groups
| Functional Group | Product | Relative Reactivity | Notes |
| Carboxylic Acid | Primary Alcohol | Very High | This compound is highly selective for carboxylic acids over esters.[5][11][13] |
| Aldehyde | Primary Alcohol | High | Rapidly reduced.[6] |
| Ketone | Secondary Alcohol | High | Rapidly reduced.[6] |
| Amide | Amine | High | A common and effective method for amide reduction.[2][7] |
| Alkene/Alkyne | Alkane (via hydroboration) | High | Will readily undergo hydroboration.[5] |
| Ester | Primary Alcohol | Low | Generally not reduced by this compound under conditions that reduce carboxylic acids.[2][5] |
| Nitrile | Amine | Moderate | Can be reduced, but typically slower than carboxylic acids.[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. This compound & this compound Complexes - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. leapchem.com [leapchem.com]
- 10. Workup [chem.rochester.edu]
- 11. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 12. This compound Reagents [organic-chemistry.org]
- 13. Khan Academy [khanacademy.org]
Technical Support Center: Removal of Boron-Containing Byproducts
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing boron-containing byproducts from their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing byproducts encountered in organic synthesis?
A1: In many chemical reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the primary boron-containing byproducts include:
-
Unreacted Boronic Acids or Esters: Often the starting material in excess or from incomplete reactions.[1][2]
-
Borate Salts: Formed from the boronic acid under the basic reaction conditions.[1]
-
Boric Acid: The final hydrolysis product of many organoboron compounds.[2]
-
Boroxines: Cyclic anhydrides of boronic acids that can complicate purification.[1]
Q2: What are the primary strategies for removing boron-containing impurities?
A2: The choice of purification method depends on the properties of your desired product and the nature of the boron impurity. Common strategies include:
-
Liquid-Liquid Extraction: Exploiting the acidic nature of boronic acids for separation.[2]
-
Chromatography: Separating compounds based on polarity differences.[2][3]
-
Scavenger Resins: Using solid-supported reagents to selectively bind to boron species.[1][4]
-
Recrystallization: A powerful technique for purifying solid products.[2][3]
-
Derivatization/Complexation: Converting the boron impurity into a species with different solubility or chromatographic properties.[1][4]
Troubleshooting Guides
Issue 1: Standard aqueous workup is not removing the boronic acid impurity.
This is a common problem, especially if the desired product has some water solubility or if the boronic acid is not easily ionized.[1]
Solutions:
-
Increase pH: Ensure the basic wash is sufficiently alkaline (pH > 10) to fully deprotonate the boronic acid to the more water-soluble boronate salt. A 1-2 M solution of NaOH or K₂CO₃ is often effective.[1][5]
-
Add a Complexing Agent: The addition of a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can significantly enhance the partitioning of the boronate into the aqueous layer by forming a highly water-soluble anionic complex.[1][4]
-
Change the Solvent System: If your product is soluble in non-polar solvents, consider using solvents like diethyl ether or toluene (B28343) for the organic layer to minimize the co-extraction of the polar boronic acid.[1]
Issue 2: The product and boronic acid byproduct are co-eluting during silica (B1680970) gel chromatography.
Co-elution is a frequent challenge due to the similar polarities of many products and boronic acid impurities.[1]
Solutions:
-
Use a Boron Scavenger Resin: This is often a highly effective method. Scavenger resins contain functional groups (e.g., diols) that covalently bind to boronic acids, allowing for their removal by simple filtration.[1][4]
-
Convert to a Trifluoroborate Salt: Boronic acids can be converted to potassium trifluoroborate salts (R-BF₃K) by reaction with KHF₂. These salts have significantly different solubility and chromatographic properties, often facilitating easy separation.[1]
-
Adjust the Mobile Phase: For column chromatography, trying a different solvent system with varying polarity and selectivity can help resolve the co-elution. For instance, switching from a hexane/ethyl acetate (B1210297) system to a dichloromethane/methanol system may alter the elution order.[2][5]
Data Presentation: Comparison of Boron Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Ionization of acidic boronic acid to a water-soluble boronate salt. | Simple, inexpensive, and removes bulk inorganic salts. | May not be sufficient for complete removal, can lead to emulsions. | First-pass purification for stable, neutral, or basic organic products. |
| Sorbitol Extraction | Forms a highly water-soluble anionic complex with boronate species.[1][4] | Significantly enhances extraction efficiency over a simple basic wash.[1] | Requires an additional reagent (sorbitol) and a basic aqueous phase. | When a standard basic wash is insufficient to remove all boronic acid. |
| Scavenger Resins | Covalent binding of boron species to a solid support (e.g., diol functionality).[1][4] | High selectivity and efficiency; simple filtration-based removal; can be used in various solvents. | Cost of the resin; may require optimization of reaction time (2-16 hours).[1] | Removing trace to moderate amounts of boronic acid, especially when chromatography is difficult. |
| Recrystallization | Differential solubility of the product and impurity in a given solvent system.[3] | Can yield very pure product; scalable. | Product must be a solid; requires finding a suitable solvent system; potential for product loss in the mother liquor. | Purification of solid products with different solubility profiles from the boron impurity. |
| Conversion to Trifluoroborate Salt | Reaction with KHF₂ to form a salt with different physical properties.[1] | Salts are often easily separated by filtration or chromatography.[1] | Requires an additional reaction step and reagent. | When other methods fail and a significant change in the impurity's properties is needed. |
Experimental Protocols
Protocol 1: Boron Removal using a Scavenger Resin
This protocol provides a general procedure for the removal of boronic acid impurities using a diol-functionalized scavenger resin.[1]
Materials:
-
Crude reaction mixture containing the desired product and boronic acid impurity.
-
Diol-functionalized scavenger resin (e.g., SiliaBond Diol, Amberlite IRA743).[1]
-
Anhydrous solvent (e.g., THF, DCM, or the reaction solvent).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel, fritted glass filter).
Procedure:
-
Dissolve the crude reaction mixture in a suitable anhydrous solvent to a concentration of approximately 50-100 mg/mL.[1]
-
Add the scavenger resin to the solution. A typical loading is 3-5 equivalents of resin relative to the estimated amount of the boron impurity.[1]
-
Stir the resulting slurry at room temperature for 2 to 16 hours.[1]
-
Monitor the removal of the boronic acid by TLC or LC-MS.
-
Once the boronic acid is no longer detected in the solution, filter the mixture to remove the resin.
-
Wash the filtered resin with a small amount of the solvent to recover any adsorbed product.
-
Combine the filtrate and washes. The resulting solution contains the purified product.
Protocol 2: Enhanced Liquid-Liquid Extraction with Sorbitol
This protocol describes an enhanced basic extraction method for removing boronic acid impurities.
Materials:
-
Crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
1-2 M aqueous solution of NaOH or K₂CO₃.
-
D-Sorbitol.
-
Separatory funnel.
-
Brine solution.
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Prepare a 1-2 M aqueous basic solution and dissolve D-sorbitol in it to a concentration of 0.5-1 M.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the basic sorbitol solution to the separatory funnel.
-
Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate. The aqueous layer now contains the boronate-sorbitol complex.
-
Drain the aqueous layer.
-
Repeat the extraction with the basic sorbitol solution if necessary (monitor by TLC or LC-MS).
-
Wash the organic layer with brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: A general workflow for the removal of boron-containing byproducts.
Caption: Decision tree for selecting a boron byproduct removal method.
References
Technical Support Center: Enhancing Enantioselectivity in Asymmetric Hydroboration
Welcome to the Technical Support Center for Asymmetric Hydroboration. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments, with a focus on enhancing enantioselectivity. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve consistent and highly selective results.
Troubleshooting Guide: Low or Inconsistent Enantioselectivity
Experiencing low or fluctuating enantiomeric excess (ee) is a common challenge in asymmetric hydroboration. This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (ee) is significantly lower than the literature value for the same reaction. What is the most common cause?
A1: The first and most critical step is to rigorously validate your analytical method (e.g., chiral HPLC or GC).[1] An unoptimized or improperly calibrated method can give inaccurate ee values. Ensure you have achieved baseline separation of the enantiomers (Resolution > 1.5) and have verified the accuracy and precision of your method.[1] After confirming your analytical method is sound, the next most common culprits are the purity of your reagents and catalyst.[1]
Q2: I've confirmed my analytical method, but my ee is still low and varies between runs. What should I investigate next?
A2: Focus on the purity and handling of your reagents and catalyst.[1]
-
Substrate/Reagent Purity: Trace impurities in your starting alkene or this compound source can act as catalyst poisons or inhibitors.[2] Purify your substrate if necessary (e.g., via distillation or recrystallization).
-
This compound Reagent Quality: this compound solutions like BH₃·THF can degrade over time. Use a freshly opened bottle or titrate an older one to determine its exact concentration. For solid reagents like 9-BBN, ensure they have been stored under inert atmosphere.
-
Catalyst/Ligand Quality: The purity of your chiral ligand or metal precursor is paramount. Even minor impurities can drastically affect enantioselectivity. If you synthesized the catalyst/ligand yourself, ensure it is fully characterized. For air- or moisture-sensitive catalysts, ensure they have been handled under strictly inert conditions.[2]
Q3: Can the choice of solvent dramatically impact the enantioselectivity?
A3: Absolutely. The solvent can play a crucial role in the chiral induction process.[2] In rhodium-catalyzed hydroboration of styrenes, for example, switching solvents can lead to large variations in enantioselectivity, with dichloromethane (B109758) often being a good choice.[3]
-
Purity: Ensure your solvent is anhydrous and free of peroxides, as water and other impurities can quench the this compound reagent or deactivate the catalyst.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex in the transition state, thereby affecting the ee. It is often necessary to screen several solvents to find the optimal one for your specific system.
Q4: My reaction is incomplete, and I have a lot of starting material left. What could be the issue?
A4: Incomplete conversion can be due to several factors:
-
Reagent Stoichiometry and Purity: Verify that your this compound reagent is active and used in the correct stoichiometric amount. Remember that one equivalent of BH₃ can react with up to three equivalents of a terminal alkene.[4]
-
Reaction Time and Temperature: Sterically hindered alkenes or less reactive this compound reagents might require longer reaction times or higher temperatures to achieve full conversion.[4][5] Monitor the reaction's progress using TLC or GC.
-
Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst, leading to the reaction stalling.[1][2]
Q5: I am observing the formation of the undesired Markovnikov alcohol product. How can I improve the regioselectivity?
A5: The anti-Markovnikov regioselectivity of hydroboration is primarily governed by steric and electronic factors.[6][7] To enhance it:
-
Use a Bulkier this compound Reagent: Switching from this compound (BH₃) to a bulkier reagent like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylthis compound (B86530) significantly increases the steric hindrance at the boron center, favoring its addition to the less substituted carbon of the alkene.[6][7]
-
Catalyst Control: In transition-metal-catalyzed hydroborations, the choice of ligand can influence regioselectivity. Some ligand systems can even override the inherent preference and lead to the Markovnikov product.[8]
Data Presentation: Factors Influencing Enantioselectivity
The following tables summarize quantitative data on how different experimental parameters can affect the enantiomeric excess (ee) in asymmetric hydroboration reactions.
Table 1: Effect of Solvent and Temperature on Rh-Catalyzed Hydroboration of Styrene (B11656)
| Entry | Solvent | Temperature (°C) | ee (%) |
| 1 | Dichloromethane (CH₂Cl₂) | 25 | 91 |
| 2 | Dichloromethane (CH₂Cl₂) | 0 | 85 |
| 3 | Dichloromethane (CH₂Cl₂) | -20 | 71 |
| 4 | Toluene | 25 | 82 |
| 5 | Tetrahydrofuran (THF) | 25 | 75 |
| 6 | Diethyl Ether (Et₂O) | 25 | 68 |
Data synthesized from a study on Rhodium(I)-NHC complex catalyzed hydroboration of styrene with pinacolthis compound.[3]
Table 2: Effect of Chiral Ligand on Cu-Catalyzed Hydroboration of β-Amidoacrylates
| Entry | Substrate (R group) | Ligand | ee (%) |
| 1 | Et | (S)-MeO-BIPHEP | 93 |
| 2 | Me | (S)-MeO-BIPHEP | 92 |
| 3 | t-Bu | (S)-MeO-BIPHEP | 88 |
| 4 | Bn | (S)-MeO-BIPHEP | 83 |
| 5 | Ph | (S)-MeO-BIPHEP | 70 |
Data from a study on copper-catalyzed asymmetric hydroboration using NaOt-Bu as an additive.[9]
Table 3: Reagent Control with Diisopinocampheylthis compound (Ipc₂BH)
| Entry | Alkene Substrate | Product Alcohol | ee (%) |
| 1 | cis-2-Butene | (R)-(-)-2-Butanol | 98.4 |
| 2 | cis-3-Hexene | (R)-(-)-3-Hexanol | 97 |
| 3 | Norbornene | exo-Norborneol | 99.6 |
| 4 | α-Methylstyrene | 2-Phenyl-1-propanol | 25 |
Data compiled from studies on hydroboration using Ipc₂BH derived from (+)-α-pinene.
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydroboration of Styrene Derivatives
This protocol describes a general method for the hydroboration of styrene derivatives using a Rhodium(I)-N-heterocyclic carbene (NHC) complex.[3]
Materials:
-
Rhodium catalyst (e.g., Rh(I)-NHC complex, 1 mol%)
-
Styrene derivative (1.0 equiv)
-
Pinacolthis compound (HBpin, 1.15 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Nitrogen-filled glovebox
-
Standard Schlenk line techniques
Procedure:
-
Inside a nitrogen-filled glovebox, add the Rh-catalyst (0.005 mmol, 1 mol%) to an oven-dried vial.
-
Add anhydrous dichloromethane (1 mL).
-
Add pinacolthis compound (1.15 equiv) to the solution and stir for 5 minutes.
-
Add the styrene derivative (1.0 equiv, 0.5 mmol) to the reaction mixture.
-
Seal the vial and continue stirring at room temperature (25 °C) for the required time (typically 4-18 hours), monitoring by TLC or GC.
-
Work-up (Oxidation): Upon completion, cool the reaction to 0 °C. Slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Asymmetric Hydroboration using Diisopinocampheylthis compound (Ipc₂BH)
This protocol outlines the use of a stoichiometric chiral this compound for the asymmetric hydroboration of a prochiral cis-alkene.
Materials:
-
Diisopinocampheylthis compound (Ipc₂BH)
-
cis-Alkene (e.g., cis-2-butene)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Standard inert atmosphere techniques (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, place a solution of Ipc₂BH in anhydrous THF in a flask and cool to the desired temperature (e.g., -25 °C).
-
Slowly add the cis-alkene to the stirred Ipc₂BH solution.
-
Maintain the reaction at the specified temperature for several hours (e.g., 4-12 hours) to allow for the formation of the trialkylthis compound intermediate. Monitor by GC if possible.
-
Work-up (Oxidation): After the hydroboration is complete, maintain the inert atmosphere and carefully add 3 M NaOH solution, ensuring the temperature does not rise excessively.
-
Slowly and carefully add 30% H₂O₂ dropwise via a syringe, keeping the temperature below 40-50 °C with an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by distillation.
-
Purify the product alcohol by distillation or column chromatography.
Visualizations
Key Factors Influencing Enantioselectivity
The enantioselectivity of an asymmetric hydroboration is a result of a complex interplay of various factors. The optimal conditions are highly specific to the substrate and the catalytic system being used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.org [mdpi.org]
- 6. Asymmetric Hydroboration — Making Molecules [makingmolecules.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ligand-Controlled Regiodivergent Enantioselective Rhodium-Catalyzed Alkene Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Managing Borane-Dimethyl Sulfide Odor
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the pungent odor associated with borane-dimethyl sulfide (B99878) (BMS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the source of the strong odor when using this compound-dimethyl sulfide?
The potent, unpleasant smell is primarily due to dimethyl sulfide (DMS), a volatile sulfur compound that is part of the this compound-dimethyl sulfide complex.[1][2][3][4] The odor can be released during handling, reaction, and quenching processes.
Q2: My lab has a persistent DMS smell after a reaction. What should I do?
A persistent odor suggests that residual BMS or free DMS is present in the workspace. The following steps should be taken:
-
Ventilation: Ensure the fume hood is operating correctly and maintain adequate laboratory ventilation.[1][5]
-
Surface Decontamination: Wipe down all potentially contaminated surfaces (fume hood sash, benchtops, equipment) with a suitable neutralizing agent. See the "Experimental Protocols" section for detailed procedures.
-
Waste Disposal: Ensure all BMS-contaminated waste has been properly quenched and disposed of according to your institution's safety guidelines.
Q3: How can I minimize the odor during my experiment?
Proactive measures can significantly reduce the release of DMS odor:
-
Work in a Fume Hood: Always handle this compound-dimethyl sulfide and perform reactions in a well-ventilated chemical fume hood.[1][5]
-
Proper Quenching: Slowly add a quenching agent at the end of your reaction to safely neutralize any unreacted BMS. Methanol (B129727) is a common and effective quenching agent.[6]
-
Vent Scrubbing: For larger scale reactions, consider passing any vented gases through a scrubbing system containing activated carbon or an oxidizing solution to capture DMS.[7]
Q4: What are the best practices for cleaning glassware that has been in contact with BMS?
To effectively remove the odor from glassware:
-
Initial Quench: Rinse the glassware with a small amount of an alcohol like methanol or isopropanol (B130326) in a fume hood to quench any residual BMS.
-
Oxidative Cleaning: Submerge the glassware in a base bath or a solution of an oxidizing agent like sodium hypochlorite (B82951) (bleach) or potassium permanganate. See the "Experimental Protocols" section for details.
-
Standard Washing: After decontamination, wash the glassware with soap and water as you normally would.
Q5: A small amount of BMS was spilled in the fume hood. How should I clean it up?
For minor spills within a fume hood:
-
Absorb: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[8]
-
Neutralize: Carefully and slowly add a quenching agent, such as an alcohol, to the absorbent material.
-
Disposal: Collect the neutralized absorbent material in a sealed container for proper waste disposal. Do not use water indiscriminately for large spills.[8]
Quantitative Data on Odor Mitigation Strategies
| Method | Principle of Action | Relative Effectiveness | Safety Considerations |
| Ventilation (Fume Hood) | Dilution and removal of airborne DMS. | High | Standard laboratory practice. |
| Activated Carbon Scrubbing | Adsorption of DMS onto a high-surface-area material. | High | Dithis compound in the vent stream must be destroyed first to prevent ignition.[7] |
| Sodium Hypochlorite (Bleach) Scrubbing/Washing | Oxidation of dimethyl sulfide to less odorous compounds like dimethyl sulfoxide (B87167) (DMSO) and dimethyl sulfone.[7] | High | Ensure compatibility of the scrubber system with bleach solutions.[7] |
| Potassium Persulfate (Oxone®) Scrubbing | Oxidation of dimethyl sulfide.[7] | High | The scrubber system must be able to handle a slurry.[7] |
| Methanol Quenching | Reacts with this compound to form non-volatile products and helps to dilute DMS.[6][7] | Moderate for odor, High for quenching | Flammable solvent. |
| Water Quenching | Reacts violently with BMS, liberating flammable gases.[9] | Low for odor control, use with caution for quenching | Can be hazardous; exothermic reaction.[9] |
Experimental Protocols
Protocol 1: Neutralization of this compound-Dimethyl Sulfide Odor on Glassware
-
Pre-Rinse (in a fume hood): Carefully rinse the contaminated glassware with a small volume of methanol to quench any residual this compound-dimethyl sulfide.
-
Prepare Oxidizing Bath: In a designated container within the fume hood, prepare a 10% solution of household bleach (sodium hypochlorite) in water.
-
Soak Glassware: Submerge the pre-rinsed glassware in the bleach solution for at least one hour. For stubborn odors, an overnight soak may be necessary.
-
Rinse Thoroughly: Remove the glassware from the bleach solution and rinse it extensively with deionized water.
-
Final Cleaning: Wash the glassware with a standard laboratory detergent, rinse with deionized water, and allow to dry.
Protocol 2: Decontamination of Laboratory Surfaces
-
Ensure Ventilation: Confirm that the laboratory fume hood is functioning correctly.
-
Prepare Neutralizing Solution: Prepare a 10% solution of household bleach in water.
-
Wipe Surfaces: Dampen a cloth or paper towel with the bleach solution and wipe down all potentially contaminated surfaces within the fume hood, including the sash, side walls, and work surface.
-
Rinse with Water: Using a clean cloth dampened with water, wipe down the surfaces again to remove any residual bleach.
-
Dry Surfaces: Dry the surfaces with a clean paper towel.
Visualizations
Caption: Troubleshooting workflow for managing this compound-dimethyl sulfide odor.
Caption: Workflow for cleaning glassware contaminated with this compound-dimethyl sulfide.
References
- 1. zoro.com [zoro.com]
- 2. This compound Reagents [organic-chemistry.org]
- 3. This compound dimethylsulfide - Wikipedia [en.wikipedia.org]
- 4. This compound Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Safe Handling and Disposal of Borane Reagents
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of borane reagents. The following question-and-answer format directly addresses common issues and troubleshooting scenarios encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reagents?
A1: this compound reagents present several significant hazards:
-
Flammability and Pyrophoricity: Many this compound complexes and their solutions, especially at concentrations above 15 wt%, are pyrophoric, meaning they can ignite spontaneously upon contact with air.[1][2] All boranes are flammable.[3]
-
Reactivity with Water and Protic Solvents: Boranes react vigorously, and sometimes violently, with water, alcohols, and other protic solvents to release flammable hydrogen gas.[1][2][3] This can lead to a dangerous pressure buildup in sealed containers.
-
Toxicity: this compound compounds are toxic to mammals.[4] Dithis compound (B8814927) (B₂H₆), a gas that can be released from this compound solutions, is highly toxic and can cause respiratory distress.[4]
-
Byproduct Hazards: The hydrolysis of this compound reagents produces boric acid, which is a suspected reprotoxic mutagen.[2][4]
Q2: What are the most common this compound reagents used in the lab, and how do they differ?
A2: The most frequently used this compound reagents are solutions of this compound complexed with a Lewis base, which makes them easier to handle than gaseous dithis compound.[5] The two most common are this compound-Tetrahydrofuran (BTHF) and this compound-Dimethyl Sulfide (BMS).
| Reagent | Common Concentration | Stability & Storage | Key Characteristics |
| This compound-Tetrahydrofuran (BTHF) | 1 M in THF | Less stable; requires refrigeration (0-5°C) to prevent decomposition.[1][6] | Versatile and widely used.[1] Can cleave the THF ring over time, especially at elevated temperatures.[1][7] |
| This compound-Dimethyl Sulfide (BMS) | 2 M or 10 M in THF or neat | More stable than BTHF and can be stored at ambient temperature.[1][5][8] | Has a strong, unpleasant odor.[5] Does not require a stabilizer like sodium borohydride.[8] |
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound reagents?
A3: A comprehensive PPE strategy is essential to mitigate the risks associated with this compound reagents.[9]
| PPE Category | Specification | Rationale |
| Body Protection | Flame-resistant lab coat (e.g., Nomex®) worn over 100% cotton clothing.[9] | Protects against fire hazards. Synthetic fabrics should be avoided as they can melt and adhere to the skin.[9] |
| Eye & Face Protection | Chemical splash goggles are the minimum requirement. A full-face shield worn over safety glasses is required when there is a significant splash or explosion risk.[9] | Protects eyes from splashes and fumes which can cause severe irritation or permanent damage.[3] |
| Hand Protection | Double gloving is recommended. An inner pair of chemical-resistant nitrile or neoprene gloves and an outer pair of flame-resistant gloves (e.g., Nomex® or Kevlar®).[3][9] | Provides both chemical resistance and protection from fire.[3] |
| Footwear | Fully enclosed, chemical-resistant shoes.[9] | Protects feet from spills. Open-toed shoes are strictly prohibited.[9] |
| Respiratory Protection | A respirator may be necessary depending on the volatility and concentration of the this compound being handled.[3] | Protects against inhalation of toxic this compound fumes or dithis compound gas.[3] |
Troubleshooting Guides
Issue 1: A white precipitate forms in my this compound-THF (BTHF) solution.
-
Possible Cause: The BTHF may be degrading. BTHF can undergo thermal decomposition, especially if not stored properly at 0-5°C.[1][6] It can also react with atmospheric moisture if the container seal is compromised.[1]
-
Solution:
-
Do not use the reagent. A change in appearance is a sign of degradation, which can affect its reactivity and potentially create a more hazardous situation.
-
Safely quench the entire bottle of the suspect reagent using the standard quenching protocol (see Experimental Protocols below).
-
Procure a fresh bottle of BTHF and ensure it is stored under an inert atmosphere in a refrigerator.
-
Issue 2: Gas evolution is too rapid and uncontrollable during the quenching process.
-
Possible Cause: The quenching agent (e.g., methanol) was added too quickly, or the reaction mixture was not sufficiently cooled. This compound's reaction with protic solvents is highly exothermic and produces hydrogen gas.[1]
-
Solution:
-
Immediately stop the addition of the quenching agent.
-
Ensure the reaction flask is securely placed in an ice bath to cool the contents.
-
Control the reaction by adding the quenching agent dropwise, allowing the gas evolution to subside between additions.[2]
-
Ensure adequate ventilation and that the hydrogen gas being produced is safely vented away from ignition sources.[1]
-
Issue 3: I've finished my reaction, but the product is complexed with this compound.
-
Possible Cause: Amine products, in particular, can form stable complexes with this compound. These adducts must be broken to isolate the free amine.[4]
-
Solution:
-
After quenching the excess this compound reagent with a primary alcohol like methanol (B129727), the amine-borane complex can often be hydrolyzed.
-
This is typically achieved by heating the mixture with an aqueous acid (e.g., HCl).[10][11]
-
Alternatively, some amine-borane complexes can be decomposed using palladium catalysis.[1]
-
Experimental Protocols
Protocol: Standard Quenching of Excess this compound Reagent
This protocol outlines the general procedure for safely neutralizing unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing excess this compound.
-
Anhydrous methanol (or another alcohol like isopropanol).
-
Deionized water.
-
Ice bath.
-
Appropriate workup solutions (e.g., aqueous acid or base).
Procedure:
-
Cool the Reaction: Place the reaction flask in an ice bath and cool the contents to 0°C.[2]
-
Slow Addition of Alcohol: While stirring vigorously, slowly add anhydrous methanol dropwise to the reaction mixture. You will observe hydrogen gas evolution. The rate of addition must be controlled to keep this effervescence manageable.[2]
-
Stir: Continue stirring the mixture at 0°C for 15-30 minutes after the gas evolution has ceased to ensure all the reactive this compound has been quenched.[2]
-
Hydrolyze Boron Intermediates: Slowly add deionized water to hydrolyze any remaining boron intermediates, such as borate (B1201080) esters.[2]
-
Aqueous Workup: Proceed with the standard aqueous workup for your specific synthesis, which may involve extraction with an appropriate organic solvent.
-
Waste Disposal: The resulting aqueous layer containing boric acid and other boron salts should be collected and disposed of as hazardous chemical waste according to your institution's guidelines.[4]
Visualizations
Caption: A standard workflow for the safe handling of this compound reagents.
Caption: A decision tree for responding to a this compound reagent spill.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. leapchem.com [leapchem.com]
- 4. This compound & this compound Complexes - Wordpress [reagents.acsgcipr.org]
- 5. This compound Reagents [organic-chemistry.org]
- 6. media.msanet.com [media.msanet.com]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to this compound Dimethyl Sulfide | Borates Today [borates.today]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Poisoning in Borane-Phosphine Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating catalyst poisoning in borane-phosphine catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of catalyst poisoning in my this compound-phosphine catalyzed reaction?
A1: Catalyst poisoning manifests through several observable signs during your experiment. The most common symptom is a significant decrease in the reaction rate or a complete halt of the reaction.[1] You may also observe a lower than expected product yield, a decrease in selectivity leading to the formation of unwanted byproducts, or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve conversion. In some cases, a visual change, such as the formation of a precipitate or a color change, may indicate catalyst deactivation.
Q2: What are the most common substances that can poison my this compound-phosphine catalyst?
A2: this compound-phosphine catalysts, particularly those operating as Frustrated Lewis Pairs (FLPs), are sensitive to a range of impurities. Key poisons include:
-
Water and Protic Impurities: Moisture is a well-documented inhibitor of many FLP-catalyzed reactions.[2] Protic impurities, such as alcohols from solvents, can react with the this compound or the activated substrate, leading to catalyst deactivation.
-
Coordinating Solvents, Substrates, or Products: Solvents with coordinating atoms (e.g., ethers, nitriles) can sometimes bind to the Lewis acidic this compound center, inhibiting its ability to participate in the catalytic cycle. Similarly, if the substrate or product has a functional group that can strongly coordinate to the this compound, it can act as an inhibitor. For instance, in some hydrosilylation reactions, carbonyl substrates have been shown to bind irreversibly to the Lewis acid, halting catalysis.[3]
-
Excess this compound or Phosphine (B1218219): In reactions where a phosphine-borane adduct is a precatalyst, an excess of free phosphine can sometimes inhibit the reaction. Conversely, in certain reductions using hydroboranes as a hydrogen source, excess this compound (e.g., BH₃) can compete with the substrate for coordination to the phosphine, leading to a longer induction period or inhibition.[4]
-
Impurities from Reagents: Reagents and starting materials can contain trace impurities that act as poisons. These can include residual water, acids, or bases from previous synthetic steps.
Q3: Can a poisoned this compound-phosphine catalyst be regenerated?
A3: Regeneration of a poisoned this compound-phosphine catalyst is challenging and often not feasible, especially in the case of irreversible poisoning like phosphine oxidation. However, if the poisoning is due to reversible inhibition, such as by water, removing the poison can restore catalytic activity.[2] For instance, if water is the suspected poison, ensuring strictly anhydrous conditions in a subsequent reaction should restore the catalyst's performance. In some specific cases of intramolecular FLPs, thermal treatment has been shown to "revive" the catalyst by inducing a conformational change.[5]
Troubleshooting Guides
Issue 1: Reduced or No Catalytic Activity
If you observe a significant drop in reaction rate or a complete lack of conversion, follow this troubleshooting guide.
Potential Cause & Troubleshooting Steps:
-
Presence of Water or Protic Impurities:
-
Diagnosis: Run a control reaction under rigorously anhydrous conditions using freshly dried solvents and reagents. If the activity is restored, water was the likely culprit.
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use solvents from a solvent purification system or freshly distilled from an appropriate drying agent.[6][7] Store hydroscopic reagents in a desiccator or glovebox.
-
-
Oxygen Contamination:
-
Diagnosis: If the reaction was not performed under a strictly inert atmosphere, phosphine oxidation is a possibility.
-
Solution: Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles).[6] Conduct the entire experiment under a positive pressure of an inert gas (e.g., in a glovebox or using Schlenk techniques).
-
-
Inhibition by a Coordinating Species (Solvent, Substrate, or Product):
-
Diagnosis: If the reaction solvent is a known coordinating solvent (e.g., THF, acetonitrile), consider its potential to interfere. Analyze the reaction mixture using techniques like NMR spectroscopy to check for the formation of stable adducts between the catalyst and the substrate or product.
-
Solution: Switch to a non-coordinating solvent (e.g., toluene, dichloromethane). If the substrate or product is the inhibitor, it may be necessary to modify the catalyst structure to reduce its affinity for the inhibiting species.
-
-
Incorrect Stoichiometry of Precatalyst Components:
-
Diagnosis: If using a multi-component catalytic system, an incorrect ratio of phosphine to this compound can lead to an excess of one component, which may be inhibitory.
-
Solution: Carefully re-verify the stoichiometry of all catalyst components.
-
Issue 2: Low Product Yield Despite Some Conversion
If the reaction proceeds but gives a low yield of the desired product, consider the following.
Potential Cause & Troubleshooting Steps:
-
Gradual Catalyst Deactivation:
-
Diagnosis: Monitor the reaction progress over time. A reaction that starts well but then slows down or stops prematurely suggests gradual deactivation.
-
Solution: This could be due to slow decomposition of the catalyst or the slow introduction of a poison. Re-evaluate the purity of all reagents and the inertness of the reaction setup. Consider adding the catalyst in portions throughout the reaction.
-
-
Side Reactions:
-
Diagnosis: Analyze the crude reaction mixture by NMR, GC-MS, or LC-MS to identify any byproducts.
-
Solution: Optimize reaction conditions (temperature, concentration) to favor the desired reaction pathway. A lower temperature may reduce the rate of decomposition or side reactions.
-
Quantitative Data on Catalyst Inhibition
The following table summarizes quantitative data on the effect of an inhibitor on a Frustrated Lewis Pair catalyzed reaction.
| Catalyst System | Reaction | Inhibitor | Molar Equivalents of Inhibitor (relative to catalyst) | Effect on Reaction Rate | Citation |
| B(C₆F₅)₃ / 2,2,6,6-tetramethylpiperidine | Hydrogenation of imines | Water (H₂O) | 5 | Significant reduction in reaction rate, but inhibition is reversible | [2] |
Experimental Protocols
Protocol 1: Diagnostic "Spiking" Experiment to Identify a Suspected Poison
This experiment helps to confirm if a specific substance is acting as a catalyst poison.
-
Baseline Reaction: Set up a reaction under optimized, anhydrous, and anaerobic conditions with purified reagents and solvents. Monitor the reaction to establish a baseline conversion rate and final yield.
-
Spiking: Set up an identical parallel reaction. To this reaction, add a known, small amount of the suspected poison (e.g., 1-5 mol% relative to the catalyst).
-
Comparison: Monitor both reactions simultaneously. A significant decrease in the rate or yield of the "spiked" reaction compared to the baseline confirms the inhibitory effect of the added substance.
Protocol 2: General Procedure for Solvent Purification
For reactions sensitive to water and oxygen, rigorous solvent purification is crucial.
-
Degassing: Place the solvent in a suitable flask and sparge with a stream of dry argon or nitrogen for at least 30 minutes. Alternatively, for more rigorous degassing, perform at least three freeze-pump-thaw cycles.
-
Drying:
-
Non-coordinating solvents (e.g., Toluene, Hexane): Reflux over sodium/benzophenone until a persistent blue or purple color is obtained, then distill under an inert atmosphere.
-
Chlorinated solvents (e.g., Dichloromethane): Reflux over calcium hydride (CaH₂) and distill under an inert atmosphere. Caution: Do not use sodium with chlorinated solvents.
-
Ethereal solvents (e.g., THF, Diethyl Ether): Check for peroxides before drying. If peroxides are present, they must be removed. Then, reflux over sodium/benzophenone and distill under an inert atmosphere.
-
-
Storage: Store the purified solvent over activated molecular sieves in a sealed flask under an inert atmosphere.
An alternative to distillation is to use a column-based solvent purification system which passes the solvent through columns of activated alumina (B75360) and a supported copper catalyst to remove water and oxygen, respectively.[7]
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Re-Silane complexes as frustrated lewis pairs for catalytic hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Workup Procedures for Hydroboration-Oxidation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the workup of hydroboration-oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the overall purpose of the workup in a hydroboration-oxidation reaction?
The workup is a critical multi-step process designed to:
-
Safely quench any unreacted borane reagent.
-
Oxidize the intermediate organothis compound compound to the desired alcohol.
-
Remove all boron-containing byproducts to allow for the isolation of the pure alcohol product.
Q2: Why are hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH) added during the workup?
This combination is essential for the oxidation step. The base (NaOH) deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻).[1][2][3] This highly nucleophilic anion then attacks the electron-deficient boron atom of the organothis compound intermediate. This initiates a rearrangement that replaces the carbon-boron (C-B) bond with a carbon-oxygen (C-O) bond, ultimately leading to the alcohol product after hydrolysis.[1][2]
Q3: What are the primary safety concerns during a hydroboration-oxidation workup?
-
Reactivity of Boranes: this compound reagents (like BH₃·THF) are reactive, flammable, and fume in air. They must be handled under an inert atmosphere (e.g., nitrogen or argon).[1][4] The intermediate trialkylboranes can be pyrophoric (spontaneously ignite in air), especially in high concentrations.[2][5]
-
Hydrogen Peroxide: Concentrated hydrogen peroxide (e.g., 30%) is a strong oxidizer.[1][4] Contact with skin and eyes should be avoided.
-
Exothermic Reaction: The addition of the oxidative solution (H₂O₂/NaOH) to the organothis compound is often exothermic.[1] The peroxide should be added slowly, and the reaction vessel should be cooled in an ice bath to maintain control over the reaction temperature.[1]
-
Gas Evolution: At high pH and temperature, hydrogen peroxide can decompose to release oxygen gas.[5] This can cause pressure buildup in a sealed system and create an oxygen-enriched atmosphere in the reactor. Maintaining a nitrogen flow and controlled addition temperature can mitigate this risk.[5]
Q4: How are the boron byproducts removed after the reaction?
The oxidation step converts the organothis compound into the desired alcohol and boric acid or its salts (borates).[6] These borate (B1201080) salts are typically water-soluble and can be removed from the organic product by performing an aqueous extraction.[4] For stubborn boron residues that remain in the organic layer, a common and effective technique is to repeatedly dissolve the crude product in methanol (B129727) and remove the solvent via rotary evaporation.[7] This process converts the boron impurities into volatile trimethyl borate ((MeO)₃B), which is easily removed under vacuum.[7]
Q5: Why is the order of addition (hydroboration first, then oxidation) so important?
The hydroboration step must be complete before the addition of the oxidative reagents.[1] Adding the peroxide and base prematurely would lead to the decomposition of the this compound reagent and would not result in the desired alcohol product. The oxidation with peroxide is sluggish without the presence of a base.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield; Starting Material Recovered | 1. Decomposed this compound Reagent: Solutions of boranes (especially 9-BBN) can decompose over time.[8] 2. Incomplete Hydroboration: Insufficient reaction time or temperature for the hydroboration step. 3. Ineffective Oxidation/Hydrolysis: The hydrolysis of the intermediate borate esters can be slow, especially with sterically hindered substrates.[9] | 1. Use a fresh bottle of the this compound reagent or titrate the solution to determine its active concentration. 2. Ensure adequate reaction time for the hydroboration step as dictated by your specific substrate. 3. Increase the reaction time for the oxidation step. Gentle heating (e.g., 50-60 °C) can facilitate the hydrolysis.[10] In some cases, allowing the reaction to stir overnight may be necessary.[9][11] |
| Persistent Emulsion During Aqueous Extraction | 1. Presence of a Water-Miscible Solvent: Reaction solvents like Tetrahydrofuran (THF) are miscible with water and can promote emulsion formation.[12] 2. Formation of Soaps/Salts: Byproducts can act as surfactants. | 1. Before beginning the extraction, remove the majority of the THF or other water-miscible solvent via rotary evaporation.[12] 2. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions.[4] |
| Product is Contaminated with Boron Impurities (greasy solid or broad NMR signals) | 1. Incomplete Oxidation: Not all of the C-B bonds were converted to C-O bonds, leaving organothis compound residues. 2. Incomplete Removal of Borate Salts: Borate salts were not fully removed during the aqueous extraction. | 1. Ensure the oxidation step is complete by allowing for sufficient reaction time. 2. The most effective method is azeotropic removal. Dissolve the crude product in methanol (MeOH) and concentrate the solution using a rotary evaporator. Repeat this process 2-3 times. This converts boron residues into volatile trimethyl borate, which is easily removed.[7] |
| Vigorous Gas Bubbling and Exotherm During Peroxide Addition | 1. Rapid Decomposition of H₂O₂: The base catalyzes the decomposition of hydrogen peroxide into oxygen and water, a highly exothermic process.[5] 2. Addition Rate is Too Fast: Adding the peroxide solution too quickly does not allow for adequate heat dissipation. | 1. Maintain the reaction temperature between 0–25 °C using an ice bath.[1] 2. Add the hydrogen peroxide solution dropwise or via an addition funnel to control the rate and the internal temperature.[1] 3. For large-scale reactions, ensure a steady flow of inert gas (e.g., nitrogen) to prevent the buildup of an oxygen-rich atmosphere in the reactor headspace.[5] |
| TLC shows a new spot at the baseline after oxidation | 1. Formation of Borate Ester Intermediate: The spot at the baseline is likely the highly polar trialkylthis compound or the resulting borate ester, which has not yet been hydrolyzed to the final alcohol.[11] | 1. This indicates an incomplete reaction. Continue stirring, potentially with gentle heating, to promote full hydrolysis to the desired alcohol.[9][10] Monitor the reaction by TLC until the baseline spot is converted to the product spot. |
| Reaction workup is messy or substrate is sensitive to NaOH/H₂O₂ | 1. Harsh reaction conditions: The standard NaOH/H₂O₂ conditions can be too harsh for some sensitive functional groups. | 1. Consider using a milder oxidizing agent such as sodium perborate (B1237305) (NaBO₃·4H₂O) or sodium percarbonate.[8][11] These reagents are often used with water and can be stirred overnight at room temperature for a gentler oxidation.[11] |
Detailed Experimental Protocols
Standard Protocol for Hydroboration-Oxidation Workup (Small Scale)
This protocol assumes the initial hydroboration reaction in THF is complete.
Reagents & Equipment:
-
Reaction mixture in THF
-
Ice-water bath
-
3 M aqueous Sodium Hydroxide (NaOH)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Diethyl ether (or other suitable extraction solvent like DCM)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
-
Rotary evaporator
Procedure:
-
Cooling: Place the flask containing the organothis compound solution in an ice-water bath to cool it to 0 °C.
-
Oxidation: While stirring, slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.[10] Maintain the internal temperature below 25 °C during the addition to control the exotherm.
-
Completion of Oxidation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. For hindered substrates, gentle heating to 50-60 °C for an hour may be required to ensure complete hydrolysis of the borate esters.[9][10] The reaction is complete when the two-phase mixture becomes clear.[10]
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dilute the mixture and extract the product.[4]
-
Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.[4] The brine wash helps to remove residual water and break any emulsions.
-
Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude alcohol.[4]
-
Purification: Purify the crude product by the most appropriate method, such as silica (B1680970) gel column chromatography or distillation.[4]
Visualizations
Experimental Workflow
Caption: General workflow for the oxidative workup of organoboranes.
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for troubleshooting low yield in hydroboration-oxidation.
Key Chemical Transformations in Workup
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. reddit.com [reddit.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
Unlocking Molecular Architecture: A Comparative Guide to ¹¹B NMR Analysis for Organoborane Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Organoboranes are a cornerstone of modern synthetic chemistry, celebrated for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their structural integrity is paramount to their function, making robust analytical techniques for their characterization indispensable. Among the available methods, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool, providing direct insight into the electronic environment of the boron nucleus. This guide offers an objective comparison of ¹¹B NMR with other common analytical techniques and provides the experimental framework for its application.
¹¹B NMR vs. Alternative Analytical Techniques: A Comparative Overview
The choice of analytical technique depends on the specific structural question being asked. While methods like ¹H and ¹³C NMR, mass spectrometry, and X-ray crystallography are invaluable, ¹¹B NMR offers distinct advantages for organoborane analysis.
| Technique | Information Provided | Advantages | Limitations |
| ¹¹B NMR | Direct information on the coordination number (sp² vs. sp³), electronic environment, and symmetry around the boron atom.[1][2] | High sensitivity due to the high natural abundance (80.1%) of the ¹¹B isotope.[2][3] Wide chemical shift range (~220 ppm) provides excellent signal dispersion.[4] | Quadrupolar nature of the ¹¹B nucleus can lead to broad signals, sometimes obscuring fine details like coupling constants.[3][5] |
| ¹H / ¹³C NMR | Information about the organic framework of the molecule. ¹H-¹¹B coupling can provide connectivity data. | Provides detailed structural information about the carbon skeleton and attached protons. | Indirectly probes the boron center. Carbon signals directly attached to boron can be broadened and difficult to detect due to quadrupolar relaxation.[4] ¹H spectra can be complicated by coupling to both ¹¹B and ¹⁰B isotopes.[6] |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio, confirming molecular weight and elemental composition. | Extremely high sensitivity. Can identify components in a complex mixture. | Provides no direct information about the boron coordination environment. Isotopic patterns for boron can complicate spectral interpretation. |
| X-ray Crystallography | Provides a definitive three-dimensional structure of the molecule in the solid state. | Unambiguous structural determination, including bond lengths and angles. | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the structure in solution. |
Interpreting ¹¹B NMR Spectra: Key Parameters
The power of ¹¹B NMR lies in the correlation between its spectral parameters and the organothis compound's structure.
Chemical Shift (δ)
The ¹¹B chemical shift is highly sensitive to the coordination number and the electronic nature of the substituents on the boron atom. This provides a direct and reliable method to distinguish between different classes of organoboranes.[1]
-
Three-Coordinate (Trigonal Planar, sp²-hybridized) Boron: These compounds possess an empty p-orbital and are deshielded, resulting in resonances at a lower field (more positive ppm values).[7]
-
Four-Coordinate (Tetrahedral, sp³-hybridized) Boron: The formation of a dative bond with a Lewis base fills the p-orbital, leading to increased shielding and a significant upfield shift in the ¹¹B NMR signal.[1][7]
Table of Typical ¹¹B NMR Chemical Shift Ranges (Referenced to BF₃•OEt₂)
| Organothis compound Class | Coordination | Hybridization | Typical Chemical Shift (δ, ppm) |
| Trialkylboranes (R₃B) | 3 | sp² | +83 to +93[7] |
| Boronic Acids (RB(OH)₂) | 3 | sp² | +27 to +33[7] |
| Boronic Esters (RB(OR)₂) | 3 | sp² | +22 to +42[8] |
| Trialkoxyboranes (B(OR)₃) | 3 | sp² | +8 to +25[8] |
| Tetraorganoborates ([R₄B]⁻) | 4 | sp³ | -15 to -22 (for alkyl)[7] |
| Borohydrides ([RₓBH₄₋ₓ]⁻) | 4 | sp³ | -45 to -26[7] |
| Amine-Borane Adducts (R₃B←NR'₃) | 4 | sp³ | -25 to +5[8] |
| Potassium Trifluoroborates ([RBF₃]K) | 4 | sp³ | +3 to +6[4] |
Signal Line Width
The ¹¹B nucleus has a nuclear spin of I = 3/2, making it quadrupolar. This means its interaction with an asymmetric local electric field gradient causes rapid nuclear relaxation, often resulting in broad NMR signals.[3][5] The line width is a valuable structural indicator:
-
Sharp Signals: Typically observed in highly symmetric environments, such as tetrahedral [BR₄]⁻ species, where the electric field gradient at the nucleus is small.
-
Broad Signals: Common for less symmetric, three-coordinate organoboranes.
Spin-Spin Coupling (J-coupling)
While often obscured by quadrupolar line broadening in solution-state NMR, J-coupling between ¹¹B and other nuclei (e.g., ¹H, ¹³C, ¹⁹F) can sometimes be resolved.[9] When observable, these couplings provide definitive evidence of direct bonds. For instance, in proton-coupled ¹¹B NMR spectra, the signal for a boron atom will be split into a multiplet by the hydrogen atoms directly attached to it (multiplicity = n+1 for spin ½ nuclei like ¹H).[7]
Experimental Protocols
Accurate and reproducible data are the foundation of structural elucidation. The following are generalized protocols for acquiring high-quality ¹¹B NMR data.
Protocol 1: Standard 1D ¹¹B NMR Acquisition
This protocol is suitable for determining the chemical shifts and assessing the purity of a sample.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the organothis compound compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Crucial: Use a quartz NMR tube (e.g., Wilmad 535-PP-7QTZ) to avoid the broad background signal from borosilicate glass, which can obscure sample signals.[2][10]
-
Filter the sample if any solid is present.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock and shim the instrument on the deuterium (B1214612) signal of the solvent. For optimal shimming, especially on high-field instruments, it is recommended to perform gradient shimming.[11]
-
Tune and match the broadband probe for the ¹¹B frequency (e.g., 160.4 MHz on a 500 MHz spectrometer).[11]
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems), often with proton decoupling.
-
Spectral Width (SW): Set a wide spectral width to cover the entire range of possible organothis compound chemical shifts, typically from +100 ppm to -120 ppm.[3]
-
Transmitter Offset (O1): Center the spectral window around ~0 ppm.
-
Acquisition Time (AQ): Typically 0.1-0.2 seconds is sufficient due to the fast relaxation of the ¹¹B nucleus.
-
Relaxation Delay (D1): A short delay of 0.1-1 second is usually adequate.
-
Number of Scans (NS): Start with 128 or 256 scans and increase as needed for signal-to-noise. Due to the high sensitivity of ¹¹B, sufficient signal is often obtained quickly.
-
-
Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-10 Hz to improve the signal-to-noise ratio of the typically broad peaks.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Reference the spectrum to an external standard, commonly BF₃•OEt₂ at δ = 0.0 ppm.[3]
-
Protocol 2: 2D ¹H-¹¹B Heteronuclear Single Quantum Coherence (HSQC)
This experiment is used to identify protons that are one or more bonds away from a boron atom, providing crucial connectivity information.
-
Sample Preparation & Spectrometer Setup:
-
Follow steps 1 and 2 from Protocol 1. A slightly more concentrated sample may be beneficial.
-
-
Acquisition Parameters:
-
Pulse Program: Select a gradient-enhanced HSQC pulse sequence (e.g., 'hsqcedetgp' on Bruker systems).[12]
-
¹H Dimension (F2): Set the spectral width to cover all proton signals of interest (e.g., 10-12 ppm). Set the transmitter offset (O1) to the center of the proton spectrum (~5-6 ppm).[13]
-
¹¹B Dimension (F1): Set the spectral width to encompass the expected ¹¹B chemical shift range (e.g., 100 ppm). Set the transmitter offset (O2) to the center of the expected boron region.
-
Coupling Constant: The experiment is optimized for a specific one-bond coupling constant (¹J(BH)). A typical value for B-H bonds is around 100-130 Hz. For longer-range correlations (HMBC-style), the delay should be optimized for smaller coupling constants (e.g., 5-10 Hz).[14]
-
Number of Scans (NS) & Increments: Set NS to a multiple of 8 or 16. Acquire a sufficient number of increments in the indirect (¹¹B) dimension (e.g., 128-256) to achieve adequate resolution.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell) to both dimensions.
-
Perform 2D Fourier transformation, followed by phase and baseline correction.
-
The resulting 2D spectrum will show correlation peaks between boron atoms and their attached protons.
-
Visualized Workflows and Relationships
Workflow for Organothis compound Structural Elucidation
The following diagram outlines the logical workflow from sample analysis to structural confirmation using ¹¹B NMR as a central tool.
Caption: Figure 1. Experimental Workflow for Organothis compound Analysis
¹¹B Chemical Shift and Structural Correlation
This diagram illustrates the fundamental relationship between the coordination environment of the boron atom and its resulting ¹¹B NMR chemical shift.
Caption: Figure 2. Boron Structure and ¹¹B Chemical Shift Correlation
References
- 1. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. science-and-fun.de [science-and-fun.de]
- 9. researchgate.net [researchgate.net]
- 10. NMR Protocols [nmr.chem.ucsb.edu]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 13. ulethbridge.ca [ulethbridge.ca]
- 14. pubs.acs.org [pubs.acs.org]
Characterizing Borane-Amine Adducts: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of borane-amine adducts is crucial for ensuring purity, stability, and reactivity. Mass spectrometry offers a powerful suite of tools for this purpose, each with distinct advantages and disadvantages. This guide provides a comparative overview of common mass spectrometry ionization techniques for the analysis of this compound-amine adducts, supported by experimental data and detailed protocols.
This compound-amine adducts, a class of Lewis acid-base complexes, are widely utilized in organic synthesis, hydrogen storage applications, and as precursors to advanced materials. Their characterization is essential to understand their chemical properties and ensure their suitability for various applications. While techniques like NMR and IR spectroscopy provide valuable structural information, mass spectrometry is indispensable for determining molecular weight and probing fragmentation patterns, which can reveal insights into the stability of the B-N dative bond.
This guide compares four prominent ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Electron Ionization (EI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Comparison of Ionization Techniques
The choice of ionization technique is critical and depends on the physicochemical properties of the this compound-amine adduct, such as its polarity, volatility, and thermal stability.
| Ionization Technique | Principle | Typical Adduct Polarity | Fragmentation | Key Advantages | Key Limitations |
| ESI | Soft ionization from a solution | Polar | Low (tunable) | Gentle ionization preserves the intact adduct; suitable for non-volatile and thermally labile compounds; easily coupled with liquid chromatography (LC). | Can form solvent adducts; requires analyte to be soluble and possess some polarity. |
| APCI | Soft ionization from a vaporized solution | Less polar to non-polar | Low to moderate | Suitable for less polar and more volatile compounds than ESI; tolerates higher flow rates and less pure solvents.[1][2][3] | Requires thermal stability to withstand vaporization; may induce more fragmentation than ESI.[4] |
| EI | Hard ionization in the gas phase | Volatile | Extensive | Provides detailed structural information through reproducible fragmentation patterns; extensive libraries available for known compounds. | Often leads to the absence of a molecular ion peak, complicating molecular weight determination; requires volatile and thermally stable analytes.[4] |
| MALDI | Soft ionization from a solid matrix | Wide range | Low | High sensitivity; suitable for a wide range of molecular weights; tolerant of some salts. | May be challenging for small molecules due to matrix interference; potential for matrix adduct formation can complicate spectra.[5][6] |
Performance Comparison: A Case Study
To illustrate the differences in performance, the following table summarizes the expected mass spectral data for a representative this compound-amine adduct, triethylamine-borane (TEAB), under different ionization conditions. The data for EI is based on the NIST database, while the data for ESI, APCI, and MALDI are illustrative of typical results for such a compound.
| Ionization Technique | Analyte | Expected Molecular Ion | Key Fragment Ions (m/z) | Predominant Ion Type | | :--- | :--- | :--- | :--- | :--- | :--- | | ESI | Triethylamine-borane | [M+H]⁺ at m/z 116 | 101 ([M-CH₃]⁺), 86 ([M-C₂H₅]⁺) | Protonated Molecule | | APCI | Triethylamine-borane | [M+H]⁺ at m/z 116 | 101 ([M-CH₃]⁺), 86 ([M-C₂H₅]⁺), 72 ([M-C₃H₇]⁺) | Protonated Molecule | | EI | Triethylamine-borane | M⁺˙ at m/z 115 (low abundance or absent) | 100 ([M-CH₃]⁺˙), 86 ([M-C₂H₅-H]⁺˙), 58 ([C₃H₈N]⁺) | Radical Cation & Fragments | | MALDI | Triethylamine-borane | [M+H]⁺ at m/z 116, [M+Na]⁺ at m/z 138 | 101 ([M-CH₃]⁺) | Protonated & Cationized Molecules |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound-amine adducts using the discussed techniques.
Electrospray Ionization (ESI-MS) Protocol
-
Sample Preparation: Dissolve the this compound-amine adduct in a suitable solvent system, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, to a final concentration of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
ESI Source Parameters (Typical):
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂) Pressure: 10-20 psi
-
Drying Gas (N₂) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
-
Mass Analyzer Settings:
-
Scan Range: m/z 50-500
-
Acquisition Mode: Positive ion
-
For MS/MS analysis, select the protonated molecular ion ([M+H]⁺) as the precursor and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to induce fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI-MS) Protocol
-
Sample Preparation: Prepare the sample as described for ESI-MS. APCI is generally more tolerant of less polar solvents.
-
Instrumentation: Use a mass spectrometer with an APCI source.
-
Injection: The sample can be infused or injected via an LC system. For direct infusion, use a flow rate of 100-500 µL/min.
-
APCI Source Parameters (Typical):
-
Corona Discharge Current: 2-5 µA
-
Vaporizer Temperature: 350-450 °C
-
Nebulizing Gas (N₂) Pressure: 40-60 psi
-
Drying Gas (N₂) Flow Rate: 5-10 L/min
-
Capillary Voltage: 3-4 kV
-
-
Mass Analyzer Settings: Similar to ESI-MS.
Electron Ionization (GC-MS) Protocol
-
Sample Preparation: Dissolve the this compound-amine adduct in a volatile, non-protic solvent (e.g., dichloromethane, diethyl ether) at a concentration of 10-100 µg/mL. The adduct must be sufficiently volatile and thermally stable.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
Gas Chromatography (GC) Conditions (Typical):
-
Injector Temperature: 200-250 °C (use a lower temperature if thermal decomposition is a concern)
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
EI Source Parameters (Typical):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-230 °C
-
-
Mass Analyzer Settings:
-
Scan Range: m/z 30-400
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol
-
Matrix Selection: Choose a suitable matrix. For small molecules, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice. However, for amines, derivatization may be necessary to improve ionization efficiency and avoid reactions with certain matrices.[6][7]
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Dissolve the this compound-amine adduct in a compatible solvent to a concentration of approximately 1 mg/mL.
-
-
Target Spotting: Mix the sample and matrix solutions (e.g., in a 1:10 sample:matrix ratio). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry (dried droplet method).
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
MALDI Source Parameters (Typical):
-
Laser: Nitrogen laser (337 nm) or other suitable laser.
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to minimize fragmentation.
-
-
Mass Analyzer Settings:
-
Acquisition Mode: Positive ion, reflectron mode for higher resolution.
-
Scan Range: Appropriate for the expected mass of the adduct and potential fragments.
-
Visualizing Workflows and Fragmentation
Mass Spectrometry Analysis Workflow
Caption: General workflow for mass spectrometry analysis of this compound-amine adducts.
General Fragmentation Pathways of this compound-Amine Adducts
Caption: Key fragmentation pathways for this compound-amine adducts in mass spectrometry.
Conclusion
The characterization of this compound-amine adducts by mass spectrometry is a versatile and powerful approach. Soft ionization techniques like ESI and APCI are generally preferred for determining the molecular weight of the intact adduct with minimal fragmentation. ESI is particularly well-suited for polar and non-volatile adducts, while APCI offers an alternative for less polar, more volatile compounds. In contrast, hard ionization with EI, typically coupled with GC, provides extensive fragmentation that can be invaluable for structural elucidation, provided the analyte is amenable to gas-phase analysis and a molecular ion can be observed or inferred. MALDI can be a high-sensitivity option, though potential matrix interferences for small molecules must be considered.
By selecting the appropriate ionization method and carefully optimizing experimental parameters, researchers can obtain detailed and reliable data on the identity, purity, and stability of this compound-amine adducts, thereby accelerating research and development in the numerous fields where these compounds are employed.
References
- 1. youtube.com [youtube.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A pitfall of using 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile as a matrix in MALDI TOF MS: chemical adduction of matrix to analyte amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of drug-DNA adducts by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Novel Borane Clusters
For Researchers, Scientists, and Drug Development Professionals
The field of boron cluster chemistry continues to expand, yielding novel polyhedral architectures with significant potential in materials science and medicine. X-ray crystallography remains the definitive method for elucidating the precise three-dimensional structures of these unique molecules. This guide provides a comparative overview of the crystallographic data and experimental protocols for a selection of recently synthesized novel borane clusters, alongside a well-established this compound for reference.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for three novel metallathis compound clusters and a reference this compound, tetradecathis compound(20). This data allows for a direct comparison of their solid-state structures.
| Parameter | Novel Cluster 1: [(CpW)₂(μ-H)₂(μ₃-H)₂B₄H₄W(CO)₄][1] | Novel Cluster 2: pileo-[(CpRu)₂Mo(CO)₃(μ-H)(μ-CO)(μ₃-BH)B₂H₅][2] | Novel Cluster 3: [NBun₄][(CO)₄WB₇H₁₂][3] | Reference: Tetradecathis compound(20)[4] |
| Formula | C₂₄H₃₈B₄O₄W₃ | C₂₄H₃₂B₃Mo O₄Ru₂ | C₂₀H₄₈B₇NO₄W | B₁₄H₂₀ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/n | P2₁/n | Pna2₁ | P2₁2₁2₁ |
| a (Å) | 11.293(3) | 11.192(2) | 19.932(6) | 10.35(1) |
| b (Å) | 16.538(5) | 16.421(3) | 11.292(2) | 11.45(1) |
| c (Å) | 15.011(4) | 15.221(3) | 13.432(3) | 10.22(1) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 109.43(2) | 108.62(1) | 90 | 90 |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 2642.1(12) | 2648.7(8) | 3023.0 | 1210.1 |
| Z | 4 | 4 | 4 | 4 |
| R-factor (%) | 4.86 | 3.97 | 3.78 | 6.9 |
Experimental Protocols
The determination of the crystal structures for the novel this compound clusters involved single-crystal X-ray diffraction. While specific parameters vary, the general workflow is consistent.
General Protocol:
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected over a range of orientations by rotating the crystal.
-
Data Reduction and Structure Solution: The collected diffraction images are processed to yield a set of reflection intensities. The crystal system and space group are determined, and the structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This process refines atomic positions, and thermal parameters. Hydrogen atoms are often located from difference Fourier maps and refined isotropically.
Specific Methodologies:
-
Novel Cluster 1 ([(Cp*W)₂(μ-H)₂(μ₃-H)₂B₄H₄W(CO)₄]): Data was collected on a Bruker SMART APEX CCD diffractometer with Mo Kα radiation. The structure was solved by direct methods and refined using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically.[1]
-
Novel Cluster 2 (pileo-[(Cp*Ru)₂Mo(CO)₃(μ-H)(μ-CO)(μ₃-BH)B₂H₅]): Single-crystal X-ray diffraction data were collected on a Bruker D8 QUEST diffractometer with Mo Kα radiation. The structure was solved with SHELXT and refined with SHELXL using Olex2. All non-hydrogen atoms were refined anisotropically.[2]
-
Novel Cluster 3 ([NBun₄][(CO)₄WB₇H₁₂]): Crystallographic measurements were made on a Nicolet P3/F diffractometer operating in the θ/2θ scan mode with graphite-monochromated Mo-Kα radiation. The structure was solved by standard heavy-atom methods and refined by full-matrix least-squares using SHELX76. All non-hydrogen atoms were refined anisotropically, though hydrogen atoms were not located.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the X-ray crystallography of this compound clusters.
Caption: Generalized workflow for this compound cluster X-ray crystallography.
This guide provides a foundational comparison for researchers interested in the structural characterization of novel this compound clusters. The detailed experimental data and protocols serve as a valuable resource for designing new synthetic targets and for understanding the intricate bonding and structural diversity of this fascinating class of compounds.
References
A Researcher's Guide to Confirming the Stereochemistry of Hydroboration Products
The hydroboration-oxidation of alkenes is a cornerstone of synthetic organic chemistry, valued for its predictable anti-Markovnikov regioselectivity and syn-stereospecificity.[1][2][3][4][5] This two-step reaction sequence converts an alkene into an alcohol, where a hydroxyl group is added to the less substituted carbon of the double bond, and both the hydrogen and hydroxyl group add to the same face of the alkene.[1][2][5] Verifying the resulting stereochemistry is a critical step in multi-step syntheses, particularly in the development of chiral drugs and complex natural products where biological activity is dependent on the precise three-dimensional arrangement of atoms.
This guide provides a comparative overview of the primary analytical techniques used to confirm the relative and absolute stereochemistry of the alcohol products derived from hydroboration. We will delve into the experimental protocols for key methods and present data-driven comparisons to aid researchers in selecting the most appropriate technique for their specific needs.
Primary Analytical Techniques for Stereochemical Confirmation
The determination of stereochemistry can be approached at two levels: confirming the relative stereochemistry (the orientation of substituents relative to each other, e.g., cis/trans) and determining the absolute configuration (the exact spatial arrangement, e.g., R/S).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is often the first and most powerful tool for structural elucidation. For hydroboration products, it can provide information on both relative and, with derivatization, absolute stereochemistry.
-
Relative Stereochemistry: In cyclic or rigid systems, the syn-addition of hydroboration can be confirmed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy.[6] Protons that are close in space will show an NOE correlation. For a hydroboration product, an NOE between the newly added proton and the proton on the carbon bearing the hydroxyl group can confirm their cis relationship. Additionally, proton-proton coupling constants (³J) can provide dihedral angle information to support the stereochemical assignment.
-
Absolute Stereochemistry: Since enantiomers have identical NMR spectra in an achiral environment, determining the absolute configuration requires introducing a chiral auxiliary.[7] This is achieved by reacting the alcohol product with a chiral derivatizing agent (CDA) to form a mixture of diastereomers, which are no longer spectroscopically identical.[6]
The most common method for alcohols is Mosher's ester analysis .[8][9][10] The chiral alcohol is reacted in separate experiments with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters.[8][10] By comparing the ¹H NMR spectra of these two esters, the absolute configuration of the alcohol can be determined.[7][9] The difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center follows a predictable pattern based on the shielding effects of the phenyl group in the MTPA moiety.[11]
Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule. It provides an unambiguous 3D structure of the compound in the solid state. However, its primary and significant limitation is the absolute requirement for a single, well-ordered crystal of sufficient size and quality, which can be challenging and time-consuming to obtain for many organic molecules, especially oils or amorphous solids.[7][12]
Alternative and Complementary Methods
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique can be used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral product. While it doesn't directly assign the absolute configuration, it can be used in conjunction with a known standard to confirm the identity of the major enantiomer produced in an asymmetric hydroboration.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum can be used to assign the absolute configuration by comparing it to the spectra of known compounds or to spectra predicted by computational calculations.[6]
Comparison of Analytical Methods
The choice of method depends on the specific information required, the nature of the sample, and the available resources.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR (NOE, J-coupling) | Relative Stereochemistry | 1-10 mg, high purity, soluble | Non-destructive, readily available, provides full structural context | May be inconclusive for conformationally flexible molecules |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Ester) | Absolute Stereochemistry | 2-10 mg per derivative, high purity, soluble | No crystallization needed, reliable and well-established method[8][10] | Requires chemical modification, potential for kinetic resolution, interpretation can be complex |
| X-ray Crystallography | Absolute Stereochemistry | <1 mg, must form a high-quality single crystal | Unambiguous and definitive "gold standard" | Crystal growth is a major bottleneck and often not possible[12] |
| Chiral HPLC | Enantiomeric Purity (ee%) | Micrograms to milligrams, soluble | High sensitivity, excellent for quantitative analysis of enantiomeric ratio | Does not provide absolute configuration without a known standard, requires method development |
| Circular Dichroism (CD) | Absolute Stereochemistry | Micrograms to milligrams, soluble, requires a chromophore near the stereocenter | Sensitive, uses small sample amounts | Requires a chromophore, interpretation often relies on complex computational analysis[6] |
Visualized Workflows and Principles
The following diagrams illustrate the decision-making process and experimental workflows for stereochemical determination.
Caption: Decision tree for selecting a stereochemical analysis method.
Caption: Experimental workflow for Mosher's ester analysis.
Detailed Experimental Protocols
Protocol 1: Mosher's Ester Analysis for a Secondary Alcohol
This protocol details the preparation and ¹H NMR analysis of diastereomeric MTPA esters to determine the absolute configuration of a chiral secondary alcohol.[8][9][10]
Materials:
-
Chiral alcohol of unknown configuration (~5 mg, 1 equiv)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] (1.2 equiv)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl] (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (~0.1 equiv)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (~3 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or CDCl₃
-
NMR tubes, syringes, argon/nitrogen atmosphere setup
Procedure: This procedure should be performed in two separate, parallel reactions: one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.
-
Preparation: In an oven-dried NMR tube or small vial under an inert atmosphere (argon or nitrogen), dissolve the chiral alcohol (~2.5 mg) in 0.5 mL of anhydrous DCM or directly in CDCl₃.
-
Addition of Reagents: To the solution, add DMAP (~0.1 equiv) followed by anhydrous pyridine (~3 equiv).
-
Derivatization: Add the respective MTPA-Cl [(R) or (S)] (1.2 equiv) dropwise to the solution at room temperature.
-
Reaction: Seal the tube/vial and allow the reaction to proceed at room temperature. Monitor the reaction by TLC or ¹H NMR until the starting alcohol is fully consumed (typically 2-6 hours).[8][9] The formation of the ester can be confirmed by the appearance of new signals for the methoxy (B1213986) (-OCH₃) and trifluoromethyl (-CF₃) groups in the NMR spectrum.
-
Workup (Optional but Recommended): If purification is necessary, dilute the reaction mixture with DCM, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve the crude or purified ester in CDCl₃ and acquire a high-resolution ¹H NMR spectrum for each diastereomer.
-
Data Analysis: a. Carefully assign the chemical shifts for as many protons as possible on both sides of the original carbinol center for both the (S)-MTPA ester and the (R)-MTPA ester. 2D NMR (COSY) may be necessary for unambiguous assignment.[7] b. Calculate the difference in chemical shifts for each assigned proton: Δδ = δ(S) - δ(R) . c. Apply the Mosher model: Protons that have a positive Δδ value are assigned to one side of the plane defined by the C-O-C=O bond of the ester, and protons with a negative Δδ value are on the other. This allows for the assignment of the absolute configuration of the original alcohol.[11]
Protocol 2: General Workflow for X-ray Crystallography
This protocol provides a high-level overview of the steps involved in structure determination by X-ray crystallography.
-
Crystal Growth: The most critical and often trial-and-error step. The purified compound is dissolved in a suitable solvent or solvent system. Crystals are grown by slow evaporation, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution. The goal is to obtain a single, defect-free crystal larger than 0.1 mm in all dimensions.
-
Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled in a stream of liquid nitrogen. The crystal is then placed in an X-ray diffractometer to screen for diffraction quality.
-
Data Collection: If the crystal diffracts well, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is "solved" using computational methods to determine the initial positions of the atoms. This initial model is then "refined" to best fit the experimental diffraction data, resulting in a final, highly accurate 3D model of the molecule, including its absolute stereochemistry (if the Flack parameter is determined).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
A Comparative Guide to Borane and Silane as Reducing Agents in Organic Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of a reducing agent is critical for achieving desired molecular transformations with high yield and selectivity. Boranes and silanes represent two distinct classes of reagents, each offering a unique profile of reactivity, chemoselectivity, and operational considerations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Reactivity and Chemoselectivity
The fundamental difference between borane and silane (B1218182) lies in their electronic nature. This compound (BH₃) is an electrophilic reducing agent, meaning it preferentially attacks electron-rich centers.[1] In contrast, organosilanes are weakly hydridic and typically require activation by a Brønsted or Lewis acid to facilitate hydride transfer to an activated, electron-deficient substrate.[2][3][4] This distinction governs their reactivity and functional group tolerance.
Boranes: this compound complexes, such as This compound-tetrahydrofuran (B86392) (BH₃·THF) or this compound-dimethyl sulfide (B99878) (BH₃·SMe₂), are exceptionally effective for the reduction of carboxylic acids and amides to their corresponding alcohols and amines.[1][5][6] A key advantage is their ability to reduce carboxylic acids in the presence of esters, a selectivity not achieved by many other hydride reagents.[6][7][8] However, boranes will also readily reduce aldehydes, ketones, alkenes, and nitriles.[8][9] The this compound-dimethyl sulfide complex (BMS) offers improved stability and solubility over the THF complex.[1][10]
Silanes: Organosilanes, such as triethylsilane (Et₃SiH) or diphenylsilane (B1312307) (Ph₂SiH₂), offer a milder and more tunable approach to reduction.[3][11] Their reactivity is often modulated by the choice of acid or metal catalyst, allowing for high chemoselectivity.[11][12] For instance, certain silver-catalyzed systems using hydrosilanes can selectively reduce aldehydes while leaving ketones untouched.[13] Silanes are particularly effective at reducing substrates that can form stable carbocations upon protonation, such as tertiary alcohols or certain alkenes.[4] Unlike boranes, they generally do not reduce isolated esters, amides, or carboxylic acids without specialized catalysts.[14]
The following table summarizes the general reactivity of common this compound and silane systems towards various functional groups.
| Functional Group | This compound (BH₃·THF / BMS) | Silane (e.g., Et₃SiH + Acid) | Notes |
| Aldehyde | ++ | ++ | Both are highly effective. Silanes can be tuned for selectivity over ketones.[13] |
| Ketone | ++ | + | This compound reduces ketones rapidly. Silane reduction often requires activation and is generally slower than for aldehydes.[4] |
| Carboxylic Acid | ++ | - | A key strength of this compound.[1][6][8] Silanes require specific, often metal-based, catalysis.[15] |
| Ester / Lactone | +/- | - | This compound reduction is slow and often requires heat.[1] LiBH₄ is preferred.[8] Silanes are generally unreactive without specific catalysts. |
| Amide | ++ | - | This compound is highly effective for reducing amides to amines.[1][5] |
| Alkene / Alkyne | ++ | +/- | This compound hydroborates alkenes and alkynes.[9] Silanes reduce alkenes that form stable carbocations upon protonation.[4] |
| Nitrile | ++ | +/- | This compound reduces nitriles to amines.[9] Silane reduction is possible with catalysts like Ti(O-i-Pr)₄.[16] |
| Nitro Group | - | - | Generally not reduced by either under standard conditions. |
| Alkyl Halide | - | +/- | Silane reduction is possible but often gives poor yields.[4] |
Key: ++ Fast/Excellent Reduction; + Moderate/Slow Reduction; +/- Variable/Substrate Dependent; - No Reaction / Requires Special Catalysts.
Mechanism of Action
The divergent reactivity of boranes and silanes stems from their distinct reaction mechanisms.
-
This compound Reduction: this compound acts as a Lewis acid, coordinating to the electron-rich carbonyl oxygen. This activation is followed by an intramolecular transfer of a hydride to the carbonyl carbon. This process repeats until all B-H bonds are consumed, after which a workup liberates the alcohol.[5][7]
-
Silane Reduction (Ionic Hydrogenation): In the presence of a strong acid, the substrate (e.g., a ketone) is first protonated to form a highly electrophilic oxonium ion. The weakly nucleophilic silane then delivers a hydride to this activated species to complete the reduction.[2][4][12]
Caption: Simplified mechanisms of this compound vs. silane reduction.
Experimental Protocols
-
Setup: To a flame-dried, inert gas-purged flask, add a solution of the carboxylic acid (1 eq.) in dry tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add this compound-dimethyl sulfide (BH₃·SMe₂) or this compound-THF (BH₃·THF) complex (typically 1 eq. for acids) dropwise over 1 hour, maintaining the temperature at 0 °C.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours. The reaction may require gentle heating (40-50 °C) to proceed to completion.[1] Monitor progress by TLC.
-
Quenching: After completion, cool the reaction back to 0 °C. Carefully and slowly add methanol (B129727) dropwise to quench the excess this compound. Note: Vigorous hydrogen gas evolution will occur.[1][17]
-
Workup: Stir the mixture for 2 hours at room temperature. Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., EtOAc). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.[1]
-
Purification: Purify the crude product by column chromatography.
-
Setup: To a flask containing a solution of the ketone (1 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile), add the organosilane (e.g., triethylsilane, 1.5-2 eq.).
-
Acid Addition: Cool the mixture to 0 °C. Slowly add a strong acid, such as trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), dropwise.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC/MS. Reaction times can vary from minutes to several hours.
-
Quenching: Upon completion, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Workup: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The silicon byproducts are often volatile or can be removed during chromatography.
-
Purification: Purify the crude product by column chromatography.
Caption: A generalized workflow for reduction reactions.
Safety, Handling, and Stability
Proper handling of these reagents is paramount for laboratory safety. Their hazards differ significantly and must be carefully managed.
| Parameter | This compound Reagents (BH₃ complexes, Dithis compound) | Organosilane Reagents (e.g., Et₃SiH) |
| Pyrophoricity | Dithis compound gas is pyrophoric. Alkylboranes can be pyrophoric, especially at high concentrations.[18] | Silane (SiH₄) gas is pyrophoric and can form explosive mixtures with air.[19][20] Most liquid organosilanes are flammable but not pyrophoric. |
| Air/Moisture Sensitivity | Highly sensitive. Reacts exothermically with water, alcohols, and moisture to produce highly flammable hydrogen gas.[17] | Generally less sensitive than boranes, but can react with strong acids or bases. Stable to handle in air for transfers. |
| Toxicity | Boranes are toxic.[21] Dimethyl sulfide from BMS has a strong, unpleasant odor. | Silane gas is poisonous by inhalation.[22][23] Organosilanes have variable toxicity but are generally less acutely hazardous than this compound complexes. |
| Storage | Must be stored under an inert atmosphere (N₂ or Ar).[17] BH₃·THF requires refrigeration (0-5 °C) for long-term stability.[17][18] BMS is more stable at room temperature.[10][18] | Store in well-sealed containers away from ignition sources and incompatible materials (e.g., strong acids, bases, oxidizing agents).[19][20][24] |
| Handling | Requires inert atmosphere techniques (e.g., syringe, cannula).[17] Work must be done in a well-ventilated fume hood.[21] | Standard laboratory handling procedures are often sufficient, but work should be conducted in a fume hood. Use spark-proof tools for large quantities.[19] |
Conclusion
The choice between this compound and silane as a reducing agent is dictated by the specific functional groups present in the substrate and the desired level of selectivity.
-
Boranes are powerful, electrophilic reagents that are unparalleled for the chemoselective reduction of carboxylic acids and amides in the presence of esters. Their broad reactivity profile, however, limits their use in complex molecules with multiple reducible groups like alkenes or ketones. Their handling requires strict inert atmosphere techniques.
-
Silanes are milder, tunable hydride donors whose reactivity is unlocked through activation. This provides a high degree of chemoselectivity, allowing for the targeted reduction of specific functional groups (e.g., aldehydes, activated ketones, certain C=C bonds) while leaving others untouched. Their enhanced safety profile and ease of handling make them an attractive alternative to more reactive metal hydrides.
Ultimately, a thorough understanding of the reactivity, mechanism, and safety considerations of both classes of reagents will enable the synthetic chemist to make an informed decision, optimizing reaction outcomes and ensuring a safe laboratory environment.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 5. This compound & this compound Complexes - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanism of the reduction of a carboxylic acid by this compound: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. organic chemistry - this compound as a reducing agent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. This compound Reagents [organic-chemistry.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silanes [organic-chemistry.org]
- 14. technical.gelest.com [technical.gelest.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. safety.charlotte.edu [safety.charlotte.edu]
- 20. enhs.uark.edu [enhs.uark.edu]
- 21. leapchem.com [leapchem.com]
- 22. gas-sensing.com [gas-sensing.com]
- 23. ANSI/CGA G-13-2024: Storage and Handling of Silane - The ANSI Blog [blog.ansi.org]
- 24. louisville.edu [louisville.edu]
A Comparative Guide to 9-BBN and Borane-THF in Hydroboration Reactions
For researchers, scientists, and professionals in drug development, the selection of the appropriate hydroborating agent is a critical decision that significantly influences the yield, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of two commonly used hydroborating agents: 9-borabicyclo[3.3.1]nonane (9-BBN) and borane-tetrahydrofuran (B86392) complex (this compound-THF or BH3-THF). We will objectively evaluate their performance with a focus on regioselectivity, chemoselectivity, and stereoselectivity, supported by experimental data.
At a Glance: Key Differences
| Feature | 9-BBN | This compound-THF |
| Structure | A sterically hindered bicyclic organothis compound | A complex of this compound with tetrahydrofuran |
| Reactivity | Generally less reactive, requiring longer reaction times or elevated temperatures. | Highly reactive, with reactions often proceeding rapidly at room temperature. |
| Regioselectivity | Excellent, with a strong preference for the anti-Markovnikov product. | Good, but can be lower than 9-BBN, especially with sterically less demanding alkenes. |
| Chemoselectivity | High, tolerates a wide range of functional groups. | Lower, can reduce some functional groups in addition to the alkene. |
| Stereoselectivity | Excellent, due to its bulky nature. | Good, but can be less selective than 9-BBN in complex systems. |
| Stoichiometry | Reacts in a 1:1 ratio with the alkene. | One mole of BH3 can react with up to three moles of alkene. |
Data Presentation: Performance Comparison
The superior regioselectivity of 9-BBN is a key advantage over this compound-THF, particularly in reactions where precise control over the position of the hydroxyl group is crucial. This enhanced selectivity is primarily attributed to the significant steric bulk of the 9-BBN molecule, which favors the addition of the boron atom to the less sterically hindered carbon of the double bond.
Table 1: Regioselectivity in the Hydroboration of Various Alkenes
| Alkene | Product Distribution (% Anti-Markovnikov : % Markovnikov) | |
| This compound (Dithis compound/BH3-THF) | 9-BBN | |
| 1-Hexene | 94 : 6 | 99.9 : 0.1 |
| Styrene | 80 : 20 | 98.5 : 1.5 |
| 2-Methyl-1-butene | 99 : 1 | 99.8 : 0.2 |
| 4-Methyl-2-pentene | 57 : 43 | 99.8 : 0.2 |
Chemoselectivity: A Decisive Advantage for 9-BBN
9-BBN exhibits remarkable chemoselectivity, a critical feature when dealing with multifunctional molecules common in drug development. Its lower reactivity allows it to selectively hydroborate alkenes in the presence of other reducible functional groups, such as esters, amides, and halides.[1] In contrast, the more reactive this compound-THF can lead to undesired side reactions.
A significant example of 9-BBN's chemoselectivity is its ability to selectively hydroborate terminal double bonds over more substituted internal double bonds in dienes.[2][3] This level of selectivity is often difficult to achieve with this compound-THF. For instance, in the hydroboration of limonene, 9-BBN selectively reacts with the terminal double bond, leaving the internal double bond untouched.[2]
Stereoselectivity
Both 9-BBN and this compound-THF undergo a syn-addition of the hydroborating agent to the alkene, meaning the boron and hydrogen atoms add to the same face of the double bond. Subsequent oxidation of the organothis compound with hydrogen peroxide and a base proceeds with retention of stereochemistry.[4][5] However, the bulky and rigid structure of 9-BBN often leads to higher diastereoselectivity in the hydroboration of chiral or prochiral alkenes compared to the less sterically demanding this compound-THF.[6]
Experimental Protocols
Detailed methodologies for the hydroboration-oxidation of an alkene using both 9-BBN and this compound-THF are provided below. These protocols are generalized and may require optimization for specific substrates.
Hydroboration-Oxidation of 1-Octene (B94956) with 9-BBN
Materials:
-
1-Octene
-
9-BBN (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.0 mmol) in anhydrous THF (5 mL). To this solution, add the 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol) dropwise at room temperature. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the 3 M aqueous sodium hydroxide solution (1.0 mL), followed by the dropwise addition of 30% hydrogen peroxide (1.0 mL), ensuring the internal temperature does not rise significantly.
-
Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-octanol (B28484). The product can be further purified by column chromatography if necessary.
Hydroboration-Oxidation of 1-Octene with this compound-THF
Materials:
-
1-Octene
-
This compound-THF complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-octene (3.0 mmol) dissolved in anhydrous THF (10 mL). Cool the flask to 0 °C in an ice bath. Add the 1.0 M this compound-THF solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 3 M aqueous sodium hydroxide solution (1.5 mL) dropwise, followed by the slow, dropwise addition of 30% hydrogen peroxide (1.5 mL), keeping the temperature below 25 °C.
-
Work-up: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. Add diethyl ether to the mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is a mixture of 1-octanol and 2-octanol.[7][8][9] The product can be purified by column chromatography.
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Hydroboration Mechanism
Caption: Comparative hydroboration mechanisms of this compound-THF and 9-BBN.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for hydroboration-oxidation.
Conclusion
References
- 1. Hydroboration with Pyridine this compound at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Brown Hydroboration [organic-chemistry.org]
- 6. Ch 6: Alkene + this compound [chem.ucalgary.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alkene Hydration: Hydroboration-Oxidation vs. Oxymercuration-Demercuration
For Researchers, Scientists, and Drug Development Professionals
The selective hydration of alkenes is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. Among the various methods available, hydroboration-oxidation and oxymercuration-demercuration stand out for their reliability and predictability, offering complementary regioselectivity. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal method for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Hydroboration-Oxidation | Oxymercuration-Demercuration |
| Regioselectivity | Anti-Markovnikov | Markovnikov |
| Stereoselectivity | Syn-addition | Anti-addition (oxymercuration step); overall not stereospecific |
| Carbocation Rearrangement | No | No |
| Key Reagents | Borane (BH₃), H₂O₂, NaOH | Mercury(II) acetate (B1210297) (Hg(OAc)₂), H₂O, NaBH₄ |
| Intermediate | Organothis compound | Mercurinium ion |
| Toxicity Concerns | This compound reagents are toxic and flammable | Mercury compounds are highly toxic and pose environmental hazards.[1] |
Delving into the Mechanisms
The distinct outcomes of these two reactions are a direct consequence of their different mechanistic pathways.
Hydroboration-Oxidation: A Concerted Approach
Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond.[2] The first step, hydroboration, involves the concerted, syn-addition of a this compound reagent (like BH₃•THF) to the alkene.[2][3] This means the boron and hydrogen atoms add to the same face of the double bond simultaneously.[4][5] The boron atom, being the electrophile, adds to the less sterically hindered carbon atom of the alkene, while the hydrogen atom adds to the more substituted carbon.[3] This regioselectivity is driven by both steric and electronic factors. The subsequent oxidation step, typically with hydrogen peroxide in a basic solution, replaces the boron atom with a hydroxyl group with retention of stereochemistry.[6]
Oxymercuration-Demercuration: Taming the Carbocation
Oxymercuration-demercuration provides the corresponding Markovnikov alcohol, avoiding the carbocation rearrangements that can plague other Markovnikov-selective hydration methods like acid-catalyzed hydration.[7][8][9] The reaction begins with the electrophilic attack of the mercury(II) species on the alkene, forming a cyclic mercurinium ion intermediate.[8][10] This three-membered ring prevents rearrangements. Water then attacks the more substituted carbon of the mercurinium ion in an anti-fashion, leading to the opening of the ring.[7][10] The final step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury with a hydrogen atom.[7][8] The demercuration step is not stereospecific and proceeds through a radical mechanism, meaning the overall stereochemistry of the H and OH addition is not strictly controlled.[11]
References
- 1. youtube.com [youtube.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. 10.6 Two Other Hydration Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]
- 11. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Amine-Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable reducing agent is a critical decision in chemical synthesis, impacting reaction efficiency, selectivity, and functional group tolerance. Amine-borane complexes offer a versatile and tunable class of reagents for various reductive transformations. This guide provides an objective comparison of the reactivity of different amine-borane complexes, supported by experimental data, to facilitate the informed selection of reagents for specific research and development applications.
The reactivity of amine-borane complexes is intrinsically linked to the nature of the amine moiety and the resultant strength of the nitrogen-boron (N-B) dative bond. Complexes with weaker N-B bonds tend to release borane (BH₃) more readily, leading to higher reactivity. Conversely, strong N-B bonds result in greater stability and lower reactivity.[1][2] Factors such as the basicity and steric bulk of the amine play a significant role in modulating this reactivity.[1]
Comparative Reactivity Data
The following table summarizes key quantitative data for a selection of commonly used amine-borane complexes, providing a basis for comparing their relative reactivity in hydroboration reactions and their characteristic spectroscopic signatures.
| Amine-Borane Complex | Abbreviation | Structure | ¹¹B-NMR Chemical Shift (ppm) | Hydroboration of 1-Decene (B1663960) (Microwave) | Hydroboration of 1-Decene (Ultrasound) |
| Aniline-Borane | AAB | C₆H₅NH₂·BH₃ | -12 (coupled), -9 to -12 (decoupled) | Completion in 2 min | Completion in 18 min |
| N,N-Dimethylaniline-Borane | DMAB | C₆H₅N(CH₃)₂·BH₃ | -4 (coupled), -4 to -9 (decoupled) | Completion in 3 min | Completion in 20 min |
| Triethylamine-Borane | TAB | (C₂H₅)₃N·BH₃ | -11 (coupled), -8 to -11 (decoupled) | Incomplete reaction | Incomplete reaction |
Data compiled from a study by Jayakumar and Tomar (2024).[1]
The data clearly indicates that Aniline-Borane (AAB) is the most reactive among the three, achieving complete hydroboration of 1-decene in the shortest time under both microwave and ultrasound conditions.[1] N,N-Dimethylaniline-Borane (DMAB) shows moderate reactivity, while Triethylamine-Borane (TAB) is significantly more stable and largely unreactive under these conditions.[1] This trend is consistent with the principle that weaker N-B bonds, as expected in the less basic aniline, lead to higher reactivity.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the characterization and reactivity assessment of amine-borane complexes.
1. Characterization of Amine-Borane Complexes using ¹¹B-NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹¹B-NMR spectra to confirm the formation and assess the electronic environment of the boron center in an amine-borane complex.
-
Instrumentation: Bruker AVANCE III-400 spectrometer (or equivalent).
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the amine-borane complex in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Record the ¹¹B-NMR spectrum at a frequency of 128 MHz.
-
Acquire both proton-coupled and proton-decoupled spectra. The coupled spectrum will show a characteristic quartet for the BH₃ group, while the decoupled spectrum will show a singlet.
-
The chemical shift (δ) in ppm provides information about the electronic environment of the boron atom, which can be correlated with the stability of the complex.[1]
-
2. Comparative Reactivity via Hydroboration of 1-Decene under Microwave Irradiation
This protocol details a method for comparing the reactivity of different amine-borane complexes in the hydroboration of an alkene, using reaction time as a metric.
-
Materials:
-
Amine-borane complex (e.g., AAB, DMAB, TAB)
-
1-Decene
-
Tetrahydrofuran (THF), anhydrous
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe reaction vessel, dissolve 1 mmol of the amine-borane complex in 5 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1 mmol of 1-decene to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 150 W) and monitor the reaction progress at regular intervals (e.g., every minute) using Thin Layer Chromatography (TLC).
-
The time required for the complete consumption of the starting material (1-decene) is recorded as the reaction time.[1]
-
For product analysis, after completion, the reaction is typically followed by an oxidative workup (e.g., with NaOH and H₂O₂) to convert the this compound intermediate to the corresponding alcohol (1-decanol), which can then be quantified by Gas Chromatography (GC).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and comparative reactivity testing of amine-borane complexes.
Caption: Workflow for comparing amine-borane complex reactivity.
Signaling Pathways and Logical Relationships
The reactivity of an amine-borane complex in reactions such as hydroboration is primarily dictated by its dissociation to provide free this compound. This relationship can be visualized as a signaling pathway.
Caption: Factors governing amine-borane reactivity pathway.
References
Unraveling Borane Reaction Mechanisms: A DFT-Validated Comparison
A definitive guide for researchers and drug development professionals on the computational validation of borane reaction pathways. This document provides a comparative analysis of competing mechanisms, supported by quantitative data from Density Functional Theory (DFT) calculations.
In the intricate world of synthetic chemistry, boranes have emerged as versatile reagents and catalysts for a myriad of transformations. Understanding the precise mechanisms by which these reactions proceed is paramount for optimizing existing methodologies and designing novel synthetic routes. Density Functional Theory (T) calculations have become an indispensable tool for elucidating these complex reaction pathways, offering insights that are often difficult to obtain through experimental means alone. This guide presents a comparative analysis of two distinct this compound-mediated reaction systems, showcasing how DFT calculations can validate and differentiate between competing mechanistic hypotheses.
The Role of DFT in Mechanistic Validation
DFT calculations provide a powerful framework for modeling chemical reactions at the molecular level. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. This information is crucial for determining the most favorable reaction pathway and for rationalizing experimental observations. The general workflow for utilizing DFT to validate reaction mechanisms is outlined below.
Case Study 1: B–O vs. B–C Bond Formation in this compound-Catalyzed Carbene Transfer
Tris(pentafluorophenyl)this compound, B(C6F5)3, is a highly effective metal-free catalyst for carbene transfer reactions involving α-diazocarbonyl compounds. For years, the prevailing mechanism was believed to involve the formation of a B–O adduct (Path O). However, recent extensive DFT studies have challenged this notion, revealing a competitive pathway involving the formation of a B–C adduct (Path C) for certain substrates.[1]
The competition between these two pathways is dictated by the electronic properties of the substituents on the α-diazocarbonyl substrate.[1] DFT calculations have been instrumental in quantifying the energy barriers for both pathways, thereby predicting the favored mechanism for a given substrate.
Quantitative Comparison of Activation Barriers
The table below summarizes the calculated relative free energy barriers for the nucleophilic attack on the carbene intermediate generated via Path O for the reaction of methyl phenyldiazoacetate with various nucleophiles.[1]
| Nucleophile | Relative Free Energy Barrier (ΔG‡, kcal/mol) |
| Indole | 11.6 |
| Benzofuran | 12.8 |
| Indene | 13.1 |
| Styrene | 13.3 |
Data extracted from a DFT study on B(C6F5)3-catalyzed reactions.[1]
Computational Protocol
The mechanistic investigation of the B(C6F5)3-catalyzed reaction of methyl phenyldiazoacetate was conducted using DFT calculations. While the specific functional and basis set are not detailed in the provided snippet, a common methodology for such studies involves:
-
Geometry Optimization: Geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain thermodynamic corrections.
-
Solvation Model: A continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), is often employed to account for solvent effects.
Case Study 2: Amide Reduction by this compound (BH3) vs. Alane (AlH3)
The reduction of amides to amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals.[2] this compound (BH3) and alane (AlH3) are common reagents for this reduction. DFT calculations have been employed to compare the reaction mechanisms and energetics of amide reduction using these two reagents, with N,N-dimethylacetamide serving as a model substrate.[2]
The reaction proceeds through two key transition states: the first corresponding to the insertion of BH3 or AlH3, and the second, the rate-determining step, involving hydrogenation coupled with the cleavage of a B-O-B or Al-O-Al species.[2]
Quantitative Comparison of Activation Free Energies
DFT calculations reveal the activation free energies for the rate-determining step of the reduction of N,N-dimethylacetamide by this compound and alane.
| Reducing Agent | Activation Free Energy (ΔG‡) of Rate-Determining Step |
| This compound (BH3) | Highest |
| Alane (AlH3) | Lower than BH3 |
Qualitative comparison based on the finding that the second step has the highest activation free energies.[2] Specific energy values were not provided in the search result abstracts.
Computational Protocol
The study of the reduction of N,N-dimethylacetamide with BH3 and AlH3 was performed using DFT methods.[2] The key aspects of the computational methodology include:
-
Level of Theory: Geometries were optimized at the B3LYP/6-31G(d,p) level.[2] For comparison, bond distances of BH3 and AlH3 were also calculated at higher levels, including B3LYP/6-311++G(d,p), MP2(fc)/6-311++G(d,p), and CCSD/6-311++G(d,p).[2]
-
Reaction Pathway Search: The reaction pathways were elucidated using Intrinsic Reaction Coordinate (IRC) analysis to connect the transition states with the corresponding minima.[2]
-
Structural Validation: The computed structure of the starting amide, N,N-dimethylacetamide, was found to be in good agreement with experimental data.[2]
Conclusion
The comparative analyses presented here underscore the pivotal role of DFT calculations in modern chemical research. By providing quantitative energetic data, DFT enables a rigorous evaluation of competing reaction mechanisms, guiding the development of more efficient and selective synthetic methods. For researchers and professionals in drug development, leveraging these computational tools is essential for accelerating the discovery and optimization of novel chemical entities.
References
A Researcher's Guide to the Analysis of Hydroboration Products: GC vs. Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the hydroboration-oxidation of alkenes is a cornerstone reaction for the anti-Markovnikov hydration of double bonds. The analysis of the resulting product mixture, often a combination of regio- and stereoisomers, is critical for reaction optimization and characterization. This guide provides a comprehensive comparison of gas chromatography (GC) with alternative analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the qualitative and quantitative analysis of hydroboration products.
This guide delves into detailed experimental protocols, presents a comparative analysis of these techniques based on performance metrics, and offers visual workflows to aid in selecting the most appropriate analytical method for your research needs.
Gas Chromatography: A High-Resolution Separation Technique
Gas chromatography is a powerful and widely used technique for the analysis of the alcohol products generated from the hydroboration-oxidation sequence. Its high resolving power makes it particularly well-suited for separating isomeric products, which is often a key analytical challenge in these reactions.
Analysis of Alcohol Products
The primary application of GC in this context is the separation and quantification of the resulting isomeric alcohols (e.g., 1-octanol (B28484) and 2-octanol (B43104) from the hydroboration of 1-octene). The relative peak areas in the gas chromatogram can be used to determine the regioselectivity of the hydroboration step. For chiral products, specialized chiral GC columns can be employed to separate enantiomers and determine the enantiomeric excess (ee) of the reaction.
Challenges with Direct Analysis of Organoborane Intermediates
Direct analysis of the intermediate trialkylboranes by GC is generally not feasible. These compounds are often non-volatile, thermally labile, and susceptible to oxidation and hydrolysis, making them unsuitable for typical GC conditions. To analyze these intermediates, a derivatization step is necessary to convert them into more stable and volatile compounds.
Alternative Analytical Methodologies
While GC is a mainstay for analyzing the final alcohol products, other techniques offer distinct advantages, particularly for in-situ reaction monitoring and analysis of the organothis compound intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the analysis of hydroboration reactions. ¹H and ¹³C NMR can be used to determine the regioselectivity of the reaction by identifying the characteristic signals of the different isomeric alcohol products.[1] Furthermore, NMR can be used to analyze the organothis compound intermediates directly in the reaction mixture, providing insights into the reaction progress and mechanism without the need for derivatization. Quantitative NMR (qNMR) can be employed to determine the relative ratios of isomers.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC offers a viable alternative for the analysis of the alcohol products, especially when dealing with less volatile or thermally sensitive compounds. When coupled with a refractive index (RI) detector, HPLC can effectively separate and quantify alcohols.[3][4][5] For chiral separations, chiral HPLC columns are widely used and can provide excellent resolution of enantiomers.
Comparative Performance Analysis
The choice of analytical technique depends on several factors, including the specific information required, the nature of the analyte, and the available instrumentation. The following table summarizes the key performance characteristics of GC, NMR, and HPLC for the analysis of hydroboration products.
| Feature | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Analytes | Alcohol products (after oxidation) | Organothis compound intermediates and alcohol products | Alcohol products |
| Sample Volatility | Required (or requires derivatization) | Not required | Not required |
| Resolution | Excellent for isomeric alcohols | Moderate, depends on spectral overlap | Good to excellent for isomeric and chiral alcohols |
| Sensitivity | High (ng to pg level with FID) | Lower than GC and HPLC | Moderate to high (µg to ng level) |
| Quantitative Accuracy | High with proper calibration | High (qNMR is a primary method) | High with proper calibration |
| Analysis Time | Relatively fast (minutes per sample) | Fast for simple spectra, can be longer for complex mixtures | Typically longer than GC (minutes to tens of minutes) |
| Structural Information | Limited (retention time) | Rich structural information | Limited (retention time) |
| In-situ Monitoring | Not suitable | Excellent | Possible with specialized setups |
Experimental Protocols
Hydroboration-Oxidation of 1-Octene (B94956) (Illustrative Protocol)
This protocol provides a general procedure for the hydroboration of 1-octene followed by oxidation to the corresponding alcohols.
Materials:
-
1-Octene
-
This compound-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Acetone (for GC sample preparation)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 1-octene and THF.
-
Cool the flask in an ice bath and slowly add the BH₃•THF solution dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The reaction is exothermic and should be controlled by cooling.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude alcohol product.
Gas Chromatography (GC-FID) Analysis of 1-Octanol and 2-Octanol
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for alcohol separation (e.g., a wax-type column like DB-WAX or a mid-polarity column like DB-5).
Sample Preparation:
-
Dilute a small amount of the crude product mixture in acetone. A typical dilution is 1 drop of the product in 0.5 mL of acetone.[6]
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold at 150 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen
-
Split Ratio: 50:1
Data Analysis:
-
Identify the peaks for 1-octanol and 2-octanol based on their retention times, which can be determined by injecting pure standards.
-
The ratio of the peak areas for 1-octanol and 2-octanol corresponds to the ratio of the two isomers in the product mixture.
Derivatization of Organoboranes for GC Analysis (Conceptual Protocol)
As direct GC analysis of trialkylboranes is challenging, a derivatization step to a more stable and volatile compound is a potential strategy. One conceptual approach involves the conversion of the trialkylthis compound to a corresponding iodide derivative.
Reaction: R₃B + I₂ → RI + R₂BI
Procedure Outline:
-
After the hydroboration step is complete, treat the reaction mixture containing the trialkylthis compound with a solution of iodine in a suitable solvent.
-
The reaction would yield the corresponding alkyl iodide, which is generally more volatile and stable for GC analysis.
-
The resulting mixture could then be analyzed by GC-MS to identify and quantify the alkyl iodide, providing information about the structure of the original organothis compound.
Note: This is a conceptual protocol, and the specific reaction conditions would need to be optimized.
Visualization of Workflows
Workflow for Hydroboration-Oxidation and GC Analysis
Decision Tree for Analytical Method Selection
Conclusion
The analysis of hydroboration products is a multifaceted task that can be effectively addressed by several analytical techniques. Gas chromatography stands out for its exceptional ability to resolve isomeric alcohol products, providing precise quantitative data on the regioselectivity of the reaction. For chiral molecules, chiral GC is an indispensable tool for determining enantiomeric purity.
However, for a comprehensive understanding of the hydroboration reaction, including the characterization of the transient organothis compound intermediates, NMR spectroscopy is the method of choice due to its non-destructive nature and its ability to provide detailed structural information in situ. HPLC offers a robust alternative to GC for the analysis of the final alcohol products, particularly for compounds that are not amenable to gas chromatography.
Ultimately, the optimal analytical strategy may involve a combination of these techniques, leveraging the strengths of each to gain a complete picture of the hydroboration reaction and its products. This integrated approach ensures the rigorous characterization required in modern chemical research and development.
References
A Researcher's Guide to Determining the Purity of Synthesized Borane Compounds
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized borane compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The primary methods for assessing the purity of this compound compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic techniques. Each method offers distinct advantages and is suited for different types of this compound compounds and impurities.
Comparison of Analytical Techniques for this compound Purity Determination
The choice of analytical technique depends on the specific properties of the this compound compound and the potential impurities. The following table summarizes the key characteristics of the most common methods.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Determined |
| ¹¹B NMR Spectroscopy | Measures the nuclear magnetic resonance of the ¹¹B isotope. | Chemical environment of boron atoms, identification of boron-containing species, and quantification. | Highly specific for boron. Provides structural information. Can be quantitative.[1][2][3] | Lower sensitivity compared to ¹H NMR. Quadrupolar nature of ¹¹B can lead to broad signals.[1][4] | >95% |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of protons. | Presence and quantification of proton-containing impurities. Can be used for quantitative analysis (qNMR) with an internal standard.[5][6] | High sensitivity and resolution. Widely available. | Indirectly assesses purity unless impurities are known and contain protons. | >95%[5][6] |
| Mass Spectrometry (ESI, MALDI) | Ionizes molecules and separates them based on their mass-to-charge ratio. | Molecular weight of the compound and impurities. Isotopic distribution pattern of boron can confirm its presence.[7][8][9] | High sensitivity. Provides molecular weight information. Can identify unexpected impurities. | Fragmentation can be complex.[7] Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards. | Qualitative, can detect impurities at <1% |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and a mobile phase. | Separation and quantification of the main compound from its impurities. | High resolution and sensitivity. Well-established for quantitative analysis.[10] | Boronic acids can be challenging to analyze due to dehydration and boroxine (B1236090) formation.[8] Method development can be time-consuming. | >99% |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | Purity of volatile this compound compounds. | High resolution for volatile and thermally stable compounds. | Limited to volatile and thermally stable this compound derivatives. | >99% |
| Boronate Affinity Chromatography | Utilizes the specific interaction between boronic acids and cis-diol-containing molecules. | Purification and analysis of boronic acids and their derivatives.[11][12] | Highly selective for boronic acids. | Limited to boronic acids and compounds that can be derivatized to contain a cis-diol. | Primarily for purification, but can be adapted for purity analysis. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are protocols for key experiments in determining this compound compound purity.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides a general guideline for determining the purity of a this compound compound using a certified internal standard.
Materials:
-
Synthesized this compound compound
-
High-purity internal standard (e.g., dimethyl fumarate, maleic anhydride)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (preferably quartz to avoid boron background signals from borosilicate glass)[1]
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound compound (e.g., 10-20 mg) and a precise amount of the internal standard (e.g., 5-10 mg) into a clean vial. The molar ratio should be chosen to give well-separated and easily integrable signals.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure full relaxation.
-
Ensure a good signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
¹¹B NMR Spectroscopy
This protocol outlines the general steps for acquiring an ¹¹B NMR spectrum to assess the presence of boron-containing impurities.
Materials:
-
Synthesized this compound compound
-
Deuterated solvent
-
Quartz NMR tubes[1]
-
NMR spectrometer with a boron probe
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound compound in a deuterated solvent in a quartz NMR tube.
-
NMR Acquisition:
-
Tune the NMR probe to the ¹¹B frequency.
-
Acquire the spectrum. Proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the chemical shifts to identify different boron species. The chemical shift ranges are characteristic of the coordination and substituents on the boron atom.[13]
-
The presence of multiple signals may indicate impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity determination of boronic acids, which can be prone to on-column issues.
Materials:
-
Synthesized this compound compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers or additives (e.g., ammonium (B1175870) acetate, acetic acid)[10]
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Method Development:
-
Develop a suitable mobile phase to achieve good separation of the main compound from potential impurities. For boronic acids, the addition of a small amount of acetic acid to the mobile phase can help suppress the hydrolysis of boronate esters and improve peak shape.[10]
-
Optimize the gradient, flow rate, and column temperature.
-
-
Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent and dilute it to an appropriate concentration for HPLC analysis.
-
Analysis:
-
Inject the sample into the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to the main compound.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing Workflows and Decision Making
Diagrams can simplify complex processes. The following are Graphviz DOT scripts for visualizing the experimental workflow and a decision-making process for choosing the appropriate analytical technique.
Caption: General workflow for the synthesis and purity determination of this compound compounds.
Caption: Decision tree for selecting a purity analysis method for this compound compounds.
References
- 1. Boron NMR [chem.ch.huji.ac.il]
- 2. Boron NMR Spectroscopy - Magritek [magritek.com]
- 3. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
A Comparative Study of Borane-THF and Borane-Dimethyl Sulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of reductive chemistry and hydroboration, borane complexes are indispensable tools. Among the most common commercially available sources of this compound (BH₃) are the tetrahydrofuran (B95107) complex (this compound-THF or BTHF) and the dimethyl sulfide (B99878) complex (this compound-dimethyl sulfide or BMS). The choice between these two reagents can significantly impact the efficiency, scalability, and practicality of a synthetic route. This guide provides an objective comparison of BTHF and BMS, supported by experimental data, to aid in reagent selection for specific research and development applications.
At a Glance: Key Differences
| Feature | This compound-THF (BTHF) | This compound-Dimethyl Sulfide (BMS) |
| Appearance | Colorless liquid (typically 1 M in THF) | Colorless to pale yellow liquid |
| Stability | Thermally unstable; requires refrigeration (0-5 °C) and stabilization (e.g., with NaBH₄).[1] | More stable than BTHF; can be stored at ambient temperatures.[2] |
| Concentration | Typically available as a 1 M solution in THF.[2] | Available in higher concentrations, including neat (approx. 10 M).[3] |
| Reactivity | More reactive than BMS, particularly at lower temperatures.[4][5] | Generally less reactive than BTHF; reactions may require heating. |
| Handling | Flammable and moisture-sensitive.[1] | Flammable, moisture-sensitive, and has a strong, unpleasant odor.[2] |
| Byproducts | THF can be a reaction byproduct. | Dimethyl sulfide is a byproduct. |
| Primary Use Cases | Lab-scale reductions and hydroborations where higher reactivity at low temperatures is beneficial. | Industrial and large-scale synthesis due to higher stability and concentration.[6] |
Data Presentation: A Comparative Overview
The following tables summarize the performance of BTHF and BMS in key synthetic transformations.
Table 1: Reduction of Carboxylic Acids
While both reagents are capable of reducing carboxylic acids to alcohols, their reactivity profiles, particularly with aromatic substrates, differ significantly.
| Substrate | Reagent | Conditions | Yield | Observations |
| Aliphatic Carboxylic Acids | BTHF | 0 °C to room temperature | Quantitative | Rapid reduction.[7] |
| Aliphatic Carboxylic Acids | BMS | Room temperature to reflux | High | Effective, though may require heating.[8] |
| Aromatic Carboxylic Acids | BTHF | Room temperature | High | Efficient reduction.[7] |
| Aromatic Carboxylic Acids | BMS | Room temperature | Inefficient | Generally poor conversion at room temperature. |
Note: The term "Quantitative" implies yields are very high, often approaching 100%. Specific yields can vary based on the substrate and exact reaction conditions.
Table 2: Reduction of Amides
The reduction of amides to amines is a common application for this compound reagents. The following data for BMS is from a study using a continuous-flow reactor with the neat reagent.
| Substrate | Reagent | Conditions | Yield (Isolated) |
| N-Phenylacetamide | BMS (neat) | 90 °C, 20 min residence time | 99%[9] |
| N-Benzylacetamide | BMS (neat) | 90 °C, 20 min residence time | 98%[9] |
| N,N-Dimethylbenzamide | BMS (neat) | 90 °C, 20 min residence time | 97%[9] |
Table 3: Hydroboration-Oxidation of Alkenes - Regioselectivity
The hydroboration of alkenes followed by oxidation is a fundamental method for the anti-Markovnikov hydration of double bonds. The regioselectivity is a critical measure of the reaction's utility. The active hydroborating agent, BH₃, is generated from both BTHF and BMS.
| Alkene | This compound Source | Product Ratio (Primary Alcohol : Secondary Alcohol) |
| 1-Hexene | Dithis compound (from BTHF or BMS) | 94 : 6 |
| Styrene | Dithis compound (from BTHF or BMS) | 80 : 20 |
| 2-Methyl-1-butene | Dithis compound (from BTHF or BMS) | 99 : 1 |
Note: While both BTHF and BMS serve as sources of dithis compound, the regioselectivity can be enhanced by using bulkier this compound reagents derived from them, such as 9-BBN or disiamylthis compound.
Experimental Protocols
The following are detailed, generalized methodologies for common reactions involving BTHF and BMS.
Protocol 1: General Procedure for the Reduction of a Carboxylic Acid or Amide
This protocol is applicable for the reduction of a carboxylic acid to an alcohol or an amide to an amine using either BTHF or BMS.
Materials:
-
Carboxylic acid or amide
-
This compound-THF (1 M solution) or this compound-Dimethyl Sulfide (neat or in solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) or Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.
Procedure:
-
To a solution of the carboxylic acid or amide (1 equivalent) in dry THF (approximately 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.[10]
-
Slowly add the this compound reagent (BTHF or BMS, typically 1-3 equivalents) dropwise over a period of 1 hour.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.[10]
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess this compound by the slow, dropwise addition of methanol or ethanol. Be aware of effervescence (hydrogen gas evolution).[10]
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into water (approximately 10 volumes) and extract with DCM or EtOAc.
-
Wash the combined organic layers successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Hydroboration-Oxidation of an Alkene
This two-step protocol describes the conversion of an alkene to an alcohol.
Materials:
-
Alkene
-
This compound-THF (1 M solution) or this compound-Dimethyl Sulfide
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.
Procedure: Step A: Hydroboration
-
In a dry, inert atmosphere-flushed flask, dissolve the alkene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound reagent (BTHF or BMS, approximately 0.33-0.5 equivalents for complete reaction of BH₃ with three equivalents of alkene) dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of the trialkylthis compound.
Step B: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the 3 M NaOH solution (approximately 3 equivalents relative to the this compound).
-
Carefully add the 30% H₂O₂ solution (approximately 3 equivalents relative to the this compound) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, stir the mixture at room temperature for 1-3 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by distillation or column chromatography.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound-THF and this compound-dimethyl sulfide.
Caption: Key property comparison of BTHF and BMS.
Caption: A typical experimental workflow for reductions.
Caption: The hydroboration-oxidation reaction pathway.
References
- 1. media.msanet.com [media.msanet.com]
- 2. benchchem.com [benchchem.com]
- 3. Continuous-Flow Amide and Ester Reductions Using Neat this compound Dimethylsulfide Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.strem.com [blog.strem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Continuous‐Flow Amide and Ester Reductions Using Neat this compound Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Efficiency of Borane-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various borane-based catalysts in key organic transformations, including hydroboration, carbonyl reduction, and C-H borylation. The selection of an appropriate catalyst is critical for achieving high efficiency, selectivity, and yield in chemical synthesis. This document summarizes quantitative data from experimental studies to aid in the selection of the most suitable this compound-based catalyst for specific research and development needs.
Performance Comparison of this compound-Based Catalysts
The efficiency of this compound-based catalysts is evaluated based on several key metrics:
-
Turnover Number (TON): The total number of moles of substrate that one mole of catalyst can convert before becoming inactivated. A higher TON indicates a more robust and longer-lasting catalyst.
-
Turnover Frequency (TOF): The number of turnovers per unit of time, representing the intrinsic activity of the catalyst. A higher TOF signifies a faster catalytic reaction.
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Enantioselectivity (% ee): In asymmetric catalysis, this measures the stereochemical purity of the product, indicating the preference for the formation of one enantiomer over the other.
The following tables summarize the performance of different this compound-based catalysts in various reactions based on available experimental data.
Hydroboration of Alkenes and Alkynes
Hydroboration is a fundamental reaction for the synthesis of organoboranes, which are versatile intermediates in organic synthesis. The choice of catalyst can significantly influence the regioselectivity and efficiency of this transformation.
| Catalyst System | Substrate | This compound Source | TON | TOF (h⁻¹) | Yield (%) | Enantioselectivity (% ee) | Reference |
| H₃B·THF (5 mol%) | 1-Octene (B94956) | HBpin | - | - | 95 | N/A | [1] |
| H₃B·SMe₂ (5 mol%) | 1-Octene | HBpin | - | - | 98 | N/A | [1] |
| Rh(I)-NHC Complex (2 mol%) | Styrene | HBpin | - | - | 99 | 91 | [2] |
| Rh(I)-NHC Complex (2 mol%) | Styrene | HBcat | - | - | 13 | 13 | [2] |
| Titanocene Dicarbonyl | Diphenylacetylene | HBcat' | - | - | High | N/A | [3] |
Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones to alcohols is a crucial transformation in organic synthesis. This compound-based catalysts offer a powerful and often chemoselective means to achieve this.
| Catalyst System | Substrate | This compound Source | TON | TOF (h⁻¹) | Yield (%) | Enantioselectivity (% ee) | Reference |
| B(C₆F₅)₃ (1-4 mol%) | Acetophenone (B1666503) | Et₃SiH | 45 | - | 96 | N/A | [4] |
| B(C₆F₅)₃ (1-4 mol%) | Benzaldehyde | Et₃SiH | 19 | - | 95 | N/A | [4] |
| B(C₆F₅)₃ (1-4 mol%) | Ethyl Benzoate | Et₃SiH | 637 | - | 70 | N/A | [4] |
| (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol / B(OMe)₃ (5 mol%) | Acetophenone | BH₃-THF | - | - | High | >99 | [5] |
| This compound tert-butylamine (B42293) complex (TBAB) | Oxidized Paper Carbonyls | TBAB | - | - | 50-80 | N/A | [6] |
C-H Borylation of Arenes
Direct C-H borylation has emerged as a powerful tool for the functionalization of unactivated C-H bonds, providing a direct route to valuable organoboron compounds. Iridium-based catalysts are particularly prominent in this field.
| Catalyst System | Substrate | This compound Source | TON | TOF (h⁻¹) | Yield (%) | Regioselectivity | Reference |
| [Ir(OMe)(cod)]₂ / ICy (10 mol% Ir) | Indole | Diisopropylaminothis compound | - | - | 72 | 99:1 (2- vs 3-position) | [7] |
| [Ir(Ind)(SIDipp)(COE)] (5 mol%) | Benzene | B₂pin₂ | - | - | 97 | N/A | [8] |
| [RhCp(SIDipp)(COE)] (5 mol%) | Benzene | B₂pin₂ | - | - | 0 | N/A | [8] |
| [Ir(COD)(OMe)]₂ / tmphen | THF | B₂pin₂ | High | - | High | - | [9] |
| [Ir(COD)(OMe)]₂ / dtbpy | THF | B₂pin₂ | Low | - | Low | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key reactions discussed.
General Procedure for this compound-Catalyzed Hydroboration of Alkenes
This protocol is adapted from the hydroboration of 1-octene using H₃B·THF as a catalyst.[1]
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and the this compound source, pinacolthis compound (HBpin, 1.1 mmol).
-
Add the this compound catalyst (e.g., H₃B·THF, 0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography on silica (B1680970) gel.
General Procedure for Asymmetric Reduction of Acetophenone
This protocol describes the enantioselective reduction of acetophenone using a chiral oxazaborolidine catalyst.[5]
-
In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).
-
Flush the flask with an inert gas (nitrogen or argon) for at least 10 minutes.
-
Add 1 mL of anhydrous tetrahydrofuran (B95107) (THF) and trimethylborate (12.5 µL, 0.11 mmol) at room temperature and stir the solution for 30 minutes to form the oxazaborolidine catalyst in situ.
-
Add an additional 1 mL of THF, followed by 2 mL of a 1 M solution of this compound-THF complex (2 mmol).
-
Slowly add a solution of acetophenone (240 mg, 2 mmol) in 3 mL of THF over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the reaction by the slow addition of methanol (B129727) (3 mL).
-
Remove the solvent under reduced pressure.
-
The residue is taken up in diethyl ether and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product.
-
The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral HPLC analysis.
General Procedure for Iridium-Catalyzed C-H Borylation of Arenes
This protocol is a general procedure for the iridium-catalyzed borylation of arenes.[7]
-
In a nitrogen-filled glovebox, a reaction vessel is charged with the iridium precursor (e.g., [Ir(OMe)(cod)]₂, 0.050 mmol), the ligand (e.g., ICy·HCl, 0.10 mmol), and a base (e.g., NaOt-Bu, 0.20 mmol).
-
The arene substrate (1.0 mL) and the borylating agent (e.g., diisopropylaminothis compound, 0.50 mmol) are added.
-
The vessel is sealed and the reaction mixture is heated at the specified temperature (e.g., 110 °C) for the designated time (e.g., 15 hours).
-
After cooling to room temperature, the reaction mixture is treated with a diol (e.g., pinacol, 2.0 mmol) to convert the aminoborylated product to the corresponding boronic ester.
-
The product is then purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of this compound-based catalysts.
References
- 1. This compound-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic studies of titanocene-catalyzed alkene and alkyne hydroboration: this compound complexes as catalytic intermediates | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. 13.7. Asymmetric Reduction of Acetophenone with this compound Catalyzed by B-Methoxy-oxazaborolidine | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Catalyst Design for Rh-Catalyzed Arene and Alkane C–H Borylation: The NHC Affects the Induction Period, and Indenyl is Superior to Cp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reduction Selectivity of Borane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of functional groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. Borane reagents, in their various forms, have emerged as versatile and selective reducing agents, offering a nuanced alternative to more reactive hydrides like lithium aluminum hydride (LAH). This guide provides an objective comparison of the reduction selectivity of this compound and its derivatives, supported by experimental data, to aid in the judicious selection of the appropriate reagent for specific synthetic transformations.
Understanding this compound Reduction Selectivity
This compound (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is an electrophilic reducing agent. This character fundamentally distinguishes it from nucleophilic hydride reagents like sodium borohydride (B1222165) (NaBH₄). The Lewis acidic nature of the boron atom allows it to coordinate to electron-rich centers, most notably the oxygen of carbonyl groups, initiating the reduction process. This mechanism is key to its unique selectivity profile.
The reactivity of this compound reagents can be modulated by the nature of the Lewis base it is complexed with. Amine-borane complexes, for instance, are generally more stable and less reactive than their ether or sulfide counterparts, offering a spectrum of reducing power.[1] Furthermore, the development of catalytic systems and modified this compound reagents continues to expand the synthetic chemist's toolkit for achieving highly selective reductions.[2][3]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the selective reduction of various functional groups using different this compound reagents. The data is compiled from various literature sources and aims to provide a clear comparison of yields and conditions.
Table 1: Selective Reduction of Carboxylic Acids in the Presence of Other Functional Groups
| Substrate | This compound Reagent | Conditions | Product | Yield (%) | Reference |
| 4-Oxo-4-phenylbutanoic acid | BH₃·DMS | THF, 0 °C to rt, 6 h | 4-Phenylbutane-1,4-diol | 95 | [4] |
| Methyl 4-carboxybenzoate | HBpin | Neat, rt, 12 h | Methyl 4-(hydroxymethyl)benzoate | 99 | [5] |
| 4-Nitrobenzoic acid | BH₃·DMS | THF, 0 °C to rt, 6 h | (4-Nitrophenyl)methanol | 98 | [4] |
| 4-Cyanobenzoic acid | BH₃·DMS | THF, 0 °C to rt, 6 h | (4-Cyanophenyl)methanol | 96 | [4] |
| 4-Acetylbenzoic acid | BH₃·DMS | THF, 0 °C to rt, 6 h | 4-(1-Hydroxyethyl)benzoic acid | 97 | [4] |
| N-Boc-glycine | BH₃-NH₃/TiCl₄ | DCE, reflux, 12 h | N-Boc-ethanolamine | 92 | [6] |
Table 2: Comparative Reduction of Esters and Amides
| Substrate | This compound Reagent | Conditions | Product | Yield (%) | Reference |
| Ethyl benzoate | BH₃·THF | THF, reflux, 1 h | Benzyl alcohol | >95 | [7] |
| N-Benzylbenzamide | BH₃·THF | THF, reflux, 2 h | Dibenzylamine | >95 | [7] |
| Ethyl benzoate | BH₃-NH₃/TiCl₄ | DCE, reflux, 12 h | Benzyl alcohol | 43 | [8] |
| N-Benzylbenzamide | BH₃-NH₃/TiCl₄ | DCE, reflux, 12 h | Dibenzylamine | 34 | [8] |
Table 3: Diastereoselective Reduction of Ketones
| Substrate | This compound Reagent | Catalyst/Additive | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 2-Allyl-2-(methoxycarbonyl)cyclopentanone | NaBH₄ | - | Methanol (B129727), 0°C | 95:5 | 90 | [1] |
| 2-Allyl-2-(methoxycarbonyl)cyclopentanone | BH₃·THF | - | THF, -78°C | 20:80 | 85 | [1] |
| Acetophenone | BH₃·SMe₂ | Spiroborate ester | THF, rt | 98% ee | High | [9] |
Experimental Protocols
General Procedure for the Selective Reduction of a Carboxylic Acid with BH₃·DMS [4]
To a stirred solution of the carboxylic acid (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under an inert atmosphere, this compound-dimethyl sulfide complex (BH₃·DMS, 1.3 to 2.5 equivalents, typically as a 2.0 M solution in THF) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 6 hours. Upon completion, the reaction is carefully quenched by the dropwise addition of methanol at 0 °C. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding alcohol.
General Procedure for the Reductive Amination of an Aldehyde with a Primary Amine using 4-Methylmorpholine-Borane [10]
In a round-bottom flask, the aldehyde (1.0 eq) and the primary amine (1.1 eq) are dissolved in methanol (approximately 0.3 M concentration). A catalytic amount of acetic acid (e.g., 0.1 eq) is added to the mixture to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours. 4-Methylmorpholine-borane (1.2 eq) is then slowly added to the reaction mixture. The reaction is stirred at room temperature for an additional 6-12 hours and monitored by TLC. Once the reaction is complete, the mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The desired secondary amine is purified by flash column chromatography or distillation.
Visualizing this compound Reduction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in this compound reduction selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound & this compound Complexes - Wordpress [reagents.acsgcipr.org]
- 8. Titanium-Mediated Reduction of Carboxamides to Amines with this compound–Ammonia [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Borane Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and effective disposal of borane and its various complexes. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. Boranes are highly reactive compounds that necessitate careful handling and a thorough understanding of proper neutralization techniques.
Core Safety Principles
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.[1]
-
Safety goggles: To protect against splashes and fumes.[1]
-
Flame-retardant laboratory coat.
-
All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
This compound and its complexes react exothermically with water, alcohols, and acids, producing highly flammable hydrogen gas.[2][3] Therefore, it is crucial to prevent any unintended contact with these substances and to ensure the reaction vessel is not sealed to avoid pressure buildup.[2]
Experimental Protocol: Quenching and Neutralization of this compound Waste
The following step-by-step procedures detail the recommended methods for neutralizing residual this compound and its complexes in a laboratory setting.
1. General Procedure for Uncomplexed this compound and this compound-THF/DMS Complexes:
This procedure is suitable for quenching excess this compound from reactions involving This compound-tetrahydrofuran (B86392) (BH3-THF) or this compound-dimethyl sulfide (B99878) (BH3-SMe2).
-
Step 1: Cooling the Reaction Mixture
-
Place the reaction flask in an ice-water bath and cool the contents to 0°C.[2] This mitigates the exothermic nature of the quenching reaction.
-
-
Step 2: Slow Addition of a Protic Solvent
-
While vigorously stirring the cooled reaction mixture, slowly add a protic solvent such as methanol (B129727) dropwise.[2] The slow addition is critical to control the rate of hydrogen gas evolution.
-
Continue the dropwise addition until the visible signs of gas evolution have ceased.
-
-
Step 3: Post-Quench Stirring
-
Once gas evolution has subsided, allow the mixture to stir for an additional 15-30 minutes to ensure all residual this compound has been quenched.[2]
-
-
Step 4: Hydrolysis of Boron Intermediates
-
Slowly add water to the reaction mixture to hydrolyze any remaining boron intermediates, such as borate (B1201080) esters, into boric acid.[2]
-
-
Step 5: Final Workup and Disposal
-
The resulting mixture can now be processed through a standard aqueous workup. Depending on the specific compounds involved, this may require the addition of a dilute acid or base to facilitate extraction and separation.[2] The final aqueous waste, containing boric acid, should be disposed of in accordance with local and institutional regulations. Boric acid is a suspected reprotoxic mutagen, and there may be restrictions on discharging aqueous waste with a high boron content.[4]
-
2. Procedure for Amine-Borane Complexes:
Amine-borane complexes are generally more stable than BH3-THF or BH3-SMe2 and may require more stringent conditions for complete hydrolysis.[3]
-
Step 1: Initial Quench of Excess this compound
-
Follow Steps 1-3 from the general procedure above to quench any uncomplexed this compound in the reaction mixture using methanol.
-
-
Step 2: Acidic Hydrolysis
-
For the hydrolysis of the more stable amine-borane complex, a more effective method involves the use of a mineral acid in a mixed solvent system. A 1 M solution of hydrochloric acid (HCl) in a 50:50 mixture of water and ethylene (B1197577) glycol has been shown to be effective.[3]
-
Slowly add the acidic solution to the reaction mixture while maintaining cooling and stirring.
-
-
Step 3: Catalytic Quenching (Alternative)
-
An alternative and effective method for quenching amine-boranes is through palladium catalysis, though specific procedural details for waste disposal applications are less commonly documented and should be approached with caution and appropriate literature review.[3]
-
-
Step 4: Final Workup and Disposal
-
After ensuring the complete decomposition of the amine-borane complex, proceed with a standard aqueous workup, neutralizing the excess acid as necessary before disposal.
-
Quantitative Data for this compound Disposal
| Parameter | This compound-THF / this compound-DMS | Amine-Borane Complexes |
| Quenching Temperature | 0°C[2] | 0°C for initial quench |
| Primary Quenching Agent | Methanol[2] | Methanol for initial quench[3] |
| Secondary Quenching/Hydrolysis Agent | Water[2] | 1 M HCl in 50:50 water/ethylene glycol[3] |
| Post-Quench Stirring Time | 15-30 minutes[2] | As needed, monitor for gas evolution |
| Final pH for Aqueous Waste | Neutral (adjust as needed for workup) | Neutral (after acid neutralization) |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound and its complexes. By strictly adhering to these procedures, laboratories can significantly mitigate the risks associated with these reactive compounds.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Borane
For Immediate Implementation: Essential Safety and Operational Protocols for Borane Reagents
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound and its derivatives. Adherence to these procedures is paramount to ensure personal safety and mitigate risks in the laboratory environment.
Personal Protective Equipment (PPE) for this compound Handling
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound compounds. Boranes are reactive, potentially flammable, and toxic, necessitating stringent protective measures.
Recommended PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with a face shield. | Protects against splashes of this compound solutions, which can cause severe eye irritation or damage. A face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Flame-resistant lab coat. Chemical-resistant gloves (see Glove Compatibility Table). Long pants and closed-toe shoes. | A flame-resistant lab coat provides protection against fire hazards. Chemical-resistant gloves are crucial to prevent skin contact, which can cause burns and irritation.[1] Standard laboratory attire of long pants and closed-toe shoes is mandatory. |
| Respiratory Protection | A NIOSH-approved full-face respirator with appropriate cartridges for boranes may be necessary, especially in poorly ventilated areas or when handling large quantities. | This compound fumes are toxic upon inhalation.[1] The need for respiratory protection should be determined by a risk assessment of the specific procedure and work environment. |
Glove Compatibility for Handling this compound Solutions
The choice of glove material is critical for safe handling. Below is a general guideline for glove compatibility with this compound solutions. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Recommendation for this compound Solutions | General Chemical Resistance |
| Butyl Rubber | Excellent | High resistance to a wide variety of chemicals, including many polar organics, ketones, and esters.[2] |
| Neoprene | Good | Good resistance to a broad range of chemicals, including acids, bases, oils, and some solvents.[3] |
| Nitrile | Fair to Good (for incidental contact) | Good resistance to oils, greases, and some organic solvents, but may have limited resistance to certain this compound complexes and their solvents.[3][4][5] Not recommended for prolonged direct contact. |
| Latex | Poor (Not Recommended) | Poor resistance to most organic solvents and many chemicals.[3] |
Occupational Exposure Limits for Dithis compound (B8814927)
Regulatory agencies have established occupational exposure limits for dithis compound gas to protect workers from its toxic effects.
| Organization | Exposure Limit (Time-Weighted Average, TWA) | Ceiling Limit (C) | Immediately Dangerous to Life or Health (IDLH) |
| OSHA (PEL) | 0.1 ppm (0.1 mg/m³) | - | - |
| NIOSH (REL) | 0.1 ppm (0.1 mg/m³) | - | 15 ppm |
| ACGIH (TLV) | 0.1 ppm | - | - |
Operational Plan: Step-by-Step Handling of this compound Reagents
This protocol outlines the essential steps for safely handling this compound solutions (e.g., this compound-THF complex, this compound-dimethyl sulfide (B99878) complex) in a laboratory setting.
1. Preparation and Pre-Handling:
- Step 1.1: Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
- Step 1.2: Fume Hood: Ensure a certified chemical fume hood with adequate airflow is available and operational. All manipulations of this compound reagents must be performed within the fume hood.
- Step 1.3: Gather Materials: Assemble all necessary equipment, including appropriate glassware (oven-dried and cooled under an inert atmosphere), syringes, needles, and quenching solutions.
- Step 1.4: Don PPE: Put on the complete, appropriate PPE ensemble as detailed in the table above.
2. Handling and Reaction Setup:
- Step 2.1: Inert Atmosphere: this compound reagents are sensitive to air and moisture.[6] Handle them under an inert atmosphere (e.g., nitrogen or argon).
- Step 2.2: Transfer: Use a syringe or cannula for transferring this compound solutions to prevent exposure to the atmosphere.
- Step 2.3: Addition to Reaction: Add the this compound reagent slowly and in a controlled manner to the reaction mixture, especially if the reaction is exothermic.
- Step 2.4: Temperature Control: Use an ice bath to cool the reaction vessel as needed to control the reaction rate and prevent thermal runaway.
3. Post-Reaction and Quenching:
- Step 3.1: Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath.
- Step 3.2: Slow Quenching: Slowly and carefully add a quenching agent to neutralize any excess this compound. A common and effective method is the dropwise addition of methanol (B129727) or isopropanol (B130326).[7] This will produce hydrogen gas, so ensure adequate ventilation and no nearby ignition sources.
- Step 3.3: Hydrolysis: After the initial quench, slowly add water or a dilute aqueous acid to hydrolyze any remaining this compound complexes.[1]
- Step 3.4: Workup: Proceed with the appropriate aqueous workup for your specific reaction.
Disposal Plan: Safe Disposal of this compound Waste
Proper disposal of this compound waste is crucial to prevent accidents and environmental contamination.
1. Quenching of this compound-Containing Waste:
- Step 1.1: Dilution: In a fume hood, dilute the this compound-containing waste with an inert solvent (e.g., THF, toluene) in a flask equipped with a stirrer and an addition funnel. The flask should be cooled in an ice bath.
- Step 1.2: Slow Addition of Protic Solvent: Slowly add a protic solvent, such as isopropanol or methanol, dropwise from the addition funnel while stirring.[8] Control the rate of addition to manage the evolution of hydrogen gas.
- Step 1.3: Neutralization: After the gas evolution has ceased, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
2. Collection and Labeling of Waste:
- Step 2.1: Transfer to Waste Container: Transfer the neutralized solution to a designated hazardous waste container.
- Step 2.2: Labeling: Clearly label the waste container with its contents. Do not mix this compound waste with other incompatible waste streams.
3. Decontamination of Glassware:
- Step 3.1: Initial Rinse: After quenching any residual this compound within the glassware, rinse the glassware with a suitable solvent (e.g., acetone, ethanol).[9] Collect this rinsate as hazardous waste.
- Step 3.2: Washing: Wash the glassware with laboratory detergent and water.[9]
- Step 3.3: Final Rinse: Perform a final rinse with deionized water.[9]
- Step 3.4: Drying: Oven-dry the glassware before reuse.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound reagents in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound reagents.
References
- 1. orgsyn.org [orgsyn.org]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 4. soscleanroom.com [soscleanroom.com]
- 5. gloves.com [gloves.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. How To [chem.rochester.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
